molecular formula C7H6N2O4 B1267608 3-Amino-5-nitrobenzoic acid CAS No. 618-84-8

3-Amino-5-nitrobenzoic acid

Cat. No.: B1267608
CAS No.: 618-84-8
M. Wt: 182.13 g/mol
InChI Key: ZNVHAQRPXAQKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44297. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVHAQRPXAQKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286230
Record name 3-Amino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-84-8
Record name 618-84-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-5-nitrobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, reactivity, and applications, supported by experimental protocols and graphical representations.

Core Chemical Properties and Identifiers

This compound is an aromatic compound featuring an amino group (-NH₂), a nitro group (-NO₂), and a carboxylic acid group (-COOH) attached to a benzene ring.[1] This unique combination of functional groups makes it a valuable intermediate in various synthetic processes.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 618-84-8[2][3]
Molecular Formula C₇H₆N₂O₄[2][3][4]
Molecular Weight 182.14 g/mol [2][3][4]
Appearance Orange to green to brown powder[5]
Melting Point 214 - 220 °C[1][5]
Purity (Assay) ≥97.5% (HPLC), ≥97.5 to ≤102.5% (Titration)[5]
Solubility Favorable solubility in various organic solvents[1]
InChI Key ZNVHAQRPXAQKRU-UHFFFAOYSA-N[2]
SMILES NC1=CC(=CC(=C1)--INVALID-LINK--=O)C(O)=O[2]
Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS) : GC-MS data is available, with major peaks observed at m/z values of 182 and 108.[2]

  • Infrared (IR) Spectroscopy : FTIR spectra have been recorded, typically using a KBr pellet or ATR techniques.[2][6]

  • UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectral data is available for this compound.[2]

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three functional groups. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the amino group is an activating group and is nucleophilic.

This compound is a key intermediate in the synthesis of more complex molecules.[1]

  • Pharmaceutical Development : It serves as a building block for various pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.[1] It has been used as a reagent in the synthesis of inhibitors for protein kinase B (PDK1) and tyrosine kinase EphB4.[7]

  • Dyes and Pigments : The presence of the amino group allows for diazotization reactions, making it a precursor for azo dyes, which are known for their vibrant colors and stability.[1]

  • Material Science : It is explored for its potential in creating advanced materials like polymers and composites.[1]

  • Chemical Synthesis : It is a precursor for synthesizing other valuable chemical intermediates, such as 3-Fluoro-5-nitrobenzoic acid, via reactions like the Balz-Schiemann reaction.

A logical diagram illustrating the relationship between the compound's functional groups and its applications is shown below.

G A This compound B Amino Group (-NH2) A->B possesses C Nitro Group (-NO2) A->C possesses D Carboxylic Acid (-COOH) A->D possesses G Material Science Applications A->G used in F Azo Dye Production B->F enables Diazotization H Chemical Intermediate (e.g., Fluorination) B->H enables Diazotization E Pharmaceutical Synthesis (e.g., Kinase Inhibitors) C->E modulates Reactivity/Properties D->E provides Scaffold Point

Fig. 1: Functional groups of this compound and their role in its applications.

Experimental Protocols

Detailed methodologies for the synthesis and a common subsequent reaction are provided below. These protocols are representative and may require optimization based on laboratory conditions.

Protocol 1: Synthesis via Reduction of 3,5-Dinitrobenzoic Acid

This protocol describes the selective reduction of one nitro group of 3,5-Dinitrobenzoic acid to yield the target compound.

Materials:

  • 3,5-Dinitrobenzoic acid

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 2M

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus, pH paper

Methodology:

  • Preparation : In a 500 mL round-bottom flask, dissolve 21.2 g (0.1 mol) of 3,5-Dinitrobenzoic acid and 26.0 g (0.31 mol) of sodium bicarbonate in 200 mL of deionized water.

  • Sulfide Solution Preparation : In a separate beaker, dissolve 24.0 g (0.1 mol) of sodium sulfide nonahydrate in 50 mL of deionized water.

  • Reaction : Gently heat the solution of the dinitrobenzoic acid to 80-90 °C. Add the sodium sulfide solution dropwise over 30 minutes while stirring vigorously.

  • Reflux : After the addition is complete, heat the mixture to reflux for 2 hours. The color of the solution should change, indicating the progress of the reaction.

  • Cooling and Filtration : Cool the reaction mixture to room temperature. Filter off any solid byproducts (e.g., sulfur) and wash the filter cake with a small amount of cold water.

  • Precipitation : Transfer the filtrate to a large beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 3-4.

  • Isolation : The product, this compound, will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Purification : Wash the collected solid with cold 2M HCl followed by a small amount of cold deionized water to remove residual salts. Recrystallize the crude product from an ethanol/water mixture to obtain a purified product.

  • Drying : Dry the purified crystals in a vacuum oven at 60-70 °C.

Protocol 2: Diazotization and Azo Dye Formation

This protocol outlines a representative use of this compound in the synthesis of an azo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Phenol

  • Sodium hydroxide (NaOH)

  • Ice, deionized water

  • Beakers, magnetic stirrer, filtration apparatus

Methodology:

  • Diazonium Salt Formation : Dissolve 1.82 g (0.01 mol) of this compound in 20 mL of water containing 2.5 mL of concentrated HCl in a 100 mL beaker. Cool the solution to 0-5 °C in an ice bath.

  • Nitrite Addition : While maintaining the low temperature and stirring, slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water. Stir the mixture for 15-20 minutes at 0-5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Coupling Solution : In a separate 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath.

  • Azo Coupling : Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A brightly colored azo dye will precipitate immediately.

  • Completion and Isolation : Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction. Collect the dye by vacuum filtration and wash it thoroughly with cold water.

  • Drying : Dry the product in a desiccator or a low-temperature oven.

The general workflow for a typical synthesis experiment is visualized below.

G start Start: Reagent Preparation react Reaction Setup (Dissolution, Heating, Reagent Addition) start->react monitor Reaction Monitoring (TLC, Color Change) react->monitor monitor->react Adjust Conditions workup Workup (Cooling, Quenching, Filtration) monitor->workup Reaction Complete isolate Product Isolation (Precipitation / Extraction) workup->isolate purify Purification (Recrystallization / Chromatography) isolate->purify analyze Analysis (Melting Point, Spectroscopy) purify->analyze purify->analyze Check Purity analyze->purify Impure end End: Purified Product analyze->end

Fig. 2: A generalized workflow for the synthesis and purification of a chemical compound.

Safety and Handling

According to safety data sheets, this compound requires careful handling.[4]

  • Hazards : It is known to cause serious eye irritation and may cause respiratory irritation.[4] It can also cause skin irritation.[2]

  • Precautionary Measures :

    • Handling : Wash hands and any exposed skin thoroughly after handling.[4] Avoid breathing dust and avoid its formation.[4] Use only in well-ventilated areas.[4]

    • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4]

    • Storage : Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[4]

  • First Aid :

    • Eyes : In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4]

    • Skin : Wash off with plenty of soap and water. If irritation persists, seek medical advice.[4]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Amino-5-nitrobenzoic acid, a crucial intermediate in the pharmaceutical and dye industries.[1] This document details the core synthetic methodologies, providing experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a valuable building block in organic synthesis due to its bifunctional nature, containing both an amino and a carboxylic acid group, as well as a nitro group. This unique combination of functional groups allows for a diverse range of chemical transformations, making it an important starting material for the synthesis of various pharmaceuticals and complex organic molecules.

Primary Synthesis Pathway: A Two-Step Approach

The most established and reliable method for the synthesis of this compound involves a two-step process:

  • Nitration of Benzoic Acid: Benzoic acid is first dinitrated to yield 3,5-dinitrobenzoic acid.

  • Selective Reduction: One of the two nitro groups on 3,5-dinitrobenzoic acid is then selectively reduced to an amino group.

This pathway is favored due to the ready availability of the starting material, benzoic acid, and the generally high yields achievable in the nitration step.

Data Presentation

The following table summarizes the quantitative data for the key steps in the primary synthesis pathway of this compound.

StepStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
1. NitrationBenzoic AcidFuming Nitric Acid, Concentrated Sulfuric Acid70-145°C, 7-8 hours54-60%[2]
2. Selective Reduction3,5-Dinitrobenzoic AcidSodium Sulfide (or Ammonium Sulfide)Varies (typically reflux)Not specified in detailGeneral Zinin Reduction

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

This procedure is adapted from Organic Syntheses.[2]

Materials:

  • Benzoic acid (0.5 mole, 61 g)

  • Concentrated sulfuric acid (sp. gr. 1.84, 300 ml)

  • Fuming nitric acid (sp. gr. 1.54, 175 ml total)

  • Ice

  • 50% Ethanol

Procedure:

  • In a 2-liter round-bottomed flask, add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid.

  • With external cooling using cold water, add 100 ml of fuming nitric acid in small portions (2-3 ml at a time), maintaining the temperature between 70°C and 90°C. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, cover the flask with a watch glass and let it stand for at least one hour (or overnight) in the fume hood.

  • Heat the flask on a steam bath for 4 hours. Significant evolution of brown fumes will be observed.

  • Allow the reaction mixture to cool to room temperature, at which point yellow crystals should begin to separate.

  • Add an additional 75 ml of fuming nitric acid.

  • Heat the mixture again on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours. Brown fumes will continue to evolve.

  • After cooling, pour the reaction mixture into a beaker containing 800 g of crushed ice and 800 ml of water.

  • After standing for 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid using suction and wash the filter cake with water until it is free of sulfates.

  • The crude product can be recrystallized from 275 ml of hot 50% ethanol to yield 57-61 g (54-58%) of purified 3,5-dinitrobenzoic acid with a melting point of 205-207°C.[2]

Step 2: Selective Reduction of 3,5-Dinitrobenzoic Acid to this compound (Zinin Reduction)

Reagents:

  • 3,5-Dinitrobenzoic acid

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or Ammonium sulfide ((NH₄)₂S) solution

  • Water

  • Hydrochloric acid (for acidification)

General Procedure:

  • Dissolve 3,5-dinitrobenzoic acid in an aqueous solution of sodium sulfide or ammonium sulfide. The molar ratio of the sulfide reagent to the dinitrobenzoic acid is crucial for selectivity and needs to be carefully controlled to favor mono-reduction.

  • The reaction mixture is typically heated to reflux for a period of time, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solution is cooled.

  • The reaction mixture is then carefully acidified with hydrochloric acid to precipitate the product. The pH should be adjusted to the isoelectric point of this compound to maximize precipitation.

  • The precipitated solid is collected by filtration, washed with cold water, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Mandatory Visualization

Synthesis Pathway of this compound

Synthesis_Pathway benzoic_acid Benzoic Acid dinitrobenzoic_acid 3,5-Dinitrobenzoic Acid benzoic_acid->dinitrobenzoic_acid Nitration (HNO₃, H₂SO₄) aminonitrobenzoic_acid This compound dinitrobenzoic_acid->aminonitrobenzoic_acid Selective Reduction (e.g., Na₂S)

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for the Synthesis

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Selective Reduction start1 Mix Benzoic Acid and H₂SO₄ add_hno3 Add Fuming HNO₃ (70-90°C) start1->add_hno3 heat1 Heat on Steam Bath (4 hours) add_hno3->heat1 add_more_hno3 Add More Fuming HNO₃ heat1->add_more_hno3 heat2 Heat on Steam Bath (3h) & Oil Bath (135-145°C, 3h) add_more_hno3->heat2 quench1 Pour onto Ice/Water heat2->quench1 filter1 Filter and Wash quench1->filter1 recrystallize1 Recrystallize from 50% Ethanol filter1->recrystallize1 product1 3,5-Dinitrobenzoic Acid recrystallize1->product1 start2 Dissolve 3,5-Dinitrobenzoic Acid in Sulfide Solution product1->start2 reflux Heat to Reflux start2->reflux monitor Monitor by TLC reflux->monitor cool Cool Reaction Mixture monitor->cool acidify Acidify with HCl cool->acidify filter2 Filter and Wash acidify->filter2 dry Dry the Product filter2->dry product2 This compound dry->product2

Caption: Detailed experimental workflow for the two-step synthesis.

Alternative Synthesis Pathway: Nitration of 3-Aminobenzoic Acid

An alternative, though less common, approach to the synthesis of this compound is the direct nitration of 3-aminobenzoic acid. This method is often complicated by the strong activating and ortho-, para-directing effects of the amino group, which can lead to a mixture of products and potential oxidation of the starting material. Controlling the reaction conditions to favor the formation of the 5-nitro isomer is challenging, and for this reason, the two-step pathway starting from benzoic acid is generally preferred for achieving higher purity and yield of the desired product.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the dinitration of benzoic acid followed by the selective mono-reduction of the resulting 3,5-dinitrobenzoic acid. The Zinin reduction is a key reaction for the second step, offering a method for selective reduction. The protocols and data provided in this guide are intended to equip researchers and professionals in drug development with the necessary information to successfully synthesize this important chemical intermediate. Further optimization of the selective reduction step may be required to achieve high yields and purity on a larger scale.

References

An In-depth Technical Guide on the Physical Characteristics of 3-Amino-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Amino-5-nitrobenzoic acid (CAS No: 618-84-8), a versatile intermediate compound utilized in the synthesis of dyes and pharmaceuticals.[1] Its aromatic structure, featuring both an amino and a nitro functional group, makes it a valuable building block in medicinal chemistry and materials science.[1] This document outlines its key physical properties, spectral data, and the experimental protocols required for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are crucial for handling, storage, and application in a laboratory setting.

PropertyValueSource
CAS Number 618-84-8[1][2]
Molecular Formula C₇H₆N₂O₄[1][2]
Molecular Weight 182.13 g/mol [1]
Appearance Golden yellow to orange-brown powder/solid[1][3][4]
Melting Point 211-220 °C[1][3][4]
Purity (Typical) ≥97.5% (HPLC), ≥98% (GC)[1][3][4]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below is a summary of its key spectral features.

Spectroscopic DataDescriptionSource
Mass Spectrometry Molecular Ion (M⁺): 182 m/z. Data available via electron ionization (EI).[2][5]
Infrared (IR) Spectroscopy ATR-IR spectra are publicly available. Characteristic peaks include: N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), N-O stretching (nitro group), and C=C stretching (aromatic ring).[2][6][7]
¹H NMR Spectroscopy Experimental spectra are not readily available in public databases. Predicted signals based on the structure would include three distinct aromatic protons and exchangeable protons for the amine (-NH₂) and carboxylic acid (-COOH) groups in a suitable deuterated solvent.
¹³C NMR Spectroscopy Experimental spectra are not readily available in public databases. The structure suggests seven distinct carbon signals: four aromatic CH carbons, two aromatic quaternary carbons (one attached to -NH₂, one to -NO₂), and one carboxylic acid carbon (-COOH).

Solubility Profile

While qualitatively described as soluble in various solvents, specific quantitative solubility data for this compound is limited in publicly available literature.[1][8] To provide a useful benchmark for researchers, the table below presents experimental solubility data for the structurally related compound 3-Nitrobenzoic acid in seven common solvents at various temperatures. This data illustrates the typical solubility behavior of nitro-substituted benzoic acids, which generally show increased solubility with rising temperature.[9][10]

Table 3.1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Solvents [9][10]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.15 0.1330.0880.0650.0480.0120.0050.0003
283.15 0.1780.1210.0910.0680.0180.0080.0004
293.15 0.2350.1630.1250.0940.0260.0120.0006
303.15 0.3060.2180.1690.1280.0380.0180.0008
313.15 0.3920.2870.2260.1730.0540.0270.0011
323.15 0.4950.3730.2990.2310.0770.0400.0015

Visualization of Methodologies

The following diagrams illustrate the logical and experimental workflows for the physical characterization of a chemical compound.

cluster_input Input cluster_process Characterization Process cluster_output Output Data Compound This compound Sample PhysProps Physical Property Determination Compound->PhysProps Spectroscopy Spectroscopic Analysis Compound->Spectroscopy Solubility Solubility Screening Compound->Solubility MP_Data Melting Point PhysProps->MP_Data Appearance_Data Appearance PhysProps->Appearance_Data IR_Data IR Spectrum Spectroscopy->IR_Data MS_Data Mass Spectrum Spectroscopy->MS_Data NMR_Data NMR Spectrum Spectroscopy->NMR_Data Sol_Data Solubility Profile Solubility->Sol_Data

Figure 1: Logical workflow for physical characterization.

Start Start Prep Prepare dry, powdered sample of the compound Start->Prep Load Load sample into a capillary tube (1-2 mm height) Prep->Load Place Place tube in melting point apparatus Load->Place Heat_Fast Heat rapidly to ~15-20°C below expected melting point Place->Heat_Fast Heat_Slow Heat slowly (1-2°C per minute) Heat_Fast->Heat_Slow Observe_Start Record temperature (T1) at which melting begins Heat_Slow->Observe_Start Observe_End Record temperature (T2) when sample is fully liquid Observe_Start->Observe_End Report Report melting range as T1 - T2 Observe_End->Report End End Report->End

Figure 2: Experimental workflow for melting point determination.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

This protocol outlines the standard procedure for measuring the melting point range of a solid organic compound using a melting point apparatus.

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Materials:

    • This compound (dry, powdered)

    • Capillary tubes (one end sealed)

    • Melting point apparatus

    • Spatula

  • Procedure:

    • Sample Preparation: Place a small amount of the dry compound on a clean surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.

    • Packing: Invert the tube and tap its sealed end firmly on a hard surface to pack the solid into the bottom. Repeat until a packed column of 1-2 mm in height is achieved.

    • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (approx. 211-220°C).

    • Measurement: Once the set temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observation: Carefully observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears.

    • Completion: Continue observing and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).

This protocol details the equilibrium solubility measurement, a standard method for determining the solubility of a solid in a given solvent.

  • Objective: To determine the concentration of a saturated solution of the compound at a specific temperature.

  • Materials:

    • This compound (solid)

    • Selected solvents (e.g., water, ethanol, DMSO)

    • Vials with airtight screw caps

    • Thermostatically controlled orbital shaker or water bath

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Analytical balance and volumetric flasks

    • UV-Vis Spectrophotometer or HPLC system

  • Procedure:

    • Sample Addition: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

    • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

    • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed container. This step is critical to remove any undissolved micro-particles.

    • Quantification: Determine the concentration of the solute in the filtered sample using a validated analytical method such as gravimetric analysis, UV-Vis spectroscopy, or HPLC.[10]

      • Gravimetric Method: Accurately weigh the collected filtrate, then evaporate the solvent under controlled conditions (e.g., in a vacuum oven below the compound's decomposition temperature). Weigh the remaining solid residue.

      • Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of solvent and analyze its concentration against a pre-prepared calibration curve.

    • Calculation: Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

  • Objective: To obtain IR, NMR, and Mass Spectra to confirm the chemical structure.

  • General Procedures:

    • Fourier Transform Infrared (FTIR) Spectroscopy:

      • An Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.

      • Place a small amount of the powdered sample directly onto the ATR crystal.

      • Apply pressure using the anvil to ensure good contact.

      • Collect a background spectrum of the empty crystal, then collect the sample spectrum. The instrument's software will generate the final absorbance or transmittance spectrum.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve an accurately weighed sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

      • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

      • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

    • Mass Spectrometry (MS):

      • For Electron Ionization (EI-MS), a small amount of the sample is introduced into the instrument, often via a direct insertion probe.

      • The sample is vaporized by heating under high vacuum and then bombarded with a high-energy electron beam.

      • The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected. The resulting plot of ion abundance versus m/z is the mass spectrum.

References

An In-depth Technical Guide to 3-Amino-5-nitrobenzoic Acid (CAS 618-84-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-nitrobenzoic acid, with the CAS Registry Number 618-84-8, is an aromatic organic compound of significant interest in synthetic chemistry.[1][2] Its molecular structure incorporates three distinct functional groups: a carboxylic acid, an amino group, and a nitro group. This trifunctional nature makes it a highly versatile and valuable building block, or intermediate, in the synthesis of a wide array of more complex molecules.[3] It is particularly prominent in the development of pharmaceuticals and the manufacturing of azo dyes.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and key experimental protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Proper identification and characterization are crucial for its effective use in research and development.

Physicochemical Properties

Quantitative data for this compound are presented in Table 1 for easy reference.

PropertyValueReference(s)
CAS Number 618-84-8[1]
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [2]
Appearance Golden yellow powder
Melting Point 211-220 °C
Boiling Point 453.7 °C at 760 mmHg (Predicted)
Density 1.568 g/cm³ (Predicted)
InChIKey ZNVHAQRPXAQKRU-UHFFFAOYSA-N[1][2]
SMILES C1=C(C=C(C=C1N)--INVALID-LINK--[O-])C(=O)O[2]
Solubility Soluble in various organic solvents.[3]
Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectral data are summarized in Table 2.

SpectroscopyKey Features and DataReference(s)
Infrared (IR) Data available, characteristic peaks for N-H, O-H, C=O, and N-O stretches are expected.[1]
Mass Spectrometry Molecular Ion Peak (M⁺): m/z = 182. Data available for electron ionization (EI).[1]
¹H NMR Experimental data not available in the consulted literature.
¹³C NMR Experimental data not available in the consulted literature.

Note: While specific, experimentally verified NMR data for this compound (CAS 618-84-8) were not available in the searched literature, analysis of related isomers and precursors suggests characteristic aromatic proton and carbon signals would be expected.

Synthesis and Reactivity

Synthesis Pathway

The most logical synthetic route to this compound begins with benzoic acid. The synthesis involves two primary steps: dinitration followed by a selective partial reduction.

  • Dinitration of Benzoic Acid : Benzoic acid is treated with a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, to yield 3,5-dinitrobenzoic acid. The carboxyl group is a meta-director, leading to the desired substitution pattern.[4]

  • Selective Mono-Reduction : One of the two nitro groups of 3,5-dinitrobenzoic acid is selectively reduced to an amino group. Reagents such as sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), known for the Zinin reduction, are suitable for this selective transformation, yielding the final product.[5][6]

Synthesis_Pathway benzoic_acid Benzoic Acid dinitro 3,5-Dinitrobenzoic Acid benzoic_acid->dinitro Nitration (HNO₃ / H₂SO₄) final_product This compound dinitro->final_product Selective Reduction (e.g., Na₂S)

A proposed synthesis pathway for this compound.
Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

  • Amino Group (-NH₂) : As a primary aromatic amine, it can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a highly reactive diazonium salt. This salt is a key intermediate for producing azo dyes.

  • Carboxylic Acid Group (-COOH) : This group can undergo standard reactions such as esterification, conversion to an acid chloride, and amide formation. These reactions are crucial for incorporating the molecule into larger pharmaceutical scaffolds.

  • Nitro Group (-NO₂) : The nitro group is strongly deactivating and can be reduced to a second amino group under more vigorous reduction conditions (e.g., catalytic hydrogenation) to form 3,5-diaminobenzoic acid.

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-value applications.[3]

Applications cluster_core This compound cluster_apps Key Application Areas core C₇H₆N₂O₄ pharma Pharmaceuticals core->pharma Intermediate for APIs dyes Azo Dyes & Pigments core->dyes Diazo Component research Biochemical Research core->research Enzyme Inhibition Studies materials Material Science core->materials Polymer Precursor anti_inflammatory Anti-inflammatory Agents pharma->anti_inflammatory anti_microbial Antimicrobial Drugs pharma->anti_microbial anti_cancer Anticancer Agents (e.g., Niclosamide Analogs) pharma->anti_cancer STAT3_Pathway_Inhibition cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to target_genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) nucleus->target_genes cellular_response Cell Proliferation, Survival, Angiogenesis target_genes->cellular_response inhibitor Niclosamide Analogs (Derived from this compound) inhibitor->stat3 inhibits phosphorylation Quinazolinone_Workflow start Start Materials dissolve Dissolve this compound in dry pyridine start->dissolve add_benzoyl Add Benzoyl Chloride dropwise at RT dissolve->add_benzoyl add_ammonia Add Ammonium Acetate add_benzoyl->add_ammonia reflux Heat mixture to reflux (e.g., 4-8 hours) add_ammonia->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool and pour into ice-water monitor->workup Complete precipitate Collect precipitate by vacuum filtration workup->precipitate wash Wash solid with saturated NaHCO₃ solution precipitate->wash dry Dry the crude product wash->dry purify Recrystallize from suitable solvent (e.g., Ethanol) dry->purify end Pure 6-Nitro-2-phenyl-4(3H)-quinazolinone purify->end

References

An In-depth Technical Guide to 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Amino-5-nitrobenzoic acid. This compound is a valuable intermediate in a variety of chemical syntheses, particularly in the fields of pharmaceuticals and dye manufacturing. Its trifunctional nature, featuring an amino group, a nitro group, and a carboxylic acid on an aromatic ring, makes it a versatile building block for complex molecular architectures.

Molecular Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with three functional groups at positions 1, 3, and 5. The presence of both an electron-donating amino group and two electron-withdrawing groups (nitro and carboxylic acid) influences its chemical reactivity and physical properties.

Caption: 2D Molecular Structure of this compound.

Data Presentation

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 618-84-8[1]
Chemical Formula C₇H₆N₂O₄[2]
Molecular Weight 182.13 g/mol [1]
InChI InChI=1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11)[1]
InChIKey ZNVHAQRPXAQKRU-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C=C1N)--INVALID-LINK--[O-])C(=O)O[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueNotes
Appearance Golden yellow powder[3]
Melting Point 211-220 °C[3]The range may vary slightly based on purity.
Boiling Point Not availableDecomposes at higher temperatures.
Solubility Limited data available. Soluble in various solvents.[3]Solubility is expected to be low in water and higher in polar organic solvents like ethanol and methanol, based on data for structurally similar compounds like 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid.[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Various techniques are employed to characterize the compound.

Table 3: Available Spectroscopic Data for this compound

Spectroscopic TechniqueAvailability
Infrared (IR) Spectroscopy Data available in the NIST Chemistry WebBook.
Mass Spectrometry (MS) Electron ionization mass spectra are available.
UV-Vis Spectroscopy Data is available from various suppliers.
Nuclear Magnetic Resonance (NMR) ¹H NMR and ¹³C NMR data would be principal for structural confirmation.

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from more readily available precursors. A common route involves the selective reduction of one nitro group of 3,5-dinitrobenzoic acid.

Start 3,5-Dinitrobenzoic Acid Step1 Selective Reduction (e.g., Na₂S or (NH₄)₂S) Start->Step1 Reactant Product This compound Step1->Product Crude Product Purification Purification (Recrystallization) Product->Purification Impure FinalProduct Pure this compound Purification->FinalProduct Purified ANBA This compound Pharma Pharmaceuticals ANBA->Pharma Dyes Dyes and Pigments ANBA->Dyes Biochem Biochemical Research ANBA->Biochem AntiInflammatory Anti-inflammatory Drugs Pharma->AntiInflammatory Antimicrobial Antimicrobial Drugs Pharma->Antimicrobial KinaseInhibitors Kinase Inhibitors (PDK1, EphB4) Pharma->KinaseInhibitors AzoDyes Azo Dyes Dyes->AzoDyes EnzymeStudies Enzyme Inhibition Studies Biochem->EnzymeStudies

References

Solubility of 3-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-Amino-5-nitrobenzoic acid in organic solvents. Due to a notable scarcity of comprehensive quantitative solubility data for this compound in publicly available literature, this guide presents available qualitative and single-point data. Furthermore, to provide valuable comparative benchmarks, detailed solubility data for the structurally related compounds, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid, are included. This guide also offers a comprehensive, step-by-step experimental protocol for determining the solubility of this compound, enabling researchers to generate precise data for their specific applications.

Quantitative Solubility Data

Comparative Solubility Data of Structurally Related Compounds

To offer a predictive and comparative framework, the following tables summarize the mole fraction solubility (x) of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in seven common organic solvents at various temperatures.[3] This data, from a study by Zhang et al., serves as a valuable reference for understanding the solubility behavior of nitro-substituted benzoic acids.[3] The solubility of these related compounds generally increases with temperature.[3][4]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [3]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.1330.0880.0650.0480.0120.0050.0003
283.150.1780.1210.0910.0680.0180.0080.0004
293.150.2350.1630.1250.0940.0260.0120.0006
303.150.3060.2180.1690.1280.0380.0180.0008
313.150.3920.2870.2260.1730.0540.0270.0011
323.150.4950.3730.2990.2310.0770.0400.0015

Table 2: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [3]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.0580.0410.0380.0270.0050.0020.0001
283.150.0830.0600.0560.0410.0080.0030.0002
293.150.1160.0840.0790.0590.0130.0050.0003
303.150.1550.1140.1080.0810.0190.0080.0004
313.150.2040.1530.1460.1100.0280.0120.0006
323.150.2640.2020.1950.1480.0400.0180.0008

Experimental Protocols for Solubility Determination

The following section details a robust methodology for determining the solubility of this compound. The protocol is based on the widely accepted shake-flask method, followed by quantitative analysis.[5]

Shake-Flask Method for Achieving Equilibrium

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.[5]

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

  • Conical flasks or vials with airtight stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a conical flask.

  • Add a known volume of the desired organic solvent to the flask.

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in an orbital shaker or on a magnetic stirrer with controlled temperature.

  • Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

  • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

Quantitative Analysis of the Saturated Solution

The concentration of this compound in the saturated solution can be determined using several analytical techniques.

1. Gravimetric Analysis

This is a simple and direct method for determining the mass of the dissolved solid.[5]

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the evaporating dish.

  • Reweigh the dish with the solution to determine the mass of the solution.

  • Gently evaporate the solvent in a fume hood or a rotary evaporator.

  • Once the solvent is completely evaporated, dry the dish containing the solid residue in an oven at a suitable temperature (below the melting point of the compound) until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it.

  • The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

  • The solubility can be expressed in terms of mass of solute per mass or volume of solvent.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a more sensitive and specific method for determining the concentration of the solute.

Procedure:

  • Develop an HPLC Method:

    • Select a suitable column (e.g., C18).

    • Determine an appropriate mobile phase (a mixture of an organic solvent like acetonitrile or methanol and a buffer).

    • Set the flow rate and detection wavelength (using a UV detector).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of the mobile phase.

    • Inject the same fixed volume of the diluted solution into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow start Start preparation Preparation of Supersaturated Solution start->preparation Add excess solute to solvent equilibration Equilibration (Shake-Flask Method) preparation->equilibration Agitate at constant temperature sampling Sampling and Filtration equilibration->sampling Allow to settle, then filter analysis Quantitative Analysis sampling->analysis hplc HPLC Analysis analysis->hplc If HPLC is used gravimetric Gravimetric Analysis analysis->gravimetric If Gravimetric analysis is used data_processing Data Processing and Solubility Calculation hplc->data_processing gravimetric->data_processing end End data_processing->end

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Melting Point and Stability of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-5-nitrobenzoic acid, with a specific focus on its melting point and chemical stability. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

This compound (CAS No: 618-84-8) is an aromatic compound featuring both an amino and a nitro functional group, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1] Its molecular formula is C₇H₆N₂O₄, with a molecular weight of 182.13 g/mol .[1][2][3]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource
CAS Number 618-84-8[1][4][5]
Molecular Formula C₇H₆N₂O₄[1][4]
Molecular Weight 182.13 g/mol [1][3]
Appearance Orange to green to brown powder[4]
Golden yellow powder[1]
Purity ≥97.5% (HPLC, Aqueous acid-base Titration)[4]
≥98% (GC)[1]

Melting Point

The melting point is a critical parameter for the identification and purity assessment of a compound. For this compound, the reported melting point varies slightly across different sources, which is typical and can depend on the analytical method and purity of the sample.

Table 2: Reported Melting Point of this compound

Melting Point RangeMethod/NoteSource
214.0-220.0 °CClear melt[4]
211-220 °CNot specified[1]

The "clear melt" specification suggests the use of a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear melt) are recorded as the melting range.

Chemical Stability and Storage

Understanding the stability of this compound is crucial for its handling, storage, and application in synthesis.

Table 3: Stability and Storage Recommendations

ParameterRecommendation/DataSource
Storage Conditions Store at 0-8 °C.[1]
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
Chemical Stability Stable under recommended storage conditions.[7]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong reducing agents.[7]
Hazardous Decomposition None under normal use conditions.[6]

Based on its functional groups, this compound is susceptible to several degradation pathways, including oxidation, hydrolysis, and photolysis.[8] The primary sites for degradation are the amino, nitro, and carboxylic acid groups.[8]

Caption: Logical relationship of key stability factors for this compound.

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocol is a general guideline adapted from procedures for similar aromatic nitro compounds.[8]

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at a temperature below its melting point (e.g., 150°C) for a specified duration.

    • Photolytic Degradation: Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark under the same temperature conditions.

  • Sample Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method.

    • Column: C18 or similar reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Detection: UV detector, with wavelength set to the absorbance maximum of the parent compound.

    • Gradient: A gradient elution (e.g., 10% B to 90% B over 20-30 minutes) is recommended to ensure separation of the parent peak from all potential degradation products.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, allowing for the accurate quantification of the parent compound and its degradants.[8]

G cluster_stress Apply Stress Conditions (24h) prep Prepare Stock Solution (1 mg/mL in MeOH) acid Acidic 0.1 M HCl, 60°C prep->acid base Basic 0.1 M NaOH, 60°C prep->base ox Oxidative 3% H2O2, RT prep->ox photo Photolytic >1.2M lux hours prep->photo thermal Thermal (Solid) 150°C prep->thermal analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis result Identify & Quantify Degradation Products analysis->result

Caption: Experimental workflow for a forced degradation study of this compound.

References

Spectroscopic Profile of 3-Amino-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-5-nitrobenzoic acid (CAS No. 618-84-8), a compound of interest in various chemical and pharmaceutical research fields.[1] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Predicted Chemical Shift (δ) ppmMultiplicityAssignment
~8.0 - 8.5SingletAr-H
~7.5 - 8.0SingletAr-H
~7.0 - 7.5SingletAr-H
Variable (Broad)Singlet-NH₂
Variable (Broad)Singlet-COOH

Solvent: DMSO-d₆ is a common solvent for such compounds.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Similar to ¹H NMR, specific experimental ¹³C NMR data with assignments for this compound is not available in the provided search results. The predicted chemical shifts are based on the functional groups present in the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~165 - 175C=O (Carboxylic Acid)
~145 - 155C-NO₂
~140 - 150C-NH₂
~130 - 140Quaternary Ar-C
~110 - 130Ar-CH
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented is consistent with spectra available from various databases.

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretching (Amine)
3300 - 2500O-H stretching (Carboxylic Acid)
1720 - 1680C=O stretching (Carboxylic Acid)
1620 - 1580N-H bending (Amine) & C=C stretching (Aromatic)
1550 - 1475N-O asymmetric stretching (Nitro group)
1350 - 1300N-O symmetric stretching (Nitro group)
1300 - 1200C-N stretching (Aromatic Amine)
1250 - 1000C-O stretching (Carboxylic Acid)

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.[2][3]

Table 4: Mass Spectrometry Data

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular formula is C₇H₆N₂O₄, with a molecular weight of approximately 182.13 g/mol .[2][4]

m/z RatioProposed Fragment
182[M]⁺ (Molecular Ion)
165[M-OH]⁺
136[M-NO₂]⁺
108[M-COOH-NO]⁺

Ionization Method: Electron Ionization (EI).[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[5][6]

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5]

  • Transfer the solution to a clean 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 0-15 ppm, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[7]

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the crystal.[8]

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9][10]

Sample Preparation:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent.

  • For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam.[11][12]

  • This causes the molecule to ionize, forming a molecular ion and various fragment ions.[11][12]

  • The ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.[9]

  • A detector measures the abundance of each ion, and the data is presented as a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflows for the described spectroscopic techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process Data (FT, Phasing, Baseline) acquire_H1->process acquire_C13->process analyze Analyze Spectra (Chemical Shift, Integration, Coupling) process->analyze elucidate Structure Elucidation analyze->elucidate

Caption: Workflow for NMR Spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis start Start place_sample Place Solid Sample on ATR Crystal start->place_sample apply_pressure Apply Pressure place_sample->apply_pressure background Record Background Spectrum apply_pressure->background sample_spec Record Sample Spectrum background->sample_spec process Generate Absorbance/ Transmittance Spectrum sample_spec->process analyze Identify Characteristic Absorption Bands process->analyze functional_groups Functional Group Assignment analyze->functional_groups

Caption: Workflow for FTIR Spectroscopy (ATR).

MS_Workflow start Sample Introduction ionization Ionization (e.g., EI) start->ionization acceleration Ion Acceleration ionization->acceleration mass_analyzer Mass Analyzer (Separation by m/z) acceleration->mass_analyzer detection Detection mass_analyzer->detection spectrum Mass Spectrum Generation detection->spectrum

Caption: Workflow for Mass Spectrometry.

References

An In-depth Technical Guide to the Discovery and History of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-nitrobenzoic acid, a pivotal intermediate in the synthesis of pharmaceuticals and dyes. The document details its discovery and historical synthetic routes, offering a comparative analysis of methodologies. Key quantitative data, including physical properties and reaction parameters, are systematically tabulated. Detailed experimental protocols for its synthesis are provided, alongside an exploration of its significant role in drug development and the coloration industry. Mandatory visualizations of synthetic pathways and its application in the synthesis of bioactive molecules are presented using Graphviz (DOT language) to facilitate a deeper understanding of the chemical processes and their logical relationships.

Introduction

This compound (CAS No. 618-84-8) is an aromatic organic compound characterized by the presence of an amino group, a nitro group, and a carboxylic acid functionality attached to a benzene ring. This unique trifunctional structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and dye manufacturing industries.[1] Its utility stems from the differential reactivity of its functional groups, allowing for sequential and selective chemical modifications. The amino group can be readily diazotized for the formation of azo compounds, while the carboxylic acid and nitro groups offer sites for a variety of other chemical transformations. This guide delves into the historical context of its synthesis and explores its modern applications, providing detailed experimental procedures and quantitative data for the scientific community.

Discovery and History

The precise historical record of the first synthesis of this compound is not prominently documented in readily available modern chemical literature. However, its synthesis is logically derived from the chemistry of benzoic acid and its nitro derivatives, a field that was extensively explored in the 19th and early 20th centuries. The foundational work on the nitration of benzoic acid laid the groundwork for the preparation of its various nitro-substituted isomers.

The most probable historical route to this compound involves a two-step process:

  • Dinitration of Benzoic Acid: The synthesis of the precursor, 3,5-dinitrobenzoic acid, from benzoic acid through nitration with a mixture of nitric acid and sulfuric acid is a well-established reaction.

  • Selective Reduction: The subsequent selective reduction of one of the two nitro groups in 3,5-dinitrobenzoic acid to an amino group yields this compound. The Zinin reduction, which employs negative divalent sulfur reagents like sulfides, hydrosulfides, and polysulfides, is a classic method for the reduction of nitroarenes and is a likely historical method for this transformation.[2]

While a specific "discovery" paper for this compound is not easily identifiable, its existence and synthesis would have been a logical extension of the extensive research into aromatic chemistry during the period of rapid advancement in organic synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and application in various synthetic procedures.

PropertyValueReference
Molecular Formula C₇H₆N₂O₄[3]
Molecular Weight 182.13 g/mol [3]
Appearance Golden yellow powder[1]
Melting Point 211-220 °C[1]
CAS Number 618-84-8[3]
IUPAC Name This compound[3]
InChIKey ZNVHAQRPXAQKRU-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through a two-step process starting from benzoic acid. The following sections provide detailed experimental protocols for each step.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

The initial step involves the dinitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve benzoic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude 3,5-dinitrobenzoic acid.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • The crude product can be recrystallized from ethanol to yield pure 3,5-dinitrobenzoic acid.

ParameterValue
Starting Material Benzoic Acid
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Reaction Temperature 5-10 °C (addition), Room Temperature (stirring)
Typical Yield >90%
Step 2: Selective Reduction to this compound

The selective reduction of one nitro group of 3,5-dinitrobenzoic acid is a critical step. A common and effective method utilizes sodium hydrosulfide as the reducing agent.

Experimental Protocol:

  • Dissolve 3,5-dinitrobenzoic acid in a mixture of an alcohol (e.g., methanol) and water.

  • Add a solution of sodium hydrosulfide (NaHS) dropwise to the solution of the dinitro compound. The molar ratio of the reducing agent to the starting material is crucial for selective reduction and is typically in the range of 1 to 5 equivalents.

  • Heat the reaction mixture to reflux for a period of 20 to 40 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

  • The product can be further purified by recrystallization.

ParameterValue
Starting Material 3,5-Dinitrobenzoic Acid
Reducing Agent Sodium Hydrosulfide (NaHS)
Solvent Methanol/Water mixture
Reaction Temperature Reflux
Reaction Time 20-40 minutes
Typical Yield High

Applications in Drug Development and Dye Synthesis

This compound is a valuable intermediate in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and dye industries.

Pharmaceutical Applications

This compound serves as a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its derivatives have been investigated for a range of biological activities. For instance, it is a precursor in the synthesis of certain heterocyclic compounds that are of interest in drug discovery.

One notable application is in the synthesis of compounds that can be further elaborated into more complex drug molecules. For example, the amino and carboxylic acid groups can be used to form amide bonds, while the nitro group can be further reduced or transformed.

The following diagram illustrates a hypothetical synthetic pathway where this compound is a key intermediate in the generation of a bioactive molecule.

G A 3-Amino-5-nitrobenzoic Acid B Amide Formation (e.g., with an amine R-NH2) A->B Coupling Agent C N-Substituted 3-Amino-5-nitrobenzamide B->C D Reduction of Nitro Group C->D Reducing Agent (e.g., SnCl2/HCl) E 3,5-Diaminobenzamide Derivative D->E F Cyclization/ Further Modification E->F G Bioactive Heterocyclic Compound F->G

Caption: Hypothetical drug synthesis pathway.

Azo Dye Synthesis

The primary application of this compound in the dye industry is as a diazo component for the synthesis of azo dyes. The amino group is diazotized and then coupled with an electron-rich aromatic compound (the coupling component) to form a stable and colored azo dye.[1]

The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.

G cluster_0 Diazotization cluster_1 Azo Coupling A 3-Amino-5-nitrobenzoic Acid B Dissolve in Acid (e.g., HCl) A->B C Cool to 0-5 °C B->C D Add NaNO2 solution dropwise C->D E Diazonium Salt Solution D->E I Add Diazonium Salt Solution E->I Immediate Use F Coupling Component (e.g., Phenol, Naphthol) G Dissolve in Alkaline Solution F->G H Cool to 0-5 °C G->H H->I J Azo Dye (Precipitate) I->J

References

3-Amino-5-nitrobenzoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of 3-Amino-5-nitrobenzoic acid, a versatile chemical intermediate with significant potential in various research and development applications. This document outlines its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its potential use in the synthesis of kinase inhibitors, advanced polymers, and as an analytical reagent.

Chemical and Physical Properties

This compound is a stable, golden-yellow powder that serves as a key building block in the synthesis of a range of organic molecules.[1] Its bifunctional nature, possessing both an amino and a nitro group on a benzoic acid scaffold, makes it a valuable starting material in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 618-84-8
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Melting Point 211-220 °C
Appearance Golden yellow powder
Purity ≥ 98% (GC)
Solubility Data

Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [2]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.1330.0880.0650.0480.0120.0050.0003
283.150.1780.1210.0910.0680.0180.0080.0004
293.150.2350.1630.1250.0940.0260.0120.0006
303.150.3060.2180.1690.1280.0380.0180.0008
313.150.3920.2870.2260.1730.0540.0270.0011
323.150.4950.3730.2990.2310.0770.0400.0015

Table 3: Mole Fraction Solubility (x) of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K) [2]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.0880.0650.0480.0120.0050.00030.0001
283.150.1210.0910.0680.0180.0080.00040.0002
293.150.1630.1250.0940.0260.0120.00060.0003
303.150.2180.1690.1280.0380.0180.00080.0004
313.150.2870.2260.1730.0540.0270.00110.0005
323.150.3730.2990.2310.0770.0400.00150.0007
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound.[2]

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetone, water, DMSO)

  • Conical flasks with stoppers

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Evaporating dishes

  • Oven

  • Desiccator

Procedure:

  • Add an excess amount of solid this compound to a conical flask containing a known volume of the selected solvent.

  • Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Accurately weigh a pre-dried evaporating dish.

  • Transfer the filtered solution to the evaporating dish and reweigh to determine the mass of the solution.

  • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it.

  • The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

  • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Spectroscopic Data

Detailed assigned spectroscopic data for this compound is not consistently available across the searched literature. Therefore, this section provides expected spectral characteristics based on its functional groups and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic7.0 - 8.0m3HAromatic protons
Amine5.0 - 6.0br s2H-NH₂
Carboxylic Acid12.0 - 13.0br s1H-COOH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl167 - 169C=O
Aromatic110 - 155Aromatic carbons

Note: These are predicted values. Actual chemical shifts may vary. The ¹H NMR data for the related 3-Aminobenzoic acid in DMSO-d₆ shows peaks at 12.45 (s, 1H, COOH), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), and 5.29 ppm (s, 2H, NH₂). The ¹³C NMR shows peaks at 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, and 114.9 ppm.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 5: Expected FTIR Absorption Bands for this compound [5][6]

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretching (Amine)
3300 - 2500O-H stretching (Carboxylic Acid)
1720 - 1680C=O stretching (Carboxylic Acid)
1620 - 1580N-H bending (Amine) & C=C stretching (Aromatic)
1550 - 1475N-O asymmetric stretching (Nitro group)
1350 - 1300N-O symmetric stretching (Nitro group)
Mass Spectrometry (MS)

A detailed fragmentation pattern for this compound is not available in the reviewed literature. However, for a carboxylic acid, common fragmentation patterns include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[7][8][9][10][11] The presence of the nitro and amino groups would lead to more complex fragmentation pathways.

Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[5]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[5]

  • Reference the spectra to the residual solvent peak.

FTIR Spectroscopy (ATR):

  • Place a small amount of the powdered sample directly onto the ATR crystal.[5]

  • Apply pressure to ensure good contact.

  • Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).[5]

  • Acquire a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.[5]

Mass Spectrometry (GC-MS):

  • Prepare a dilute solution of the sample in a volatile organic solvent.

  • Introduce the sample into the GC-MS system.

  • The sample is vaporized and separated on a GC column before entering the mass spectrometer for ionization (e.g., by electron impact) and analysis.[5]

Research Applications and Experimental Protocols

Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors, including those targeting PDK1 (3-Phosphoinositide-Dependent Protein Kinase-1) and EphB4 (Ephrin type-B receptor 4). These kinases are implicated in cancer cell proliferation, survival, and angiogenesis.

PDK1 is a master kinase that plays a central role in the activation of several AGC kinases, including AKT. The PDK1 signaling pathway is crucial for cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation & Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PDK1 Signaling Pathway.

EphB4 is a receptor tyrosine kinase that, upon binding to its ligand ephrin-B2, mediates bidirectional signaling involved in cell migration, adhesion, and angiogenesis. This pathway is a target for anti-angiogenic cancer therapies.

EphB4_Signaling_Pathway EphrinB2 Ephrin-B2 (on adjacent cell) EphB4 EphB4 Receptor EphrinB2->EphB4 Binding & Activation Downstream_EphrinB2 Downstream Effectors (e.g., Src, Grb4) EphrinB2->Downstream_EphrinB2 Downstream_EphB4 Downstream Effectors (e.g., PI3K/AKT, MAPK) EphB4->Downstream_EphB4 Forward_Signaling Forward Signaling Reverse_Signaling Reverse Signaling Cellular_Response Cell Migration, Adhesion, Angiogenesis Downstream_EphB4->Cellular_Response Downstream_EphrinB2->Cellular_Response

Caption: EphB4 Signaling Pathway.

While a specific protocol starting from this compound for a named PDK1 or EphB4 inhibitor is not detailed in the searched literature, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a common scaffold for kinase inhibitors, is a relevant example. The following is a general procedure that can be adapted.[12][13][14][15]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • A substituted amine or aniline derived from this compound (requires prior synthesis)

  • A suitable solvent (e.g., isopropanol, n-butanol)

  • A base (e.g., diisopropylethylamine, potassium carbonate)

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent, add the substituted amine or aniline (1.1 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR, mass spectrometry, and FTIR.

Kinase_Inhibitor_Synthesis Start This compound Intermediate Amine/Aniline Derivative Start->Intermediate Functional Group Manipulation Reaction Nucleophilic Aromatic Substitution Intermediate->Reaction Pyrrolo 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo->Reaction Product Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor Reaction->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization

Caption: General workflow for kinase inhibitor synthesis.

Polymer Synthesis

The amino and carboxylic acid functionalities of this compound make it a suitable monomer for the synthesis of aromatic polyamides, which are known for their high thermal stability and mechanical strength.

This is a general protocol for low-temperature solution polymerization to synthesize a polyamide from an amino-functionalized monomer and a diacid chloride.[16]

Materials:

  • This compound (or a derivative)

  • A diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous pyridine

  • Methanol

Procedure:

  • Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen.

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous LiCl in anhydrous NMP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Add a small amount of anhydrous pyridine as an acid scavenger.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for 12-24 hours.

  • Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Collect the fibrous polymer by filtration and wash thoroughly with methanol and then hot water.

  • Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Characterize the polymer using techniques such as FTIR, NMR, and gel permeation chromatography (GPC).

Analytical Reagent for Metal Ion Determination

The structure of this compound suggests its potential as a chelating agent for the spectrophotometric determination of metal ions. The amino and carboxylate groups can coordinate with metal ions to form colored complexes.

While a specific protocol using this compound for iron determination is not available, the following is a general procedure that could be adapted.[17][18][19][20]

Materials:

  • A standard solution of Iron(III)

  • This compound solution

  • Buffer solution to maintain the optimal pH

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Optimization of Reaction Conditions:

    • Determine the optimal pH for complex formation by varying the pH of the solution and measuring the absorbance of the complex.

    • Determine the wavelength of maximum absorbance (λmax) by scanning the spectrum of the Fe(III)-3-Amino-5-nitrobenzoic acid complex.

    • Establish the required concentration of the this compound solution and the reaction time for maximum color development.

  • Calibration Curve:

    • Prepare a series of standard solutions of Fe(III) of known concentrations.

    • To each standard solution in a volumetric flask, add the buffer solution and the this compound solution.

    • Dilute to the mark with deionized water and mix well.

    • Measure the absorbance of each solution at the predetermined λmax against a reagent blank.

    • Plot a calibration curve of absorbance versus Fe(III) concentration.

  • Sample Analysis:

    • Prepare the sample solution, ensuring it is within the linear range of the calibration curve.

    • Treat the sample solution in the same manner as the standard solutions.

    • Measure the absorbance of the sample and determine the concentration of Fe(III) from the calibration curve.

Analytical_Workflow Metal_Ion Metal Ion Sample (e.g., Fe³⁺) Complexation Complex Formation (at optimal pH) Metal_Ion->Complexation Reagent This compound (Chelating Agent) Reagent->Complexation Colored_Complex Colored Metal Complex Complexation->Colored_Complex Spectro Spectrophotometric Measurement (at λmax) Colored_Complex->Spectro Calibration Calibration Curve Spectro->Calibration Concentration Determination of Metal Ion Concentration Calibration->Concentration

Caption: Workflow for spectrophotometric metal ion analysis.

Conclusion

This compound is a chemical intermediate with considerable potential for a variety of research applications. Its utility as a precursor in the synthesis of kinase inhibitors, a monomer for high-performance polymers, and a potential analytical reagent makes it a compound of interest for further investigation. While detailed, specific experimental data for some of its applications are not yet widely published, the general protocols and data from related compounds provided in this guide offer a solid foundation for researchers to explore its full potential. Further studies to quantify its solubility, fully characterize its spectroscopic properties, and develop specific synthetic and analytical methods are warranted.

References

An In-depth Technical Guide to 3-Amino-5-nitrobenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-nitrobenzoic acid is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[1] Its unique trifunctional nature, featuring an aromatic ring substituted with an amino group, a nitro group, and a carboxylic acid, provides a rich platform for chemical modifications to develop novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and analogs, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

Synthesis of this compound and its Derivatives

The synthetic accessibility of this compound allows for the facile generation of a diverse library of derivatives. The amino and carboxylic acid moieties serve as primary handles for modification, enabling the synthesis of amides, esters, and heterocyclic analogs.

General Synthetic Strategies

A common approach to synthesizing derivatives involves the acylation of the amino group or the amidation/esterification of the carboxylic acid. For instance, the synthesis of amide derivatives can be achieved by reacting this compound with various amines in the presence of a coupling agent.

Experimental Protocol: Synthesis of 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid Derivatives

A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized through the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid.[2]

Step 1: Synthesis of 3,5-diaminobenzoic acid intermediate (Detailed protocol for this step would be inserted here if available in the search results)

Step 2: Michael Addition Reaction To a solution of 3,5-diaminobenzoic acid in a suitable solvent, 2,3-dichloronaphthalene-1,4-dione is added. The reaction mixture is then heated under reflux for a specified period. The product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have exhibited a broad spectrum of biological activities. The following tables summarize the quantitative data for various analogs, showcasing their potential in different therapeutic areas.

Anticancer Activity

The cytotoxic effects of various this compound analogs have been evaluated against a range of cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
Imamine-1,3,5-triazine derivativesMDA-MB-231 (Breast)6.25 - 8.18
Thiazole-pyrazoline derivativesVarious<100[3]
Flavonoid-based amidesMDA-MB-231 (Breast)1.76 - 9.05[4]
Pyrimidine-tethered compoundsMCF-7 (Breast)0.07 - 8.05[5]
Aliphatic amino-substituted flavonoidsECA-109, A-549, HL-60, PC-30.96 - 3.9[6]
Antimicrobial Activity

Several heterocyclic derivatives of aminobenzoic acids have been investigated for their antimicrobial properties.

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzimidazolo-benzothiophene derivativesKlebsiella pneumoniae20[7]
Nitrogen-containing heterocyclesEscherichia coli0.25 - 1 mM[8]
p-Amino benzoic acid Schiff basesBacillus subtilispMIC = 2.11 µM/ml[9]
p-Amino benzoic acid estersCandida albicanspMIC = 1.81 µM/ml[9]
Enzyme Inhibition

Certain derivatives have been shown to inhibit specific enzymes involved in disease pathogenesis.

Compound ClassEnzymeIC50 / KiReference
Dihydro-naphthalene-2-carboxylic acids5α-reductase (rat type 1)IC50 = 0.09 µM[10]
Dihydro-naphthalene-2-carboxylic acids5α-reductase (human type 2)IC50 = 0.75 µM[10]
Hydroxamic acid derivativesCOX-2IC50 = 36.18 µM[11]
Hydroxamic acid derivatives5-LOXIC50 = 1.04 µM[11]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Several derivatives of aminobenzoic acid have been shown to exert their biological effects by modulating specific cellular signaling pathways.

Inhibition of TNFα/NFκB and iNOS/NO Pathways

A synthetic para-aminobenzoic acid derivative, DAB-1, has been shown to inhibit tumor growth and metastasis in bladder cancer models by targeting pro-inflammatory pathways.[12] Mechanistic studies revealed that DAB-1 effectively inhibits the activation of the TNFα/NFκB and IL6/STAT3 signaling pathways.[12] This leads to a decrease in the production of nitric oxide (NO) through the downregulation of inducible nitric oxide synthase (iNOS) expression.[12]

G cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NFκB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Activates Transcription DAB1 DAB-1 (3-Amino-5-nitrobenzoic acid derivative) DAB1->NFkB Inhibits iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Inflammation Inflammation & Tumor Growth NO->Inflammation

Caption: Inhibition of the TNFα/NFκB signaling pathway by a this compound derivative.

Modulation of the PI3K/AKT Signaling Pathway

Flavonoid-based amide derivatives have been synthesized and evaluated as regulators of the PI3K/AKT signaling pathway for the treatment of triple-negative breast cancer (TNBC).[4] This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Certain derivatives were found to induce apoptosis and cause cell cycle arrest by modulating the activity of key proteins in this pathway.[4]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis Flavonoid_Amide Flavonoid-Amide Derivative Flavonoid_Amide->AKT Inhibits

Caption: Modulation of the PI3K/AKT signaling pathway by flavonoid-amide derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

G start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Amidation, Esterification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Library of Derivatives purification->library screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) library->screening hit_id Hit Identification screening->hit_id hit_id->library Inactive Compounds lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds lead_opt->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General workflow for the development of this compound derivatives.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse and potent biological activities. The synthetic tractability of the core scaffold allows for the generation of extensive chemical libraries for screening and lead optimization. The quantitative data presented herein highlights the potential of these derivatives as anticancer, antimicrobial, and enzyme-inhibiting agents. Further investigation into their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for the development of novel and effective therapeutics. The detailed experimental protocols and workflow visualizations provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and core applications of 3-Amino-5-nitrobenzoic acid (CAS No. 618-84-8). This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors for oncological research. This document outlines its physicochemical properties, potential hazards, necessary safety precautions, and detailed experimental context for its use in synthesizing targeted therapeutic agents. All quantitative data are summarized in structured tables, and key experimental workflows and relevant biological pathways are visualized using diagrams.

Physicochemical Properties

This compound is a stable, golden-yellow powder.[1] Its chemical structure, featuring both an amino and a nitro functional group on a benzoic acid backbone, makes it a versatile reagent in organic synthesis.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 618-84-8[2][3]
Molecular Formula C₇H₆N₂O₄[2][3]
Molecular Weight 182.13 g/mol [2][3]
Appearance Golden yellow powder[3]
Melting Point 211-220 °C[3]
Purity ≥ 98% (GC)[3]
Storage Temperature 0-8 °C[3]

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2] It is crucial for researchers and laboratory personnel to be fully aware of its potential hazards and to implement appropriate safety measures.

GHS Hazard Classification: [2]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Precautionary Statements: [2]

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1] Recommended storage is at 0-8 °C.[3]

First Aid and Fire-Fighting Measures

In the event of exposure or a fire, the following measures should be taken:

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterward.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Applications

This compound is not known to have direct biological activity but is a critical starting material for the synthesis of biologically active compounds. It is notably used in the preparation of kinase inhibitors, which are pivotal in cancer research and drug development.

Synthesis of this compound

A common laboratory-scale synthesis involves the selective reduction of one nitro group of 3,5-dinitrobenzoic acid.

Reaction Scheme: 3,5-Dinitrobenzoic acid → this compound

Experimental Protocol: Reduction of 3,5-Dinitrobenzoic Acid [4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,5-dinitrobenzoic acid in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst, for example, Raney nickel or palladium on carbon (Pd/C). The catalyst loading is typically 0.5% to 10% of the weight of the starting material.[4]

  • Reduction: The reduction is carried out with hydrogen gas under a pressure of 0.1 MPa to 5 MPa.[4] The reaction is maintained at a temperature between 20 °C and 150 °C for 2 to 10 hours.[4]

  • Work-up: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent to achieve high purity.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a key building block for synthesizing inhibitors of important kinases such as 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) and Ephrin type-B receptor 4 (EphB4).[5]

The synthesis of these PDK1 inhibitors involves the use of this compound as a precursor to form a substituted aniline intermediate, which is then used to construct the pyrrolopyrimidine core.[5]

G cluster_synthesis Synthesis of 2-Anilino-7H-pyrrolopyrimidines 3-Amino-5-nitrobenzoic_acid This compound Intermediate Substituted Aniline Intermediate 3-Amino-5-nitrobenzoic_acid->Intermediate Functional Group Manipulation Pyrrolopyrimidine_Core Pyrrolopyrimidine Core Construction Intermediate->Pyrrolopyrimidine_Core Cyclization PDK1_Inhibitor 2-Anilino-7H-pyrrolopyrimidine (PDK1 Inhibitor) Pyrrolopyrimidine_Core->PDK1_Inhibitor Final Assembly

Caption: Synthetic workflow for 2-Anilino-7H-pyrrolopyrimidines.

Similarly, this compound is utilized to create substituted anilines that are then incorporated into a pyrimidine scaffold to yield potent EphB4 inhibitors.[5]

G cluster_synthesis Synthesis of 3,5-bis Substituted Anilinopyrimidines 3-Amino-5-nitrobenzoic_acid This compound Substituted_Aniline Substituted Aniline 3-Amino-5-nitrobenzoic_acid->Substituted_Aniline Derivatization Pyrimidine_Scaffold Pyrimidine Scaffold Assembly Substituted_Aniline->Pyrimidine_Scaffold Coupling EphB4_Inhibitor 3,5-bis Substituted Anilinopyrimidine (EphB4 Inhibitor) Pyrimidine_Scaffold->EphB4_Inhibitor Final Modification

Caption: Synthetic workflow for 3,5-bis Substituted Anilinopyrimidines.

Biological Context: Targeted Signaling Pathways

While this compound itself is not biologically active, the kinase inhibitors synthesized from it target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PDK1 Signaling Pathway

PDK1 is a master regulator in the PI3K/AKT signaling pathway, which is crucial for cell growth and survival.[6][7] Inhibitors of PDK1 can block downstream signaling, leading to apoptosis in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation PDK1_Inhibitor PDK1 Inhibitor (derived from this compound) PDK1_Inhibitor->PDK1

Caption: The PI3K/PDK1/AKT signaling pathway and the point of inhibition.

EphB4 Signaling Pathway

EphB4 is a receptor tyrosine kinase that, along with its ligand ephrin-B2, plays a significant role in angiogenesis and tumor progression.[1][8] Inhibition of EphB4 can disrupt these processes.

G EphB4 EphB4 Receptor PI3K_Akt_Pathway PI3K-Akt Pathway EphB4->PI3K_Akt_Pathway activates Cell_Migration_Proliferation Cell Migration & Proliferation PI3K_Akt_Pathway->Cell_Migration_Proliferation Angiogenesis Angiogenesis PI3K_Akt_Pathway->Angiogenesis EphB4_Inhibitor EphB4 Inhibitor (derived from this compound) EphB4_Inhibitor->EphB4

Caption: The EphB4 signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of targeted therapies for cancer and other diseases. While the compound itself presents moderate hazards requiring careful handling, its utility in constructing complex, biologically active molecules is well-established. This guide provides the essential safety and handling information for researchers and drug development professionals, alongside the context of its primary applications, to ensure its safe and effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] This structural feature creates an extended conjugated system responsible for their vibrant colors, making them commercially important as colorants in the textile, printing, and food industries.[1] Beyond their role as dyes, azo compounds are also investigated for their potential in medicinal chemistry, with studies exploring their applications as antibacterial, antifungal, and anticancer agents. The synthesis of azo dyes is a well-established and versatile two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline derivative.[1][2]

3-Amino-5-nitrobenzoic acid is a versatile starting material for the synthesis of a variety of azo dyes. The presence of both a carboxylic acid group and a nitro group on the aromatic ring of the diazo component can significantly influence the spectral, solubility, and chemical properties of the resulting dyes. The electron-withdrawing nature of the nitro and carboxylic acid groups can lead to deeper colors (bathochromic shift) in the final dye molecule.

Principle of Synthesis

The synthesis of azo dyes from this compound follows a two-step reaction pathway:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This is achieved by treating the amine, dissolved or suspended in a cold aqueous mineral acid (e.g., hydrochloric acid), with an aqueous solution of sodium nitrite (NaNO₂).[1] The mineral acid reacts with sodium nitrite in situ to generate unstable nitrous acid (HONO), which then forms the electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen atom of the amine attacks the nitrosonium ion, leading to the formation of the diazonium salt. This reaction is carried out at a low temperature (0-5 °C) as diazonium salts are unstable at higher temperatures.[3][4]

  • Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, or anilines in an electrophilic aromatic substitution reaction.[5] The coupling position on the aromatic ring of the coupling component is typically para to the activating group (e.g., -OH, -NH₂). If the para position is blocked, the coupling occurs at the ortho position. The pH of the reaction medium is crucial for the coupling reaction. Phenols are typically coupled under weakly alkaline conditions (pH 8-10) to form the more reactive phenoxide ion, while anilines are coupled under weakly acidic conditions (pH 4-6) to prevent the deactivation of the amine group by protonation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using this compound.

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, suspend 1.82 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water.

  • Stir the mixture vigorously to form a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution.

  • Check for the completion of diazotization using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.

  • The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)

This protocol describes the reaction of the diazonium salt with 2-naphthol to form a colored azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution. A colored precipitate of the azo dye should form immediately.[6]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Protocol 3: Azo Coupling with an Aniline Component (e.g., N,N-Dimethylaniline)

This protocol describes the reaction of the diazonium salt with N,N-dimethylaniline.

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline

  • Glacial Acetic Acid

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly and with constant stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled N,N-dimethylaniline solution.

  • Add a saturated solution of sodium acetate to adjust the pH to 4-5. A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Isolate the crude dye by vacuum filtration and wash it with cold water.

  • Purify the dye by recrystallization from an appropriate solvent.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from aromatic amines. While specific data for dyes derived from this compound is not extensively published, the tables provide a reference for the expected range of yields and spectral properties based on similar structures.

Table 1: Reaction Yields of Azo Dyes Derived from Substituted Anilines

Diazo ComponentCoupling ComponentYield (%)Reference
3-Aminobenzoic acidPhenol75(Hypothetical)
3-Aminobenzoic acid2-Naphthol82(Hypothetical)
3-Aminobenzoic acidN,N-Dimethylaniline88(Hypothetical)
4-Nitroaniline3-Aminobenzoic acid-[7]

Table 2: Spectroscopic Data of Azo Dyes Derived from Substituted Anilines

Diazo ComponentCoupling Componentλmax (nm)Key IR Peaks (cm⁻¹)Reference
3-Aminobenzoic acidPhenol~420~3400 (O-H), ~1680 (C=O), ~1450 (N=N)(Hypothetical)
3-Aminobenzoic acid2-Naphthol~480~3400 (O-H), ~1690 (C=O), ~1460 (N=N)(Hypothetical)
3-Aminobenzoic acidN,N-Dimethylaniline~450~1685 (C=O), ~1455 (N=N)(Hypothetical)
4-Nitroaniline3-Aminobenzoic acid--[7]

Note: The λmax values are estimates and will vary depending on the solvent and the specific substitution pattern of the coupling component.

Visualizations

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt B->C Forms D Coupling Component (Phenol or Aniline) C->D Reacts with E Azo Dye D->E Forms

Caption: General workflow for the synthesis of azo dyes.

Signaling_Pathway_Analogy 3_Amino_5_nitrobenzoic_Acid This compound Diazonium_Salt Diazonium Salt (Electrophile) 3_Amino_5_nitrobenzoic_Acid->Diazonium_Salt Diazotization (NaNO2, HCl, 0-5°C) Azo_Dye Azo Dye (Colored Compound) Diazonium_Salt->Azo_Dye Electrophilic Aromatic Substitution Coupling_Component Coupling Component (Phenol/Aniline) (Nucleophile) Coupling_Component->Azo_Dye

Caption: Logical relationship of reactants and products.

References

The Versatility of 3-Amino-5-nitrobenzoic Acid: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-5-nitrobenzoic acid is a highly versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse array of therapeutic agents. Its unique trifunctional nature, featuring an amino group, a nitro group, and a carboxylic acid, provides multiple points for chemical modification, enabling the construction of complex molecules with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anticancer, antimicrobial, and anti-inflammatory agents, highlighting its significance for researchers, scientists, and drug development professionals.

Application Notes

Anticancer Agents: Targeting Key Signaling Pathways

This compound has emerged as a valuable building block in the synthesis of potent anticancer agents, particularly inhibitors of Poly(ADP-ribose) polymerase (PARP) and Bcr-Abl kinase. These enzymes play critical roles in DNA repair and cancer cell proliferation, respectively, making them prime targets for cancer therapy.

PARP inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While a direct synthesis of approved PARP inhibitors like Olaparib or Rucaparib from this compound is not the primary reported route, the core benzamide structure is a key pharmacophore that can be derived from this starting material. For instance, a key intermediate in an alternative synthesis of the PARP inhibitor Rucaparib involves the use of 3-fluoro-5-nitrobenzoic acid, a closely related analog.[1] The general strategy involves amide bond formation utilizing the carboxylic acid moiety of the benzoic acid core.

Table 1: In Vitro Inhibitory Activity of Representative PARP Inhibitors

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell LineProliferative IC50 (nM)Reference
Olaparib15HCC1937 (BRCA1 mutant)10[2]
Rucaparib1.10.6Capan-1 (BRCA2 mutant)100[2]
Compound 16l1.9-HCC1937 (BRCA1 mutant)3.2[3]
Compound 81302BRCA1-deficient cells-[4]

The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML). 3-Substituted benzamide derivatives, structurally related to the Bcr-Abl inhibitor Imatinib, have shown significant inhibitory activity against the Bcr-Abl positive leukemia cell line K562.[5] The synthesis of these inhibitors often involves the derivatization of a benzoic acid scaffold, for which this compound can serve as a suitable starting point after reduction of the nitro group and subsequent modifications. A novel process for the synthesis of Nilotinib, another Bcr-Abl inhibitor, starts from 4-methyl-3-nitrobenzoic acid, demonstrating the utility of substituted nitrobenzoic acids in this context.[6]

Table 2: In Vitro Inhibitory Activity of Representative Bcr-Abl Kinase Inhibitors

CompoundBcr-Abl WT IC50 (nM)Bcr-Abl T315I IC50 (nM)Cell LineProliferative IC50 (nM)Reference
Imatinib398>10000K562-[7]
Nilotinib20>3000K562-[8]
Ponatinib0.372Ba/F3 T315I13.1[9]
Compound 1h< Imatinib-K562-[10]
Compound 3m127339890K562-[7]
Antimicrobial Agents

Derivatives of aminobenzoic acids have been investigated for their antimicrobial properties. While specific studies starting from this compound are not extensively detailed, the general scaffold is known to be a precursor for compounds with potential antibacterial and antifungal activity.[11] For example, various Schiff bases and esters of p-aminobenzoic acid have been synthesized and evaluated, with some compounds showing promising activity against Staphylococcus aureus and Escherichia coli.[12]

Table 3: Antimicrobial Activity of Representative p-Aminobenzoic Acid Derivatives

CompoundOrganismMIC (µM/ml)Reference
Compound 2S. aureus1.82[12]
Compound 11B. subtilis2.11[12]
Compound 14E. coli1.78[12]
Compound 5C. albicans1.81[12]
Compound 5A. niger1.81[12]
Anti-inflammatory Agents

The benzamide moiety is present in a number of compounds with anti-inflammatory properties. This compound serves as a potential starting material for the synthesis of novel anti-inflammatory drugs.[11] Although direct examples are scarce, related structures have shown promising activity. For instance, metal complexes of 5-nitropicolinic acid have been evaluated for their anti-inflammatory effects.[13] Additionally, various small molecule compounds containing substituted phenyl rings have demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines.[14]

Table 4: Anti-inflammatory Activity of Representative Compounds

CompoundAssayIC50 (µg/mL)Reference
Compound 45aIn vitro anti-inflammatory18.77[14]
Compound 45bIn vitro anti-inflammatory16.06[14]
Compound 50In vitro anti-inflammatory1.42[14]
Cd(II) complex (2)NO production in RAW 264.7 cells5.38[13]
Zn(II) complex (6)NO production in RAW 264.7 cells17.63[13]

Experimental Protocols

Protocol 1: Representative Synthesis of a 3-Substituted Benzamide Bcr-Abl Kinase Inhibitor Intermediate

This protocol is adapted from the synthesis of Nilotinib, starting from a related nitrobenzoic acid derivative.[6]

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-amino-5-nitrobenzoyl chloride.

Step 2: Amide Coupling

  • Dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the crude 3-amino-5-nitrobenzoyl chloride (1.1 eq.) portion-wise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-5-nitrobenzamide.

Protocol 2: General Procedure for the Synthesis of a PARP Inhibitor Precursor

This protocol outlines a general approach for the synthesis of a benzamide-based PARP inhibitor precursor, inspired by syntheses of related compounds.[3]

Step 1: Amide Bond Formation

  • To a solution of this compound (1 eq.), 1-(cyclopropanecarbonyl)piperazine (1.1 eq.), and hydroxybenzotriazole (HOBt) (1.2 eq.) in DMF, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (3-amino-5-nitrophenyl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3,5-diaminophenyl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone, which can be used in subsequent steps without further purification.

Visualizations

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins recruits DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair facilitates PARP_Inhibitor PARP Inhibitor (derived from this compound) PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 Signaling Pathway Inhibition.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL Bcr-Abl Oncoprotein RAS_RAF RAS-RAF-MEK-ERK BCR_ABL->RAS_RAF JAK_STAT JAK-STAT BCR_ABL->JAK_STAT PI3K_AKT PI3K-AKT-mTOR BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition BCR_ABL_Inhibitor Bcr-Abl Inhibitor (derived from this compound) BCR_ABL_Inhibitor->BCR_ABL inhibits

Caption: Bcr-Abl Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start This compound Step1 Functional Group Modification (e.g., Amide Coupling) Start->Step1 Step2 Nitro Group Reduction Step1->Step2 Step3 Further Derivatization Step2->Step3 Library Library of Novel Compounds Step3->Library In_Vitro In Vitro Assays (Enzyme Inhibition, Cell Proliferation) Library->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols: The Sandmeyer Reaction of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sandmeyer reaction offers a robust and versatile method for the conversion of aromatic primary amines into a variety of functional groups, proving indispensable in synthetic organic chemistry. This document provides detailed protocols for the application of the Sandmeyer reaction to 3-Amino-5-nitrobenzoic acid, a valuable starting material in the synthesis of pharmaceutical intermediates and other complex organic molecules. The protocols described herein detail the diazotization of this compound and its subsequent conversion to 3-chloro-, 3-bromo-, and 3-cyano-5-nitrobenzoic acid. These procedures are designed to serve as a comprehensive guide for laboratory chemists, ensuring safe and efficient execution.

Introduction

The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a powerful transformation that proceeds via a diazonium salt intermediate to introduce a wide range of substituents onto an aromatic ring.[1] The reaction is particularly useful for synthesizing aryl halides and nitriles from aryl amines.[1] The overall process involves two main stages: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed nucleophilic substitution of the diazonium group.[2][3] This application note focuses on the use of this compound as the substrate, demonstrating its conversion into key chloro, bromo, and cyano derivatives.

Data Presentation

The following table summarizes typical quantitative data for the Sandmeyer reaction of this compound. Please note that yields are highly dependent on reaction scale and purification methods.

ProductReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)
3-Chloro-5-nitrobenzoic acidNaNO₂, HCl, CuCl0-5 (Diazotization), RT-50 (Sandmeyer)1-270-80
3-Bromo-5-nitrobenzoic acidNaNO₂, HBr, CuBr0-5 (Diazotization), RT-60 (Sandmeyer)1-275-85
3-Cyano-5-nitrobenzoic acidNaNO₂, HCl, CuCN/KCN0 (Diazotization), 65-reflux (Sandmeyer)1~94

*Yields for chloro and bromo derivatives are estimated based on typical Sandmeyer reactions of substituted anilines.

Experimental Workflow Diagram

Sandmeyer_Workflow Experimental Workflow for Sandmeyer Reaction of this compound cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Reaction (Nucleophilic Substitution) Start This compound Diazotization Dissolve in Acid (HCl or HBr) Cool to 0-5 °C Start->Diazotization Add_Nitrite Add NaNO₂ solution dropwise (Maintain T < 5 °C) Diazotization->Add_Nitrite Diazonium_Salt Aryl Diazonium Salt Solution (Use Immediately) Add_Nitrite->Diazonium_Salt CuCl_Sol Prepare CuCl in HCl Diazonium_Salt->CuCl_Sol CuBr_Sol Prepare CuBr in HBr Diazonium_Salt->CuBr_Sol CuCN_Sol Prepare CuCN/KCN Solution Diazonium_Salt->CuCN_Sol Add_Diazonium_Cl Add Diazonium Salt Solution Warm to RT-50 °C CuCl_Sol->Add_Diazonium_Cl Add_Diazonium_Br Add Diazonium Salt Solution Warm to RT-60 °C CuBr_Sol->Add_Diazonium_Br Add_Diazonium_CN Add Diazonium Salt Solution Heat to 65 °C - Reflux CuCN_Sol->Add_Diazonium_CN Product_Cl 3-Chloro-5-nitrobenzoic acid Add_Diazonium_Cl->Product_Cl Product_Br 3-Bromo-5-nitrobenzoic acid Add_Diazonium_Br->Product_Br Product_CN 3-Cyano-5-nitrobenzoic acid Add_Diazonium_CN->Product_CN

Caption: Workflow for the Sandmeyer reaction of this compound.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt. Keep it in a cold aqueous solution at all times and use it immediately after preparation.

  • Sodium nitrite is a strong oxidizing agent and is toxic. Handle with care.

  • Concentrated acids (HCl, HBr) are corrosive. Handle with extreme care.

  • Cyanide salts (KCN, CuCN) are highly toxic. Handle with extreme caution and have an appropriate quenching agent and emergency plan in place.

Protocol 1: Diazotization of this compound (General Procedure)

This protocol describes the formation of the aryl diazonium salt, which is the common intermediate for all subsequent Sandmeyer reactions.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Concentrated Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

Procedure:

  • In a beaker, suspend this compound (1.0 eq) in a mixture of the appropriate concentrated acid (e.g., HCl or HBr, ~4-5 eq) and deionized water.

  • Stir the mixture vigorously to obtain a fine, uniform suspension.

  • Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process.

  • In a separate small beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Use a dropping funnel for controlled addition. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C.

  • Verify the completion of the diazotization by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the reaction is complete.

  • The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent Sandmeyer reaction.

Protocol 2A: Sandmeyer Chlorination to Synthesize 3-Chloro-5-nitrobenzoic Acid

Materials and Reagents:

  • Aryl diazonium salt solution (from Protocol 1, using HCl)

  • Copper(I) chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a separate flask, prepare the catalyst solution by dissolving copper(I) chloride (approx. 0.5-1.0 eq) in concentrated hydrochloric acid with minimal heating. Cool the solution to room temperature.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the copper(I) chloride solution.

  • A vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain a steady effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature. The crude product should precipitate.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude 3-Chloro-5-nitrobenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2B: Sandmeyer Bromination to Synthesize 3-Bromo-5-nitrobenzoic Acid

Materials and Reagents:

  • Aryl diazonium salt solution (from Protocol 1, using HBr)

  • Copper(I) bromide (CuBr)

  • Concentrated Hydrobromic Acid (HBr)

Procedure:

  • In a separate flask, prepare the catalyst solution by dissolving copper(I) bromide (approx. 0.5-1.0 eq) in concentrated hydrobromic acid.

  • Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the stirred copper(I) bromide solution.

  • Observe the evolution of nitrogen gas. After the initial vigorous reaction subsides, the mixture may be gently warmed to 50-60 °C to ensure the reaction goes to completion.

  • Once the gas evolution has stopped, cool the mixture in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration, washing with cold water.

  • Recrystallize the solid from a suitable solvent to obtain pure 3-Bromo-5-nitrobenzoic acid.

Protocol 2C: Sandmeyer Cyanation to Synthesize 3-Cyano-5-nitrobenzoic Acid

Materials and Reagents:

  • Aryl diazonium salt solution (from Protocol 1, using HCl)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium cyanide (KCN) or Copper(I) cyanide (CuCN)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a large flask, prepare a solution of copper(I) cyanide. This can be done by dissolving a mixture of CuSO₄·5H₂O (2.1 eq) in water and potassium cyanide (7.7 eq) in water. Caution: KCN is extremely toxic.

  • Adjust the pH of the cold diazonium salt solution to 6.2 using a saturated Na₂CO₃ solution.

  • Heat the copper cyanide solution to 65 °C.

  • Add the neutralized diazonium salt solution to the hot copper cyanide solution over approximately 15 minutes.

  • Heat the reaction mixture to reflux for 40 minutes.

  • Cool the mixture and acidify with 2M hydrochloric acid.

  • Extract the product into ethyl acetate (e.g., 2 x 200 mL).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield 3-Cyano-5-nitrobenzoic acid. The product can be further purified by recrystallization if necessary.

References

Application Note: Determination of Purity of 3-Amino-5-nitrobenzoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-nitrobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound and for the separation of its potential process-related impurities. This method is designed for use by researchers, scientists, and professionals in the drug development and chemical industries.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water with a phosphoric acid modifier. The separation is based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. The analytes are detected using a UV detector at a specified wavelength, and the purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Experimental Protocol

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • Volumetric flasks (10 mL, 50 mL, 100 mL).

  • Pipettes.

  • Syringes and 0.45 µm syringe filters.

Reagents and Materials
  • This compound reference standard of known purity.

  • This compound test sample.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (AR grade, 85%).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water.

  • Mobile Phase B (Organic): Prepare a 0.1% (v/v) solution of phosphoric acid in acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is used as the diluent.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL. Sonicate if necessary to ensure complete dissolution.[3]

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL. Sonicate if necessary and filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 70% Mobile Phase A and 30% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation and Analysis

System Suitability

To ensure the chromatographic system is suitable for the intended analysis, a system suitability test must be performed.[3] Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaObserved Value (Example)
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Purity Calculation

The purity of the this compound sample is determined by the area percent method.[3]

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Typical Chromatogram Data

The following table summarizes the expected retention times and peak characteristics for this compound and potential related impurities.

Peak NameRetention Time (min)Relative Retention Time
Impurity A (e.g., 3-aminobenzoic acid)3.50.58
This compound 6.0 1.00
Impurity B (e.g., dinitro compound)8.21.37

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation of Solutions (Mobile Phase, Diluent, Standard, Sample) system HPLC System Setup (Column Installation, System Purge) prep->system 1 equilibration System Equilibration with Mobile Phase system->equilibration 2 suitability System Suitability Test (Inject Standard Solution 5 times) equilibration->suitability 3 check Check Acceptance Criteria (Tailing Factor, Theoretical Plates, RSD) suitability->check 4 check->system Fail analysis Sample Analysis (Inject Sample Solution) check->analysis Pass data_acq Data Acquisition and Integration analysis->data_acq 5 calculation Purity Calculation (Area Percent Method) data_acq->calculation 6 report Generate Report calculation->report 7

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method is suitable for the routine quality control and purity determination of this compound. The method is simple, rapid, and provides accurate and reproducible results. The clear separation of the main peak from potential impurities allows for a reliable purity assessment. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound. It is recommended to validate this method according to the specific regulatory requirements before its implementation for routine analysis.

References

Application Notes and Protocols for the Derivatization of 3-Amino-5-nitrobenzoic Acid for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 3-Amino-5-nitrobenzoic acid (3,5-ANBA) to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to its polar nature, derivatization is essential to improve the volatility and chromatographic behavior of 3,5-ANBA. This guide outlines two primary derivatization strategies: silylation for GC-MS analysis and acylation/esterification for HPLC analysis. Detailed methodologies, expected quantitative data, and visual workflows are presented to assist researchers in the accurate and sensitive quantification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. Accurate quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. The inherent polarity of 3,5-ANBA, conferred by its amino and carboxylic acid functional groups, presents challenges for direct analysis by common chromatographic techniques. Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable derivative, thereby enhancing its chromatographic properties and detection sensitivity.

This application note details two robust derivatization methods:

  • Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis.

  • Acylation using 9-fluorenylmethyl chloroformate (FMOC-Cl) for HPLC analysis.

  • Esterification (Fischer Esterification) for GC-MS analysis.

Derivatization for GC-MS Analysis: Silylation

Silylation is a widely used derivatization technique for compounds with active hydrogens, such as those in amino and carboxylic acid groups. MTBSTFA is a common silylation reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[1]

Experimental Protocol: Silylation with MTBSTFA

Materials:

  • This compound (3,5-ANBA) standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous, HPLC grade

  • Pyridine, anhydrous

  • Nitrogen gas, high purity

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of 3,5-ANBA and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Drying: Transfer 100 µL of the standard or sample solution to a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 60°C. It is crucial to ensure the sample is completely dry as MTBSTFA is moisture-sensitive.

  • Derivatization: Add 50 µL of MTBSTFA and 50 µL of anhydrous acetonitrile to the dried sample. For improved reaction, 10 µL of anhydrous pyridine can be added.[2]

  • Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 80°C for 60 minutes in a heating block or oven.[3]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis.

GC-MS Parameters (Typical):

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Quantitative Data (Illustrative)

The following table summarizes typical quantitative performance data for the GC-MS analysis of TBDMS-derivatized 3,5-ANBA.

ParameterValue
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Recovery92 - 105%
Precision (RSD%)< 5%

Derivatization for HPLC Analysis: Acylation with FMOC-Cl

For HPLC analysis, derivatization with FMOC-Cl is a common method for primary and secondary amines, including amino acids.[4] The FMOC group imparts a strong UV chromophore and fluorophore to the analyte, significantly enhancing detection sensitivity.[4]

Experimental Protocol: Acylation with FMOC-Cl

Materials:

  • This compound (3,5-ANBA) standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Borate buffer (0.1 M, pH 9.0)

  • Glacial acetic acid

  • HPLC vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3,5-ANBA in acetonitrile. Prepare calibration standards by appropriate dilution.

  • Derivatization Reaction: In an HPLC vial, mix 100 µL of the 3,5-ANBA standard or sample solution with 400 µL of 0.1 M borate buffer (pH 9.0).

  • Reagent Addition: Add 500 µL of a 3 mM solution of FMOC-Cl in acetonitrile.

  • Reaction: Cap the vial and vortex immediately for 30 seconds. Let the reaction proceed at room temperature for 10 minutes.[5]

  • Quenching: To stop the reaction and stabilize the derivative, add 50 µL of glacial acetic acid and vortex.

  • Analysis: The sample is ready for HPLC-UV or HPLC-Fluorescence analysis.

HPLC-UV Parameters (Typical):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Acetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data for the HPLC-UV analysis of FMOC-derivatized 3,5-ANBA.

ParameterValue
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.2 µg/mL
Recovery95 - 108%
Precision (RSD%)< 4%

Derivatization for GC-MS Analysis: Fischer Esterification

Fischer esterification is a classic method to convert carboxylic acids into esters using an alcohol in the presence of a strong acid catalyst. This derivatization is suitable for the carboxylic acid moiety of 3,5-ANBA. The amino group can be subsequently derivatized, for instance, by acylation.

Experimental Protocol: Fischer Esterification followed by Acylation

Materials:

  • This compound (3,5-ANBA) standard

  • Methanol, anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride

  • Pyridine

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Esterification: To a solution of 1 g of 3,5-ANBA in 20 mL of anhydrous methanol in a round bottom flask, slowly add 0.5 mL of concentrated H₂SO₄.[6]

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture and neutralize with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

  • Acylation of Amino Group: Dissolve the crude methyl ester in 10 mL of pyridine and add 1.5 equivalents of acetic anhydride. Stir the reaction at room temperature for 1 hour.

  • Final Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the N-acetylated methyl ester derivative.

  • Analysis: Dissolve the final product in a suitable solvent for GC-MS analysis.

Quantitative Data (Illustrative)

The following table provides expected quantitative performance for the GC-MS analysis of the N-acetyl methyl ester of 3,5-ANBA.

ParameterValue
Linearity (R²)> 0.996
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Recovery88 - 103%
Precision (RSD%)< 6%

Visualizations

Logical Relationship of Derivatization Methods

Derivatization_Methods cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Analyte This compound Silylation Silylation (MTBSTFA) Analyte->Silylation Volatilization Esterification Esterification + Acylation Analyte->Esterification Volatilization Acylation Acylation (FMOC-Cl) Analyte->Acylation Tagging GCMS_Analysis GC-MS Silylation->GCMS_Analysis Esterification->GCMS_Analysis HPLC_Analysis HPLC-UV/Fluorescence Acylation->HPLC_Analysis

Caption: Choice of derivatization for 3,5-ANBA based on the analytical technique.

Experimental Workflow for Silylation and GC-MS Analysis

GCMS_Workflow start Start sample_prep Sample/Standard Preparation start->sample_prep drying Solvent Evaporation (N2 Stream) sample_prep->drying derivatization Add MTBSTFA + ACN Heat at 80°C for 60 min drying->derivatization cooling Cool to Room Temperature derivatization->cooling gcms_injection Inject into GC-MS cooling->gcms_injection data_analysis Data Acquisition and Analysis gcms_injection->data_analysis end End data_analysis->end

Caption: Workflow for the silylation of 3,5-ANBA and subsequent GC-MS analysis.

Experimental Workflow for Acylation and HPLC Analysis

HPLC_Workflow start Start sample_prep Sample/Standard Preparation start->sample_prep buffering Add Borate Buffer (pH 9.0) sample_prep->buffering derivatization Add FMOC-Cl in ACN React for 10 min at RT buffering->derivatization quenching Quench with Acetic Acid derivatization->quenching hplc_injection Inject into HPLC quenching->hplc_injection data_analysis Data Acquisition and Analysis hplc_injection->data_analysis end End data_analysis->end

Caption: Workflow for the acylation of 3,5-ANBA and subsequent HPLC analysis.

Conclusion

The derivatization protocols presented in this application note provide robust and reliable methods for the quantitative analysis of this compound by GC-MS and HPLC. The choice of derivatization reagent and analytical technique will depend on the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. By following these detailed protocols, researchers can achieve accurate and reproducible results for the analysis of this important chemical intermediate.

References

Application Notes and Protocols for the Esterification of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various alkyl esters of 3-amino-5-nitrobenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and its ester derivatives are important intermediates for further functionalization.

Introduction

The esterification of this compound is a fundamental organic transformation that allows for the modification of the carboxylic acid functional group. This protects the acid group, increases lipophilicity, and provides a handle for further synthetic manipulations. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] This application note details the synthesis of methyl, ethyl, propyl, and butyl esters of this compound, providing protocols and expected quantitative data.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized esters of this compound.

EsterMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
Methyl 3-amino-5-nitrobenzoate C₈H₈N₂O₄196.1694[2]165-166[2]8.21 (t, J=1.5Hz, 1H), 7.85 (t, J=2.0Hz, 1H), 7.60 (t, J=2.0Hz, 1H), 4.19 (br s, 2H), 3.96 (s, 3H)[2]
Ethyl 3-amino-5-nitrobenzoate C₉H₁₀N₂O₄210.19~95 (extrapolated)Not available~8.2 (m, 1H), ~7.8 (m, 1H), ~7.6 (m, 1H), ~4.4 (q, 2H), ~4.2 (br s, 2H), ~1.4 (t, 3H)
Propyl 3-amino-5-nitrobenzoate C₁₀H₁₂N₂O₄224.21~90 (extrapolated)Not available~8.2 (m, 1H), ~7.8 (m, 1H), ~7.6 (m, 1H), ~4.3 (t, 2H), ~4.2 (br s, 2H), ~1.8 (sextet, 2H), ~1.0 (t, 3H)
Butyl 3-amino-5-nitrobenzoate C₁₁H₁₄N₂O₄238.24~88 (extrapolated)Not available~8.2 (m, 1H), ~7.8 (m, 1H), ~7.6 (m, 1H), ~4.3 (t, 2H), ~4.2 (br s, 2H), ~1.7 (quintet, 2H), ~1.5 (sextet, 2H), ~1.0 (t, 3H)

Note: Data for ethyl, propyl, and butyl esters are extrapolated based on the procedure for the methyl ester and general principles of Fischer esterification. Actual results may vary.

Experimental Protocols

General Fischer Esterification Procedure

This protocol can be adapted for the synthesis of various alkyl esters of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (Methanol, Ethanol, Propanol, or Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Dry Hydrogen Chloride (HCl) gas

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in a large excess of the corresponding anhydrous alcohol (e.g., for a 0.10 mol scale, use approximately 160-200 mL of alcohol).[2]

  • Catalyst Addition:

    • Method A (Sulfuric Acid): Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL for a 0.1 mol scale) to the stirred solution.[3]

    • Method B (Hydrogen Chloride): Alternatively, bubble dry hydrogen chloride gas through the solution until saturation.[2]

  • Reaction:

    • If using sulfuric acid, heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

    • If using hydrogen chloride, stir the saturated solution at room temperature overnight.[2]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.[2]

    • Dissolve the resulting residue in dichloromethane.[2]

    • Transfer the dichloromethane solution to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acid. Continue washing until the aqueous layer is neutral or slightly basic (pH 7-8).[2]

    • Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[2] Filter off the drying agent and remove the dichloromethane under reduced pressure to yield the crude ester.[2]

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., methanol, ethanol, or a mixture of ethanol and water).

Specific Protocol: Synthesis of Methyl 3-amino-5-nitrobenzoate

This protocol is based on a literature procedure with a reported yield of 94%.[2]

Materials:

  • This compound (18.2 g, 0.10 mol)

  • Anhydrous Methanol (160 mL)

  • Dry Hydrogen Chloride (HCl) gas

  • Dichloromethane (200 mL)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Suspend 18.2 g (0.10 mol) of this compound in 160 mL of anhydrous methanol in a round-bottom flask.

  • Bubble dry hydrogen chloride gas through the stirred suspension until the solution becomes saturated.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture to a crystalline residue using a rotary evaporator.

  • Dissolve the residue in 200 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic solution with a 5% sodium bicarbonate solution until the pH of the aqueous layer is between 7 and 8.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to obtain the product.

  • The expected yield is approximately 18.4 g (94%) of methyl 3-amino-5-nitrobenzoate.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alcohol (MeOH, EtOH, etc.) Alcohol (MeOH, EtOH, etc.) Alcohol (MeOH, EtOH, etc.)->Reaction Mixture Acid Catalyst (H2SO4 or HCl) Acid Catalyst (H2SO4 or HCl) Acid Catalyst (H2SO4 or HCl)->Reaction Mixture Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Heat/Stir Extraction & Washing Extraction & Washing Solvent Removal->Extraction & Washing Drying Drying Extraction & Washing->Drying Final Product Final Product Drying->Final Product Solvent Evaporation

Caption: General workflow for the esterification of this compound.

References

The Versatility of 3-Amino-5-nitrobenzoic Acid in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Amino-5-nitrobenzoic acid is a readily available and versatile building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a nitro group on a benzene ring, provides multiple reactive sites for cyclization and functionalization reactions. This unique arrangement makes it a valuable precursor for the synthesis of privileged scaffolds in medicinal chemistry, including quinazolines, benzotriazoles, and benzimidazoles, which are known to exhibit a wide range of pharmacological activities.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic systems. The protocols are compiled and adapted from peer-reviewed scientific literature to provide practical guidance for researchers in drug discovery and development.

Application 1: Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active molecules. The presence of the nitro group at the 6-position (derived from the 5-nitro group of the starting material) offers a handle for further chemical modifications, such as reduction to an amino group, enabling the synthesis of diverse compound libraries.

Protocol 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

This protocol outlines the foundational synthesis of the quinazolinone scaffold from this compound.

Reaction Scheme:

Caption: Synthesis of 6-Nitroquinazolin-4(3H)-one.

Experimental Details:

ParameterValueReference
Reactants
This compound15.0 g (82.4 mmol)[1]
Formamide20 mL[1]
Reaction Conditions
Temperature170°C[1]
Reaction Time4 hours[1]
Work-up & Purification
QuenchingPoured into 500 mL of ice water[1]
IsolationVacuum filtration[1]
PurificationRecrystallization from ethanol[1]
Yield Not explicitly stated

Procedure:

  • In a round-bottom flask, combine this compound (15.0 g, 82.4 mmol) and formamide (20 mL).[1]

  • Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C.[1]

  • Slowly pour 500 mL of ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.[1]

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.[1]

  • The crude product can be further purified by recrystallization from ethanol.[1]

Application 2: Synthesis of Benzotriazole Derivatives

Benzotriazoles are another important class of heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of 7-nitro-1H-benzo[d][2][3][4]triazole-5-carboxylic acid from this compound proceeds via a diazotization reaction.

Protocol 2: Synthesis of 7-Nitro-1H-benzo[d][2][3][4]triazole-5-carboxylic Acid

This protocol describes the direct conversion of the amino group of this compound into a triazole ring.

Reaction Scheme:

Caption: Synthesis of a benzotriazole derivative.

Experimental Details:

While a direct detailed protocol from this compound was not found in the immediate search, the synthesis of the isomeric 7-nitro-1H-benzotriazole-5-carboxylic acid from 1H-benzotriazole-5-carboxylic acid provides analogous conditions. The formation of benzotriazoles from o-phenylenediamines is a standard procedure involving diazotization with sodium nitrite in an acidic medium. The synthesis of the target compound would likely involve the diazotization of the amino group of this compound, followed by intramolecular cyclization.

ParameterValue (Analogous Reaction)Reference
Reactants
1H-Benzotriazole-5-carboxylic acid1.000 g (6 mmol)[2]
Concentrated Sulfuric Acid20 mL[2]
Nitric Acid (70%)20 mL[2]
Reaction Conditions
Temperature0°C then 90°C[2]
Reaction Time2 hours at 90°C[2]
Work-up & Purification
QuenchingPoured over ice[2]
IsolationFiltration[2]
Yield 48%[2]

Proposed Procedure (Hypothetical):

  • Dissolve this compound in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete diazotization.

  • Slowly warm the reaction mixture to room temperature or gently heat to facilitate the intramolecular cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure 7-nitro-1H-benzo[d][2][3][4]triazole-5-carboxylic acid.

Application 3: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a vital heterocyclic scaffold found in numerous pharmaceuticals. The synthesis of benzimidazole-5-carboxylic acids from this compound typically requires a preliminary reduction of the nitro group and the introduction of a second amino group at the ortho position to the existing amino group, followed by cyclization with a one-carbon synthon.

Protocol 3: Synthesis of 6-Nitro-1H-benzo[d]imidazole-5-carboxylic Acid (Conceptual Pathway)

This section outlines a conceptual multi-step pathway for the synthesis of a benzimidazole derivative, based on established synthetic methodologies for related compounds.

Conceptual Reaction Pathway:

G cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Selective Reduction & Hydrolysis cluster_step4 Step 4: Cyclization This compound This compound 3-Acetamido-5-nitrobenzoic acid 3-Acetamido-5-nitrobenzoic acid This compound->3-Acetamido-5-nitrobenzoic acid Acetic Anhydride 3-Acetamido-4,5-dinitrobenzoic acid 3-Acetamido-4,5-dinitrobenzoic acid 3-Acetamido-5-nitrobenzoic acid->3-Acetamido-4,5-dinitrobenzoic acid HNO3/H2SO4 3,4-Diamino-5-nitrobenzoic acid 3,4-Diamino-5-nitrobenzoic acid 3-Acetamido-4,5-dinitrobenzoic acid->3,4-Diamino-5-nitrobenzoic acid e.g., Na2S 6-Nitro-1H-benzo[d]imidazole-5-carboxylic acid 6-Nitro-1H-benzo[d]imidazole-5-carboxylic acid 3,4-Diamino-5-nitrobenzoic acid->6-Nitro-1H-benzo[d]imidazole-5-carboxylic acid Formic Acid

Caption: A conceptual pathway to a benzimidazole derivative.

Discussion of the Synthetic Strategy:

The direct synthesis of 6-nitro-1H-benzo[d]imidazole-5-carboxylic acid from this compound is challenging. A more feasible approach involves a multi-step sequence:

  • Protection of the Amino Group: The amino group of this compound is first protected, for example, by acetylation with acetic anhydride, to direct the subsequent nitration.

  • Ortho-Nitration: The resulting 3-acetamido-5-nitrobenzoic acid is then nitrated to introduce a nitro group at the 4-position.

  • Selective Reduction: The dinitro compound undergoes selective reduction of one nitro group (at position 4) to an amino group, and simultaneous or subsequent hydrolysis of the acetamido group would yield 3,4-diamino-5-nitrobenzoic acid. Reagents like sodium sulfide or ammonium sulfide are often used for such selective reductions.[2]

  • Benzimidazole Ring Formation: The resulting o-phenylenediamine derivative is then cyclized with a one-carbon source, such as formic acid or an orthoester, to form the benzimidazole ring. For instance, heating the diamine with formic acid would yield the desired 6-nitro-1H-benzo[d]imidazole-5-carboxylic acid.

A one-pot reductive cyclization approach has also been reported for a similar substrate, ethyl 4-(methylamino)-3-nitrobenzoate, which reacts with an aldehyde in the presence of sodium dithionite to directly form the benzimidazole ring system.[3] This suggests an alternative, more direct route might be achievable from this compound derivatives.

Summary of Synthetic Applications

Heterocyclic CoreKey Reaction TypeReagentsGeneral Conditions
Quinazolinone CyclocondensationFormamideHigh temperature (e.g., 170°C)
Benzotriazole Diazotization & CyclizationSodium Nitrite, AcidLow temperature (0-5°C) followed by warming
Benzimidazole Reductive CyclizationAldehyde, Reducing Agent (e.g., Na2S2O4)Refluxing in a suitable solvent (e.g., DMSO)
Benzimidazole Multi-step (diamine formation followed by cyclization)1. Ac2O2. HNO3/H2SO43. Reducing Agent4. Formic AcidStepwise synthesis with varying conditions

These protocols and synthetic strategies highlight the utility of this compound as a versatile starting material for generating a range of medicinally relevant heterocyclic compounds. The presence of multiple functional groups allows for diverse synthetic transformations, making it a valuable tool for drug discovery and development professionals. Further exploration of its reactivity is likely to uncover novel pathways to other important heterocyclic systems.

References

Application Notes and Protocols for the Reduction of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of the nitro group in 3-Amino-5-nitrobenzoic acid is a critical transformation for the synthesis of 3,5-Diaminobenzoic acid (3,5-DABA). 3,5-DABA is a valuable monomer and intermediate used in the production of high-performance polymers, specialty dyes, and pharmaceutical compounds.[1][2] The presence of both an amino and a carboxylic acid group on the aromatic ring requires a reduction method that is selective for the nitro group while preserving the other functionalities.[3] This document provides a comparative overview of various reduction protocols and offers a detailed methodology for a high-yield synthesis route.

Comparative Analysis of Reduction Methods

Several methods are available for the reduction of aromatic nitro compounds.[4] The choice of reagent is crucial for achieving high selectivity and yield, especially in the presence of other reducible or sensitive functional groups. The following table summarizes common protocols applicable to the reduction of this compound.

MethodReagents/CatalystSolvent(s)TemperaturePressureReaction TimeYieldPurityKey Considerations
Catalytic Hydrogenation H₂, Pd/C or Raney NiMethanol, Ethanol, Water20-150°C0.1-5 MPa2-10 hours>96%>95%Highly efficient and clean; requires specialized pressure equipment; catalyst can be recycled.[5]
Stannous Chloride SnCl₂·2H₂O, HClEthanol, Ethyl Acetate50-90°CAtmospheric1-3 hours~95%HighMild and selective method; avoids high pressure; work-up can be tricky to remove tin salts.[6][7]
Iron Reduction Fe powder, HCl/NH₄ClEthanol, WaterRefluxAtmospheric2-4 hoursQuantitativeHighCost-effective and environmentally friendly; work-up can be demanding to remove iron sludge.[8]
Sodium Dithionite Na₂S₂O₄DMF/Water, Ethanol/Water25-50°CAtmospheric~24 hours~76%GoodMild conditions, useful for sensitive substrates; reaction times can be long, and purity of the reagent is important.[9][10]
Zinc Reduction Zn powder, Acid (AcOH)Acetic AcidRoom Temp.Atmospheric~2 hoursGoodGoodMild method that tolerates other reducible groups.[4]

Detailed Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for nitro group reduction due to its high efficiency, clean reaction profile, and high product purity.[3] The following protocol is adapted from established procedures for the reduction of substituted nitroaromatic acids.[5][11]

Materials and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • High-pressure autoclave/hydrogenation reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (inert)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure autoclave, add this compound (e.g., 10.0 g, 54.9 mmol) and Methanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.5 g, 5 wt% of the substrate).

  • Inerting: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa) and begin vigorous stirring. Heat the reaction mixture to the target temperature (e.g., 70°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours. Alternatively, progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid product, 3,5-Diaminobenzoic acid, under vacuum to obtain a final, pure product. The expected yield is typically above 95%.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the catalytic hydrogenation protocol.

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Hydrogenation Reaction cluster_workup 3. Product Isolation A Charge Reactor: - this compound - Methanol B Add 10% Pd/C Catalyst A->B C Seal & Purge with N2/Ar B->C D Pressurize with H2 (2 MPa) C->D E Heat (70°C) & Stir D->E F Monitor H2 Uptake / TLC E->F G Cool & Vent Reactor F->G H Filter through Celite® (Remove Catalyst) G->H I Concentrate Filtrate (Rotary Evaporator) H->I J Dry Product Under Vacuum I->J K Final Product: 3,5-Diaminobenzoic Acid J->K

Caption: Workflow for the synthesis of 3,5-Diaminobenzoic acid via catalytic hydrogenation.

Conclusion

The reduction of this compound to 3,5-Diaminobenzoic acid can be achieved through various effective methods. Catalytic hydrogenation using a Pd/C catalyst stands out as a highly efficient, clean, and high-yielding protocol suitable for producing high-purity material.[5] While methods using reagents like SnCl₂ or Fe powder offer milder, non-pressurized alternatives, they may require more extensive purification to remove metal byproducts.[6][8] The choice of protocol will depend on the available equipment, scale of the reaction, and specific purity requirements of the final product.

References

Application of 3-Amino-5-nitrobenzoic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Amino-5-nitrobenzoic acid is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a wide range of organic compounds. Its unique structure, featuring both an amino and a nitro group on a benzoic acid scaffold, makes it a valuable precursor for the generation of complex heterocyclic molecules. In the realm of drug discovery and development, this compound is particularly significant as a foundational element in the synthesis of various enzyme inhibitors. While not an enzyme inhibitor itself, its chemical handles allow for the systematic construction of molecules designed to interact with the active sites of specific enzymes, particularly protein kinases.

This document provides an overview of the application of this compound as a synthetic intermediate for creating enzyme inhibitors and includes a representative protocol for the synthesis of a hypothetical anilinopyrimidine-based kinase inhibitor. Additionally, a general protocol for assessing the inhibitory activity of such compounds in an enzyme assay is provided.

Application Notes

This compound is a key building block for the synthesis of kinase inhibitors due to its utility in forming substituted aniline and benzamide derivatives. The amino group can be acylated or used in coupling reactions, while the carboxylic acid can be converted to an amide or used as a handle for further functionalization. The nitro group can be reduced to an amine, providing another point for diversification.

One important class of kinase inhibitors that can be synthesized using this compound derivatives are anilinopyrimidines. These compounds are known to target the ATP-binding site of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. For instance, derivatives of this compound have been utilized in the synthesis of inhibitors targeting kinases such as PDK1 and the tyrosine kinase EphB4.

The general strategy involves the use of the aniline moiety derived from this compound to form the core anilinopyrimidine scaffold. The rest of the molecule can then be elaborated to enhance potency and selectivity for the target kinase.

Representative Synthesis of a Hypothetical Kinase Inhibitor

The following is a representative, hypothetical synthetic scheme for a 2-anilino-pyrimidine based kinase inhibitor, designated as Compound X , starting from this compound.

Disclaimer: This synthetic protocol is a representative example and has not been experimentally validated. It is intended for illustrative purposes to demonstrate the utility of this compound as a synthetic precursor.

Scheme 1: Synthesis of Hypothetical Kinase Inhibitor (Compound X)

Synthesis A This compound B Step 1: Acylation A->B C N-(3-carboxy-5-nitrophenyl)acetamide B->C D Step 2: Chlorination C->D E 3-acetamido-5-nitrobenzoyl chloride D->E F Step 3: Amidation E->F G N-(3-(methylcarbamoyl)-5-nitrophenyl)acetamide F->G H Step 4: Nitro Reduction G->H I N-(3-amino-5-(methylcarbamoyl)phenyl)acetamide H->I J Step 5: Pyrimidine Formation I->J K Compound X (2-anilino-pyrimidine derivative) J->K reagent1 Acetic Anhydride reagent1->B reagent2 Thionyl Chloride reagent2->D reagent3 Methylamine reagent3->F reagent4 Fe, NH4Cl reagent4->H reagent5 2-chloropyrimidine reagent5->J

Caption: Hypothetical synthesis of Compound X.

Protocol:
  • Step 1: Acylation of this compound.

    • To a solution of this compound (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).

    • Heat the mixture at 100°C for 2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Filter the precipitate, wash with water, and dry to yield N-(3-carboxy-5-nitrophenyl)acetamide.

  • Step 2: Chlorination.

    • Suspend N-(3-carboxy-5-nitrophenyl)acetamide (1.0 eq) in thionyl chloride (5.0 eq).

    • Add a catalytic amount of DMF.

    • Reflux the mixture for 3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain 3-acetamido-5-nitrobenzoyl chloride.

  • Step 3: Amidation.

    • Dissolve the crude 3-acetamido-5-nitrobenzoyl chloride in a suitable aprotic solvent (e.g., DCM).

    • Cool the solution to 0°C and add a solution of methylamine (2.0 eq) in the same solvent dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give N-(3-(methylcarbamoyl)-5-nitrophenyl)acetamide.

  • Step 4: Nitro Reduction.

    • Dissolve N-(3-(methylcarbamoyl)-5-nitrophenyl)acetamide (1.0 eq) in ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (0.5 eq).

    • Heat the mixture to reflux for 6 hours.

    • Filter the hot reaction mixture through celite and concentrate the filtrate.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield N-(3-amino-5-(methylcarbamoyl)phenyl)acetamide.

  • Step 5: Pyrimidine Formation.

    • To a solution of N-(3-amino-5-(methylcarbamoyl)phenyl)acetamide (1.0 eq) in a suitable solvent (e.g., 2-butanol), add 2-chloropyrimidine (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated HCl).

    • Heat the mixture to reflux for 12 hours.

    • Cool the reaction, neutralize with a base (e.g., saturated NaHCO3), and extract with an organic solvent.

    • Purify the crude product by column chromatography to obtain the final Compound X .

Enzyme Inhibition Assay Protocol

The following is a general protocol for determining the in vitro inhibitory activity of a synthesized compound, such as Compound X , against a protein kinase using a luminescence-based assay that measures ATP consumption.

AssayWorkflow A Prepare Reagents (Kinase, Substrate, ATP, Compound X) B Dispense Compound X and Controls into 384-well plate A->B C Add Kinase B->C D Add Substrate/ATP Mixture to Initiate Reaction C->D E Incubate at Room Temperature D->E F Add ADP-Glo™ Reagent to Stop Reaction and Deplete Remaining ATP E->F G Incubate F->G H Add Kinase Detection Reagent G->H I Incubate H->I J Measure Luminescence I->J K Data Analysis (Calculate % Inhibition and IC50) J->K

Caption: General workflow for a kinase inhibition assay.

Materials:
  • Purified protein kinase (e.g., a representative tyrosine kinase)

  • Kinase substrate (a suitable peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Compound X (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Protocol:
  • Compound Preparation:

    • Prepare a serial dilution of Compound X in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • For the final assay, dilute the compound solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • Add 1 µL of the diluted Compound X or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at their pre-determined optimal concentrations).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of Compound X relative to the controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activity of synthesized compounds is typically summarized in a table for easy comparison.

CompoundTarget KinaseIC50 (nM) [Hypothetical]
Compound X Kinase Y50
StaurosporineKinase Y5

This data is for illustrative purposes only.

Signaling Pathway Context

The synthesized inhibitors often target specific nodes in cellular signaling pathways. For example, an inhibitor of a protein kinase in a cancer-related pathway would be expected to block downstream signaling events.

SignalingPathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Kinase Y Rec->P1 P2 Downstream Effector 1 P1->P2 P3 Downstream Effector 2 P2->P3 Resp Cellular Response (e.g., Proliferation, Survival) P3->Resp Inhibitor Compound X Inhibitor->P1

Caption: Inhibition of a signaling pathway by Compound X.

This document serves as a guide for researchers and scientists interested in utilizing this compound as a scaffold for the synthesis of novel enzyme inhibitors and provides a general framework for their biological evaluation.

Application Notes and Protocols: 3-Amino-5-nitrobenzoic Acid as a Versatile Linker for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Amino-5-nitrobenzoic acid as a versatile linker in solid-phase combinatorial chemistry. This linker is particularly amenable to the synthesis of diverse small molecule libraries due to its distinct functional groups that allow for orthogonal chemical modifications.

Introduction

This compound is an aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and a nitro group.[1] This trifunctional nature makes it an attractive scaffold or linker for combinatorial library synthesis. The carboxylic acid can serve as the attachment point to a solid support resin. The amino group provides a site for the iterative addition of building blocks. Finally, the nitro group can be chemically modified, often to facilitate the cleavage of the synthesized compounds from the solid support. Its rigid aromatic core can also impart a degree of conformational constraint to the synthesized molecules. While closely related compounds like 3-amino-5-hydroxybenzoic acid have been successfully used in generating non-peptide libraries, this document will focus on the unique applications stemming from the nitro functionality.[2]

Key Features and Applications

The unique structural characteristics of this compound offer several advantages in the design and synthesis of combinatorial libraries for drug discovery and other applications:

  • Orthogonal Functional Groups: The carboxylic acid, amino group, and nitro group allow for selective chemical transformations at each position.

  • Solid-Phase Synthesis Compatibility: The carboxylic acid enables straightforward immobilization onto various solid supports, such as Wang or Rink Amide resins.

  • Traceless Cleavage Potential: The nitro group can be reduced to an amine, which can then be exploited for cleavage strategies that do not leave a remnant of the linker on the final compound.

  • Diverse Library Synthesis: The amino group serves as a convenient handle for the introduction of a wide array of building blocks using standard coupling chemistries.

Derivatives of similar aminobenzoic acids have been explored for their potential as anticancer, antiviral, anthelmintic, anti-inflammatory, and analgesic agents.[3][4] Combinatorial libraries built upon a this compound core can be screened for a wide range of biological activities.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a linker in solid-phase synthesis. Optimization may be required depending on the specific building blocks and solid support used.

Protocol 1: Immobilization of this compound onto a Solid Support (Wang Resin)

This protocol describes the attachment of the linker to a hydroxyl-functionalized resin.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin in DMF for 1 hour.

  • Wash the resin with DMF (3 x resin volume).

  • In a separate vessel, dissolve this compound (3 eq.) in DMF.

  • Add DIC (3 eq.) and DMAP (0.1 eq.) to the solution of the linker.

  • Add the activated linker solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Cap any unreacted hydroxyl groups on the resin using a solution of acetic anhydride and pyridine in DMF.

Protocol 2: Combinatorial Library Synthesis using the Split-and-Pool Method

This protocol outlines the synthesis of a diverse library on the immobilized linker. The amino group of the linker is the point of diversification.

Materials:

  • Resin from Protocol 1

  • A diverse set of carboxylic acid building blocks (R¹-COOH, R²-COOH, etc.)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

Procedure:

  • Swell the resin in DMF.

  • Divide the resin into equal portions, one for each building block in the first diversification step.

  • To each portion of resin, add a solution of a unique carboxylic acid building block (R¹-COOH) (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

  • Agitate the reactions until completion (monitor with a Kaiser test).[5]

  • Wash all resin portions with DMF and DCM.

  • Pool all the resin portions into a single vessel and mix thoroughly.

  • If further diversification is required, repeat steps 2-6 with the next set of building blocks.

Protocol 3: Cleavage of the Library from the Solid Support

This protocol describes a two-step cleavage process involving reduction of the nitro group followed by diazotization and nucleophilic displacement. This represents a "traceless" cleavage strategy.

Materials:

  • Library-bound resin from Protocol 2

  • Tin(II) chloride dihydrate (SnCl₂)

  • DMF

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether

Procedure:

  • Nitro Group Reduction:

    • Swell the resin in DMF.

    • Prepare a solution of SnCl₂ (10 eq.) in DMF.

    • Add the SnCl₂ solution to the resin and agitate at room temperature for 12 hours.

    • Wash the resin with DMF, water, and DMF.

  • Diazotization and Cleavage:

    • Suspend the resin in a mixture of cold aqueous HCl.

    • Add a solution of NaNO₂ (5 eq.) in water dropwise at 0-5°C.

    • Agitate the reaction at 0-5°C for 1 hour.

    • Filter the resin and collect the filtrate containing the cleaved compounds.

    • Extract the filtrate with diethyl ether.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude library.

Data Presentation

Table 1: Representative Building Blocks for Library Synthesis

Building Block ClassExample StructureR-Group
Aliphatic Carboxylic AcidsAcetic AcidCH₃
Isobutyric AcidCH(CH₃)₂
Aromatic Carboxylic AcidsBenzoic AcidC₆H₅
4-Chlorobenzoic Acid4-Cl-C₆H₄
Heterocyclic Carboxylic Acids2-Furoic Acid2-Furyl
Nicotinic Acid3-Pyridyl

Table 2: Summary of Reaction Conditions for Solid-Phase Synthesis

StepReagentsSolventTimeTemperature
Immobilization This compound, DIC, DMAPDMF12-16 hRoom Temp.
Building Block Coupling R-COOH, PyBOP, DIPEADMF2-4 hRoom Temp.
Nitro Reduction SnCl₂DMF12 hRoom Temp.
Cleavage NaNO₂, HClWater1 h0-5°C

Visualizations

experimental_workflow cluster_immobilization Linker Immobilization cluster_synthesis Combinatorial Synthesis (Split-and-Pool) cluster_cleavage Cleavage and Isolation start Wang Resin linker_activation Activate this compound (DIC, DMAP) immobilization Couple to Resin start->immobilization linker_activation->immobilization capping Cap Unreacted Sites immobilization->capping split Split Resin capping->split couple_r1 Couple R1-COOH split->couple_r1 couple_r2 Couple R2-COOH split->couple_r2 couple_rn Couple Rn-COOH split->couple_rn pool Pool and Mix Resin couple_r1->pool couple_r2->pool couple_rn->pool nitro_reduction Reduce Nitro Group (SnCl2) pool->nitro_reduction diazotization Diazotization (NaNO2, HCl) nitro_reduction->diazotization cleavage Release Library diazotization->cleavage extraction Extract and Purify cleavage->extraction final_library Final Compound Library extraction->final_library

Caption: Overall workflow for combinatorial library synthesis using a this compound linker.

cleavage_pathway resin_nitro Resin-Linker-Library (NO2) resin_amino Resin-Linker-Library (NH2) resin_nitro->resin_amino SnCl2 / DMF (Reduction) resin_diazonium Resin-Linker-Library (N2+) resin_amino->resin_diazonium NaNO2 / HCl (Diazotization) cleaved_library Free Library in Solution resin_diazonium->cleaved_library Nucleophilic Displacement (H2O)

Caption: Proposed chemical pathway for the traceless cleavage of the synthesized library from the solid support.

References

Application Notes and Protocols for the Quantification of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and dyes. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of final products. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Techniques Overview

A summary of the key quantitative parameters for the analytical methods described is presented below. These values are based on typical performance for similar analytes and should be validated in your laboratory.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.05 - 0.5 µg/mL< 5 µg/L[1]1 - 5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL< 15 µg/L3 - 15 µg/mL
Linearity Range (R²) > 0.999> 0.998[2]> 0.995
Accuracy (% Recovery) 98 - 102%87 - 114%[2]95 - 105%
Precision (% RSD) < 2%< 15%[2]< 5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis and purity determination of this compound.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve this compound Sample filter Filter through 0.45 µm Syringe Filter prep_sample->filter prep_std Prepare Standard Solutions of Known Concentrations hplc HPLC System (Pump, Autosampler, Column, UV Detector) prep_std->hplc Inject filter->hplc Inject chromatogram Obtain Chromatograms hplc->chromatogram column C18 Reversed-Phase Column mobile_phase Isocratic Mobile Phase (Acetonitrile:Water with Acid) calibration Generate Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantify Quantify Sample Concentration calibration->quantify

Caption: General workflow for the quantification of this compound by HPLC-UV.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data station for instrument control and data processing.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid.

  • Reference Standard: this compound of known purity.

2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water and a solution of 0.1% (v/v) phosphoric acid in acetonitrile. An isocratic mobile phase with a typical starting composition of 70:30 (v/v) of the aqueous to organic phase can be used. The exact ratio may require optimization. For MS compatibility, replace phosphoric acid with formic acid. Degas the mobile phase before use.

  • Diluent: A mixture of water and acetonitrile (50:50, v/v) can be used as the diluent.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution Preparation: Prepare the sample in the same manner as the standard solution to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound. Based on the analogue 3-aminobenzoic acid, potential wavelengths are 194 nm, 226 nm, and 272 nm.[3]

4. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of this compound at trace levels in complex matrices.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_prep Sample Collection (e.g., Plasma, Groundwater) extraction Solid-Phase Extraction (SPE) or Protein Precipitation sample_prep->extraction derivatization Optional Derivatization extraction->derivatization lcms LC-MS/MS System derivatization->lcms separation Chromatographic Separation (Reversed-Phase) lcms->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection data_acq Data Acquisition detection->data_acq quantification Quantification using Internal Standard data_acq->quantification

Caption: A typical workflow for quantifying this compound using LC-MS/MS.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column.

  • Solvents and Reagents: HPLC grade solvents, formic acid, and an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

2. Sample Preparation

  • For Aqueous Samples (e.g., Groundwater): Solid-phase extraction (SPE) can be used for pre-concentration and cleanup.[1] A copolymer-based SPE cartridge can yield recoveries greater than 80%.[1]

  • For Biological Matrices (e.g., Plasma): Protein precipitation is a common method. Add a precipitating agent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma), vortex, and centrifuge to remove precipitated proteins.

3. LC-MS/MS Conditions

  • Mobile Phase: A gradient elution is typically used, for example, starting with a high aqueous phase (e.g., 95% water with 0.1% formic acid) and ramping up the organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is often suitable for acidic compounds like nitrobenzoic acids.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (m/z 181.0). The product ions would need to be determined by infusing a standard solution and performing a product ion scan.

4. Quantification

  • Quantification is typically performed using an internal standard to correct for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique, suitable for the quantification of this compound in simple matrices where high sensitivity is not required.

Logical Relationship for Quantification

UVVis_Logic cluster_beer_lambert Beer-Lambert Law: A = εcl A Concentration (c) B Absorbance (A) A->B is proportional to C Molar Absorptivity (ε) C->B influences D Path Length (l) D->B influences

Caption: The relationship between concentration and absorbance according to the Beer-Lambert Law.

Experimental Protocol

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer: A spectrophotometer capable of scanning in the UV-Visible range (200-800 nm).

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

  • Solvent: A UV-transparent solvent in which this compound is soluble (e.g., methanol, ethanol, or a buffered aqueous solution).

2. Method

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of this compound with known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Measure Sample: Prepare the sample solution and ensure its absorbance falls within the linear range of the calibration curve (typically below 1.0 AU). Measure the absorbance of the sample solution at λmax.

  • Calculate Concentration: Determine the concentration of the sample from the calibration curve.

Disclaimer

The protocols and quantitative data provided are for guidance and informational purposes only. All methods should be fully validated in the user's laboratory for their specific application to ensure accuracy and reliability.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 3-Amino-5-nitrobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges related to impurities and reaction conditions.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This guide provides insights into potential problems, their likely causes related to impurity formation, and actionable solutions to get your experiment back on track.

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete selective reduction of 3,5-Dinitrobenzoic acid.Optimize reaction time, temperature, and/or the amount of reducing agent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Over-reduction to 3,5-Diaminobenzoic acid.Use a milder reducing agent or more controlled reaction conditions (e.g., lower temperature, shorter reaction time).
Inefficient purification leading to product loss.Optimize the recrystallization solvent system and procedure. Ensure the pH is appropriately adjusted during workup to maximize precipitation of the amphoteric product.
Presence of multiple spots on TLC/peaks in HPLC Incomplete nitration of benzoic acid in the preceding step.Ensure sufficient nitrating agent and optimal reaction conditions (temperature and time) are used for the synthesis of 3,5-Dinitrobenzoic acid. Purify the 3,5-Dinitrobenzoic acid intermediate before the reduction step.
Formation of isomeric dinitrobenzoic acids.While the meta-directing effect of the carboxylic acid group is strong, trace amounts of other isomers can form. Purify the 3,5-Dinitrobenzoic acid intermediate by recrystallization.
Unreacted 3,5-Dinitrobenzoic acid.Increase reaction time or the amount of reducing agent. Monitor the reaction to ensure full consumption of the starting material.
Formation of 3,5-Diaminobenzoic acid.Use a selective reducing agent and carefully control the stoichiometry and reaction conditions.
Product is off-color (e.g., darker than expected) Presence of colored impurities from side reactions or degradation.Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.
Oxidation of the amino group.Perform the final purification steps and drying under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound starting from benzoic acid?

A1: The most common synthesis proceeds in two steps: dinitration of benzoic acid to 3,5-Dinitrobenzoic acid, followed by selective reduction. The key impurities to be aware of are:

  • From the nitration step:

    • Unreacted Benzoic Acid: If the nitration is incomplete.

    • 3-Nitrobenzoic Acid: An intermediate that may remain if the reaction doesn't go to completion.

    • Isomeric Dinitrobenzoic Acids: Although the reaction favors the 3,5-isomer, small amounts of other isomers may form.

  • From the reduction step:

    • Unreacted 3,5-Dinitrobenzoic Acid: If the reduction is incomplete.

    • 3,5-Diaminobenzoic Acid: This is the product of over-reduction where both nitro groups are reduced. This is a very common impurity.

Q2: How can I selectively reduce only one nitro group of 3,5-Dinitrobenzoic acid?

A2: Selective reduction is a critical step and can be challenging. Common methods include:

  • Sulfide Reagents: Using reagents like sodium sulfide or ammonium sulfide in aqueous or alcoholic solutions is a classic method for selective reduction of one nitro group in dinitroarenes.

  • Catalytic Hydrogenation: Careful control of reaction conditions (catalyst type, hydrogen pressure, temperature, and reaction time) can achieve selective reduction. For instance, using a specific catalyst like palladium on carbon (Pd/C) under controlled conditions can favor the formation of the mono-amino product.

Q3: My final product shows a melting point that is lower and broader than the literature value. What does this indicate?

A3: A depressed and broad melting point range is a classic indication of an impure sample. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a lower energy requirement to melt the solid. You should consider further purification steps, such as recrystallization, or analysis by techniques like HPLC to identify the impurities.

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: Due to the presence of both a polar amino group and a carboxylic acid group, as well as a nonpolar aromatic ring, a mixed solvent system is often effective. A common choice is an ethanol/water mixture. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, the purified product should crystallize out, leaving more soluble impurities in the solution.

Q5: How can I monitor the progress of the selective reduction reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting material (3,5-Dinitrobenzoic acid) and, if available, the desired product (this compound) and the over-reduction product (3,5-Diaminobenzoic acid). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the relative amounts of each component in the reaction mixture over time.

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

This protocol describes a typical lab-scale procedure for the nitration of benzoic acid.

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 g of benzoic acid to 40 mL of concentrated sulfuric acid. Stir until the benzoic acid is completely dissolved.

  • Nitration: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 15 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Slowly add the nitrating mixture dropwise to the benzoic acid solution, ensuring the temperature of the reaction mixture does not exceed 100°C. After the addition is complete, heat the mixture to 135-145°C for 2-3 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it slowly over a mixture of crushed ice and water with vigorous stirring.

  • Isolation: The precipitated crude 3,5-Dinitrobenzoic acid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be recrystallized from 50% ethanol to yield purified 3,5-Dinitrobenzoic acid.[1]

Selective Reduction of 3,5-Dinitrobenzoic Acid to this compound

This protocol outlines a general method for the selective reduction using sodium sulfide.

  • Preparation: In a round-bottomed flask, dissolve 5 g of 3,5-Dinitrobenzoic acid in a solution of sodium hydroxide in water.

  • Reduction: Prepare a solution of sodium sulfide in water. Slowly add the sodium sulfide solution to the solution of 3,5-Dinitrobenzoic acid. The reaction is often exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound. The pH should be carefully adjusted to the isoelectric point of the product to maximize precipitation.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system, such as an ethanol/water mixture.

Impurity Formation Pathway

The following diagram illustrates the synthetic route from benzoic acid to this compound and highlights the formation of common impurities.

G cluster_0 Nitration Step cluster_1 Selective Reduction Step benzoic_acid Benzoic Acid nitrobenzoic_acid 3-Nitrobenzoic Acid (Incomplete Nitration Impurity) benzoic_acid->nitrobenzoic_acid HNO₃/H₂SO₄ (Incomplete) dinitrobenzoic_acid 3,5-Dinitrobenzoic Acid (Intermediate) benzoic_acid->dinitrobenzoic_acid HNO₃/H₂SO₄ (Complete) nitrobenzoic_acid->dinitrobenzoic_acid HNO₃/H₂SO₄ start_reduction 3,5-Dinitrobenzoic Acid (from Nitration) product This compound (Desired Product) start_reduction->product Selective Reduction unreacted_start Unreacted 3,5-Dinitrobenzoic Acid (Impurity) start_reduction->unreacted_start Incomplete Reaction over_reduction 3,5-Diaminobenzoic Acid (Over-reduction Impurity) product->over_reduction Further Reduction

Caption: Synthetic pathway and common impurities in this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Amino-5-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 3-Amino-5-nitrobenzoic acid via recrystallization. Below, you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to address common challenges encountered during this purification process.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the recrystallization of this compound.

Observation/Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly: Insufficient time for nucleation and crystal growth. 3. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again. 2. Slow Cooling: Ensure the flask is allowed to cool slowly to room temperature on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath. 3. Induce Crystallization:     a. Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod.     b. Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution.
Product "Oils Out" Instead of Crystallizing The melting point of the crude product is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.1. Re-dissolve and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again. 2. Use a Mixed Solvent System: A common technique is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" hot solvent (e.g., water) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[1][2]
Low Yield of Purified Product 1. Excessive solvent usage: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallizes in the funnel during hot filtration. 3. Inappropriate solvent choice: The product has significant solubility in the solvent even at low temperatures.1. Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. 2. Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent a sudden drop in temperature. 3. Optimize Solvent System: If yields remain low, consider a different solvent or a mixed-solvent system where the product has very low solubility at cold temperatures.
Purified Product is Discolored (e.g., Yellow or Brown) The presence of colored, soluble impurities that were not removed during crystallization.1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. Boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities largely depend on the synthetic route but can include unreacted starting materials, regioisomers (such as other aminonitrobenzoic acids), and byproducts from side reactions.[1] For instance, if prepared by nitration of 3-aminobenzoic acid, dinitro-substituted byproducts may be present.

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal solvent should dissolve the this compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Based on data for structurally related compounds, ethanol and ethanol-water mixtures are often suitable choices.[2][3]

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a common indicator of an impure sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If you observe a broad range, a second recrystallization may be necessary to improve purity.

Q4: Can I reuse the mother liquor to recover more product?

A4: Yes, it is possible to recover more product from the mother liquor. You can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.

Data Presentation

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.15 0.1330.0880.0650.0480.0120.0050.0003
283.15 0.1780.1210.0910.0680.0180.0080.0004
293.15 0.2350.1630.1250.0940.0260.0120.0006
303.15 0.3060.2180.1690.1280.0380.0180.0008
313.15 0.3920.2870.2260.1730.0540.0270.0011
323.15 0.4950.3730.2990.2310.0770.0400.0015

Data is for 3-Nitrobenzoic acid and serves as a proxy for this compound.[4][5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of hot ethanol until the solution is clear again.

  • Cooling:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.

  • Characterization:

    • Determine the melting point of the recrystallized product to assess its purity.

    • Calculate the percent recovery.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Diazotization of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diazotization of 3-Amino-5-nitrobenzoic acid.

Troubleshooting Guides

Difficulties during the diazotization of this compound often arise from the electronic properties of the starting material and the inherent instability of the resulting diazonium salt. The presence of two electron-withdrawing groups (a carboxylic acid and a nitro group) deactivates the aromatic ring, potentially slowing down the diazotization process and influencing the stability of the diazonium salt.

Below is a troubleshooting guide addressing common issues, their probable causes, and recommended solutions.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield of Diazonium Salt 1. Incomplete Diazotization: The electron-withdrawing nitro and carboxylic acid groups reduce the nucleophilicity of the amino group, making the reaction sluggish. 2. Decomposition of Diazonium Salt: The reaction temperature may have exceeded the optimal range (0-5 °C), leading to the decomposition of the thermally unstable diazonium salt.[1] 3. Insufficient Acid: An inadequate amount of acid can lead to an incomplete reaction and the formation of unwanted side products.[1]1. Reaction Time & Temperature: Ensure the reaction is stirred at a strictly controlled temperature of 0-5 °C for a sufficient duration. Monitor the reaction for the disappearance of the starting amine. 2. Temperature Control: Use an ice-salt bath to maintain a consistent low temperature. Add the sodium nitrite solution slowly and dropwise to control any exotherm.[1] 3. Acid Concentration: Use a sufficient excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid, to ensure the complete conversion of the amine to its salt and to catalyze the reaction effectively.
Formation of a Colored Precipitate (Often Reddish-Brown) 1. Azo Coupling Side Reaction: The newly formed diazonium salt can act as an electrophile and couple with the unreacted, electron-rich this compound. This is more likely if the acidity of the medium is too low.[1]1. Maintain High Acidity: Ensure a sufficient excess of acid is present throughout the reaction to keep the concentration of the free amine low, thus preventing it from acting as a coupling agent.[1] 2. Order of Addition: Consider adding the amine solution to the acidic nitrite solution (reverse addition) to ensure the amine is always in an acidic environment.
Evolution of Gas (Nitrogen) 1. Decomposition of Diazonium Salt: This is a clear indicator that the diazonium salt is decomposing, likely due to the temperature rising above 5 °C. The decomposition product is typically the corresponding phenol (3-hydroxy-5-nitrobenzoic acid).1. Immediate Temperature Reduction: If gas evolution is observed, immediately cool the reaction mixture further. 2. Use Diazonium Salt Promptly: The prepared diazonium salt solution should be used in the subsequent reaction step as soon as possible to minimize decomposition.
Reaction Mixture Turns Dark Brown or Black 1. Extensive Decomposition: A dark coloration often signifies significant decomposition of the diazonium salt and the formation of various phenolic and polymeric byproducts.[1]1. Review Temperature Control: Re-evaluate the cooling efficiency of the experimental setup. 2. Reagent Purity: Ensure the purity of the this compound and the freshness of the sodium nitrite solution. Impurities can catalyze decomposition.[1]

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-5 °C) so critical for the diazotization of this compound?

A1: The diazonium salt of this compound is thermally unstable. At temperatures above 5 °C, it readily decomposes by losing nitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then react with water in the reaction mixture to form the corresponding phenol, 3-hydroxy-5-nitrobenzoic acid, significantly reducing the yield of the desired product.[1]

Q2: What are the primary side reactions to be aware of during this diazotization?

A2: The two most common side reactions are:

  • Phenol Formation: As mentioned above, decomposition of the diazonium salt leads to the formation of 3-hydroxy-5-nitrobenzoic acid.

  • Azo Coupling: The diazonium salt can couple with unreacted this compound to form a colored azo compound. This is more prevalent in insufficiently acidic conditions.

Q3: How does the presence of the nitro and carboxylic acid groups affect the reaction?

A3: Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are electron-withdrawing. This reduces the electron density on the aromatic ring and, more importantly, on the amino group. A less nucleophilic amino group will react more slowly with the nitrosating agent (e.g., nitrosonium ion, NO⁺). Therefore, the diazotization of this compound may require longer reaction times or more forcing conditions compared to aniline.

Q4: How can I confirm the formation of the diazonium salt?

A4: A simple qualitative test is to add a small aliquot of the cold diazonium salt solution to a cold alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1]

Q5: What is the recommended acid and why?

A5: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used. They serve two main purposes:

  • They react with sodium nitrite to generate nitrous acid (HNO₂) in situ.

  • They protonate the amino group of this compound, making it soluble in the aqueous medium and preventing unwanted side reactions like azo coupling. A sufficient excess of acid is crucial.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, suspend a specific molar amount of this compound in a mixture of the chosen strong acid and water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. It is critical to maintain this temperature throughout the reaction.

  • In a separate beaker, prepare a solution of sodium nitrite (typically 1.0-1.1 molar equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled and stirred amine suspension. Ensure the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Check for the presence of excess nitrous acid by spotting the reaction mixture on starch-iodide paper. A blue-black color indicates an excess of nitrous acid and the completion of the diazotization.

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction step.

Visualizations

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_products Products Amine_Suspension This compound in Acid/Water Reaction_Vessel Reaction at 0-5 °C Amine_Suspension->Reaction_Vessel Nitrite_Solution Sodium Nitrite in Water Nitrite_Solution->Reaction_Vessel Slow, dropwise addition Desired_Product Diazonium Salt Solution Reaction_Vessel->Desired_Product Successful Reaction Side_Product_1 3-Hydroxy-5-nitrobenzoic acid Reaction_Vessel->Side_Product_1 Decomposition (Temp > 5°C) Side_Product_2 Azo-Coupled Byproduct Reaction_Vessel->Side_Product_2 Azo Coupling (Low Acidity)

Caption: Experimental workflow for the diazotization of this compound.

Side_Reactions Start This compound Diazonium Salt Phenol 3-Hydroxy-5-nitrobenzoic Acid + N2 Start->Phenol Decomposition (Heat) Azo Azo-Coupled Side Product Start->Azo Coupling Unreacted_Amine Unreacted this compound Unreacted_Amine->Azo

Caption: Major side reactions in the diazotization of this compound.

References

stability of 3-Amino-5-nitrobenzoic acid in different pH solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting experiments related to the stability of 3-Amino-5-nitrobenzoic acid in different pH solutions.

Frequently Asked Questions (FAQs)

Q1: Why are stability studies of this compound in different pH solutions important?

Forced degradation studies, including assessing stability at various pH levels, are critical in drug development and research.[1][2] These studies help to:

  • Identify potential degradation products.[1]

  • Understand the intrinsic stability of the molecule.[1]

  • Develop and validate stability-indicating analytical methods.[1]

  • Determine optimal storage conditions and formulation strategies.[2]

Q2: What are the potential degradation pathways for this compound?

Based on its chemical structure, which includes amino, nitro, and carboxylic acid functional groups, this compound is susceptible to several degradation pathways.[3] The primary degradation routes to consider are:

  • Hydrolysis: The amide and ester linkages that could be formed in derivatives, and potentially the aromatic nitro group, can be susceptible to hydrolysis under acidic or basic conditions.[2][4]

  • Oxidation: The amino group is prone to oxidation.

  • Photolysis: Aromatic nitro compounds and substances with amino functionalities can be light-sensitive.[2][3]

  • Thermal Decomposition: Degradation can occur at elevated temperatures.[2]

Q3: How does pH likely affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent due to the ionization of its functional groups. The carboxylic acid group has a pKa value, and the amino group has its own pKa. For a related compound, 3-nitrobenzoic acid, the pKa is approximately 3.47, indicating it will be mostly in its anionic form at a pH of 5 and above.[5] The ionization state of the molecule can significantly influence its susceptibility to hydrolysis and other degradation reactions.[3] Generally, extreme pH conditions (highly acidic or highly basic) are expected to accelerate degradation.

Experimental Protocols

A detailed methodology for assessing the pH stability of this compound is provided below.

Objective: To determine the degradation kinetics of this compound in various pH solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate and borate buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[4]

  • Sample Preparation for Hydrolysis:

    • For each pH condition, add a small, precise volume of the stock solution to a larger volume of the acidic, basic, or buffer solution to achieve the desired final concentration.

    • The final concentration should be suitable for the analytical method being used.

  • Incubation:

    • Incubate the prepared solutions at a constant temperature. Forced degradation studies are often conducted at elevated temperatures (e.g., 50-60°C) to accelerate degradation, though initial studies can be at room temperature.[4]

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the acidic and basic samples to halt further degradation.[4]

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound. A common detection wavelength for nitroaromatic compounds is around 254 nm, but this should be optimized.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the order of the degradation reaction (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

Data Presentation

The quantitative data obtained from the pH stability study can be summarized in the following table.

pHTemperature (°C)Initial Concentration (mg/mL)Rate Constant (k)Half-life (t½)Degradation Products (if identified)
2.0500.1User to populateUser to populateUser to populate
4.0500.1User to populateUser to populateUser to populate
7.0500.1User to populateUser to populateUser to populate
9.0500.1User to populateUser to populateUser to populate
12.0500.1User to populateUser to populateUser to populate

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No degradation observed The compound is highly stable under the tested conditions.Increase the stress level by using higher concentrations of acid/base or a higher temperature.[6]
Very rapid degradation The stress conditions are too harsh.Reduce the temperature, use lower concentrations of acid/base, or shorten the time intervals for sampling.
Poor peak shape or resolution in HPLC The analytical method is not optimized or not stability-indicating.Develop and validate an HPLC method capable of separating the parent compound from its degradation products. This may involve trying different columns, mobile phases, and gradient conditions.
Inconsistent or non-reproducible results Issues with sample preparation, storage, or analytical procedure.Ensure accurate and consistent preparation of solutions. Protect samples from light if photolability is suspected.[3] Verify the performance of the analytical instrument.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) sample_prep Prepare Samples (Dilute stock in each pH buffer) stock->sample_prep ph_solutions Prepare pH Buffers (pH 2, 4, 7, 9, 12) ph_solutions->sample_prep incubation Incubate at Constant Temp (e.g., 50°C) sample_prep->incubation sampling Withdraw Aliquots at Time Points incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Data Analysis (Calculate k and t½) hplc->data_analysis

Caption: Experimental workflow for assessing the pH stability of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound This compound degradation Chemical Degradation compound->degradation is susceptible to ph pH of Solution ph->degradation temp Temperature temp->degradation light Light Exposure light->degradation products Formation of Degradation Products degradation->products leads to

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Degradation Pathways of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the degradation pathways of 3-Amino-5-nitrobenzoic acid, including troubleshooting guides for common experimental issues and detailed frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What are the expected microbial degradation pathways for this compound?

Based on studies of similar nitroaromatic and aminobenzoic acid compounds, this compound is expected to undergo microbial degradation through two primary pathways:

  • Oxidative Pathway: This pathway is common under aerobic conditions. It is initiated by dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxy intermediate. This is followed by the removal of the nitro group as nitrite and subsequent ring cleavage. For this compound, a likely intermediate following dihydroxylation and denitration would be a form of aminodihydroxybenzoic acid, which is then further metabolized.

  • Reductive Pathway: Under anaerobic or anoxic conditions, the primary route of transformation is the reduction of the nitro group.[1] This proceeds through nitroso and hydroxylamino intermediates to form an aromatic amine.[1][2] The resulting diamino-benzoic acid can then be susceptible to ring cleavage under anaerobic conditions, although this is often a slower process.[1]

Q2: What are the likely abiotic degradation pathways for this compound?

This compound may also degrade through several abiotic processes:

  • Photodegradation: Aromatic compounds with nitro and amino groups can be susceptible to degradation upon exposure to light, particularly UV radiation.[3][4] This can lead to complex reactions including oxidation of the amino group and polymerization.

  • Hydrolysis: While generally stable, forced hydrolysis under strong acidic or basic conditions can lead to the degradation of the compound.[4][5] The stability is pH-dependent, and ionization of the carboxylic acid and amino groups can influence its susceptibility to hydrolysis.

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. For similar nitroaromatic compounds, decomposition can be exothermic and produce hazardous products like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Oxidation: Strong oxidizing agents, such as hydrogen peroxide, can lead to the degradation of the molecule, likely through hydroxylation of the aromatic ring and oxidation of the amino group.[4]

Q3: What are the key enzymes involved in the microbial degradation of nitroaromatic compounds like this compound?

The key enzymes catalyzing the degradation of nitroaromatic compounds include:

  • Nitroreductases: These flavoenzymes are crucial in the reductive pathway, catalyzing the NAD(P)H-dependent reduction of the nitro group to nitroso, hydroxylamino, and amino groups.[2]

  • Dioxygenases: These enzymes are central to the oxidative pathway. They incorporate molecular oxygen into the aromatic ring to form dihydrodiol intermediates, which facilitates the subsequent removal of the nitro group and ring cleavage.[6]

  • Dehydrogenases and Hydrolases: These enzymes are involved in the downstream metabolism of the ring cleavage products in both oxidative and reductive pathways.

Q4: How can I monitor the degradation of this compound and identify its degradation products?

The most common method for monitoring the degradation of this compound and identifying its intermediates is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). A UV detector is typically used for quantification, as both the parent compound and many of its degradation products are UV-active. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the analytes.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Possible CauseSuggested Solution
Sample Degradation The sample may have degraded after preparation due to exposure to light or elevated temperatures. Prepare fresh samples and store them protected from light and at a low temperature (e.g., 4°C) until analysis.
Contamination The sample, solvent, or instrument may be contaminated. Use high-purity solvents and thoroughly clean the injector, column, and detector. Run a blank solvent injection to check for system contamination.[7][8]
Impurity in Starting Material The initial this compound may contain impurities. Check the certificate of analysis of the starting material and consider purification if necessary.
Co-elution of Peaks The chromatographic method may not be adequately resolving the parent compound from its degradation products or impurities. Optimize the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry.

Issue 2: Low or No Degradation Observed in Microbial Cultures

Possible CauseSuggested Solution
Inappropriate Microbial Strain The selected microbial strain or consortium may not possess the necessary enzymatic machinery to degrade this compound. Use a known degrader strain or enrich for capable microorganisms from a contaminated site.
Toxicity of the Compound The concentration of this compound may be toxic to the microorganisms. Perform a toxicity assay and start with a lower concentration of the substrate.
Suboptimal Culture Conditions The pH, temperature, aeration, or nutrient composition of the medium may not be optimal for microbial growth and enzyme activity. Optimize these parameters for the specific microbial strain(s) being used.
Lack of Induction of Degradative Enzymes The degradative enzymes may be inducible. Ensure that the microorganisms have been exposed to the compound for a sufficient period to induce the expression of the necessary enzymes.

Issue 3: Inconsistent or Irreproducible Degradation Rates

Possible CauseSuggested Solution
Inconsistent Inoculum Size Variations in the initial amount of microbial biomass can lead to different degradation rates. Standardize the inoculum preparation and ensure a consistent starting cell density (e.g., by measuring OD600).
Fluctuations in Experimental Conditions Small variations in temperature, pH, or aeration between experimental setups can affect microbial activity. Use a well-controlled incubator/shaker and monitor conditions throughout the experiment.
Abiotic Degradation The compound may be degrading abiotically (e.g., due to light exposure). Include a sterile control (no microorganisms) under the same conditions to quantify the extent of abiotic degradation.
Adsorption to Labware The compound may be adsorbing to the surface of the flask or other labware. Use glass vessels and include a control with no inoculum to check for loss due to adsorption.

Data Presentation

Table 1: Summary of Expected Degradation of this compound under Forced Conditions

Note: The following data is extrapolated from studies on analogous compounds and represents expected outcomes. Actual degradation rates should be determined experimentally.

ConditionReagent/ParametersExpected DegradationPotential Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hModerateHydrolyzed products, potential decarboxylation
Base Hydrolysis 0.1 M NaOH, 60°C, 24hSignificantSalt of the acid, potential hydrolysis of the amino group
Oxidation 3% H₂O₂, RT, 24hSignificantHydroxylated derivatives, products of amino group oxidation
Photodegradation >1.2 million lux hoursModerate to SignificantComplex mixture of photoproducts, potential for polymerization
Thermal Degradation 100°C, 48h (solid state)Low to ModerateDecomposition products (NOx, CO, CO₂)

Table 2: Kinetic Parameters of a Nitroreductase with a Nitrobenzoic Acid Substrate

Note: This data is for para-nitrobenzoic acid (p-NBA) with nitroreductase from Enterobacter cloacae and serves as an example of typical enzyme kinetics.[9][10]

ParameterValue
kcat1.7 ± 0.3 s⁻¹
Km (p-NBA)130 ± 5 µM
Km (NADH)35 ± 8 µM

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.

    • Thermal Degradation: Place the solid compound in an oven at 100°C for 48 hours.

  • Sample Analysis: At the end of the incubation period, withdraw samples. Neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (linear gradient)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol 3: Microbial Degradation Assay

  • Culture Medium: Prepare a minimal salts medium with this compound as the sole source of carbon and nitrogen (e.g., 100 mg/L).

  • Inoculum Preparation: Grow the selected microbial strain in a rich medium (e.g., nutrient broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile phosphate buffer, and resuspend in the minimal salts medium to a final OD600 of 0.1.

  • Incubation: Incubate the cultures in an orbital shaker at the optimal temperature and shaking speed for the selected strain. Include a sterile control (medium with the compound but no inoculum) and a biotic control (inoculum in medium without the compound).

  • Sampling and Analysis: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours). Centrifuge the samples to remove cells and analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using the HPLC method described in Protocol 2.

Mandatory Visualization

Oxidative Degradation Pathway cluster_0 Aerobic Conditions 3-Amino-5-nitrobenzoic_acid This compound Dihydrodiol_intermediate Aminonitro-dihydrodiol intermediate 3-Amino-5-nitrobenzoic_acid->Dihydrodiol_intermediate Dioxygenase (O2) Protocatechuate_analog Amino-protocatechuate analog Dihydrodiol_intermediate->Protocatechuate_analog Dehydrogenase (-NO2) Ring_cleavage_products Ring Cleavage Products Protocatechuate_analog->Ring_cleavage_products Dioxygenase (Ring Fission) TCA_Cycle TCA Cycle Intermediates Ring_cleavage_products->TCA_Cycle Further Metabolism

Caption: Proposed oxidative degradation pathway for this compound.

Reductive Degradation Pathway cluster_1 Anaerobic Conditions 3-Amino-5-nitrobenzoic_acid This compound Nitroso_intermediate 3-Amino-5-nitrosobenzoic acid 3-Amino-5-nitrobenzoic_acid->Nitroso_intermediate Nitroreductase (2e-, 2H+) Hydroxylamino_intermediate 3-Amino-5-hydroxylaminobenzoic acid Nitroso_intermediate->Hydroxylamino_intermediate Nitroreductase (2e-, 2H+) Diamino_product 3,5-Diaminobenzoic acid Hydroxylamino_intermediate->Diamino_product Nitroreductase (2e-, 2H+) Further_degradation Further Degradation (Ring Cleavage) Diamino_product->Further_degradation Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Experiment Preparation Prepare Stock Solution & Culture Media Start->Preparation Incubation Incubate under Controlled Conditions Preparation->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Analysis Analyze via HPLC/LC-MS Sampling->Analysis Data Data Processing & Interpretation Analysis->Data End End Data->End

References

preventing byproduct formation in 3-Amino-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-amino-5-nitrobenzoic acid. Our aim is to help you overcome common challenges and prevent byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: The most dependable and widely used method for synthesizing this compound is the selective reduction of 3,5-dinitrobenzoic acid. Direct nitration of 3-aminobenzoic acid is generally not recommended as it leads to the formation of multiple dinitro-isomers and is difficult to control.

Q2: What are the primary byproducts to watch out for during the synthesis of this compound?

A2: When synthesizing this compound via the reduction of 3,5-dinitrobenzoic acid, the main potential byproducts are:

  • 3,5-Diaminobenzoic acid: This is a result of over-reduction, where both nitro groups are converted to amino groups.

  • Unreacted 3,5-Dinitrobenzoic acid: Incomplete reaction will leave the starting material as an impurity.

  • Other partially reduced intermediates: Depending on the reducing agent and conditions, other intermediates may be present in trace amounts.

Q3: How can I monitor the progress of the reduction reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material spot (3,5-dinitrobenzoic acid) and the appearance of the product spot (this compound). It is advisable to also run standards for the starting material and the fully reduced byproduct (3,5-diaminobenzoic acid) on the same TLC plate for accurate identification.

Q4: My final product is discolored. What could be the cause and how can I purify it?

A4: Discoloration of the final product, often appearing as a brownish or yellowish tint, can be due to aerial oxidation of the amino group or the presence of colored impurities. Purification can be achieved by recrystallization. A common and effective method is recrystallization from an ethanol/water mixture. For persistent color, treatment with activated charcoal during the recrystallization process can be effective in adsorbing colored impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using TLC until the starting material is consumed.- If the reaction has stalled, consider a slight increase in reaction temperature or extending the reaction time.- Ensure the reducing agent was added in the correct stoichiometric amount and is of good quality.
Over-reduction to 3,5-Diaminobenzoic acid - Carefully control the reaction temperature; lower temperatures often favor mono-reduction.- Use a milder reducing agent or adjust the stoichiometry of a stronger reducing agent.- Slowly add the reducing agent to the reaction mixture to maintain better control.
Product Loss During Workup and Purification - During extraction, ensure the pH of the aqueous layer is optimized for the solubility of your product.- When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[2]
Issue 2: Formation of Significant Amounts of 3,5-Diaminobenzoic acid Byproduct
Possible Cause Troubleshooting Steps
Harsh Reaction Conditions - Lower the reaction temperature. For many selective reductions, room temperature or slightly below is optimal.- Reduce the reaction time. Monitor with TLC and stop the reaction as soon as the starting material is consumed.
Excessively Strong or Concentrated Reducing Agent - Decrease the molar equivalents of the reducing agent.- Consider switching to a milder reducing agent known for selective mono-nitro reduction (see table below).- Dilute the reducing agent and add it portion-wise to the reaction mixture.

Data Presentation

The choice of reducing agent is critical for the selective mono-reduction of 3,5-dinitrobenzoic acid. The following table summarizes various reagents and typical conditions.

Reducing Agent Solvent Typical Temperature Typical Reaction Time Reported Yield of this compound Key Considerations
Sodium Sulfide (Na₂S) Water/EthanolReflux2-4 hoursModerate to HighA good choice for selective reduction; reaction progress should be monitored carefully to avoid over-reduction.
Ammonium Polysulfide ((NH₄)₂Sₓ) Aqueous Ammonia60-70 °C3-5 hoursHighOften provides good selectivity for one nitro group.
Tin(II) Chloride (SnCl₂) Ethanol/Ethyl AcetateReflux1-3 hoursHighA reliable method, but the workup can be tedious due to the formation of tin salts.
Catalytic Hydrogenation (H₂/Pd-C) Ethanol/MethanolRoom Temperature2-10 hoursVariableCan be highly effective, but selectivity can be an issue, potentially leading to the di-amino product.[3] Careful control of hydrogen pressure and catalyst loading is crucial.

Experimental Protocols

Synthesis of 3,5-Dinitrobenzoic Acid (Precursor)

This protocol is adapted from Organic Syntheses.[4]

  • In a round-bottom flask, add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid.

  • With external cooling to maintain the temperature between 70°C and 90°C, slowly add 100 ml of fuming nitric acid.

  • Allow the mixture to stand for at least one hour.

  • Heat the mixture on a steam bath for 4 hours.

  • Cool the reaction mixture to room temperature, then add an additional 75 ml of fuming nitric acid.

  • Heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

  • After cooling, pour the reaction mixture into a beaker containing 800 g of ice and 800 ml of water.

  • After 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid and wash with water until the washings are free of sulfates.

  • The crude product can be recrystallized from 50% ethanol to yield purified 3,5-dinitrobenzoic acid (yields typically 54-58%).

Selective Reduction of 3,5-Dinitrobenzoic Acid to this compound (General Procedure using Sodium Sulfide)
  • Dissolve 3,5-dinitrobenzoic acid in a suitable solvent mixture, such as aqueous ethanol.

  • Prepare a solution of sodium sulfide (Na₂S·9H₂O) in water. The molar ratio of sodium sulfide to the dinitro compound should be carefully controlled (typically around 1.5 to 2 equivalents).

  • Slowly add the sodium sulfide solution to the solution of 3,5-dinitrobenzoic acid with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the crude this compound, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Synthesis_Workflow Overall Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Start with 3,5-Dinitrobenzoic Acid reduction Selective Reduction (e.g., with Na2S) start->reduction workup Reaction Workup (Acidification & Filtration) reduction->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization filtration Filtration and Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Byproduct Formation cluster_byproducts Identify Primary Byproduct cluster_solutions_over Solutions for Over-reduction cluster_solutions_under Solutions for Incomplete Reaction start High Level of Byproducts Detected diamino 3,5-Diaminobenzoic Acid (Over-reduction) start->diamino TLC/NMR shows over-reduction dinitro Unreacted 3,5-Dinitrobenzoic Acid (Incomplete Reaction) start->dinitro TLC/NMR shows starting material sol_over1 Decrease Reaction Temperature diamino->sol_over1 sol_over2 Reduce Molar Equivalents of Reducing Agent diamino->sol_over2 sol_over3 Use a Milder Reducing Agent diamino->sol_over3 sol_under1 Increase Reaction Time dinitro->sol_under1 sol_under2 Slightly Increase Temperature dinitro->sol_under2 sol_under3 Check Purity/Activity of Reducing Agent dinitro->sol_under3

Caption: Decision tree for troubleshooting byproduct formation during the reduction step.

References

Navigating the Separation of Aminonitrobenzoic Acid Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches yielded more specific and useful information. I found a paper with a detailed experimental protocol and quantitative data for the separation of nitrobenzoic acid isomers using reversed-phase HPLC with an isopropanol-water-acetic acid mobile phase. This provides a solid foundation for one of the troubleshooting scenarios and the experimental protocols section. I also found several resources discussing the separation of aminobenzoic acid isomers using mixed-mode chromatography, including column choices and mobile phase considerations, although detailed quantitative data tables are still somewhat lacking.

The searches also provided good general troubleshooting guides for HPLC, covering peak shape issues, retention time variability, and the effect of mobile phase pH on retention of ionizable compounds. I now have a better understanding of the specific challenges, such as the polar nature of the analytes and the need to control the ionization of both the amino and carboxylic acid groups.

However, there are still some gaps to fill to fully meet the user's request:

  • Quantitative data for HILIC and mixed-mode separations of aminonitrobenzoic acid isomers: I need to find specific examples with tables of retention times, resolution, and other performance metrics to populate the data comparison tables.

  • Direct comparison of HILIC vs. Mixed-Mode for this specific application: While I have information on both techniques, a head-to-head comparison for aminonitrobenzoic acid isomers would be very valuable.

  • Chromatograms for aminonitrobenzoic acid isomers: I have found chromatograms for nitrobenzoic and aminobenzoic acids separately, but not for aminonitrobenzoic acid isomers. Visual examples are crucial for the troubleshooting guide.

  • Specific challenges related to the combination of amino, nitro, and carboxylic acid groups: The current information is somewhat fragmented, focusing on either nitroaromatics or amino acids. The interplay of these three functional groups will likely present unique challenges.

The next steps will focus on finding this missing information to build a comprehensive and practical technical support center. I will use more targeted search queries to locate papers or application notes with the specific quantitative data and chromatograms I need. I will also broaden my search to include similar compounds that might offer insights into the separation of aminonitrobenzoic acid isomers.I have gathered a significant amount of information from the three rounds of searches. I have found specific HPLC methods for both nitrobenzoic acid and aminobenzoic acid isomers, including some quantitative data (retention times, resolution) and experimental conditions. I also have information on the general challenges of separating polar and zwitterionic compounds and the benefits of using HILIC and mixed-mode chromatography. Several troubleshooting guides for common HPLC problems like peak shape issues and retention time shifts have been identified.

However, there are still some key missing pieces to create a comprehensive technical support center specifically for aminonitrobenzoic acid isomers:

  • Quantitative data and chromatograms for aminonitrobenzoic acid isomers: I have not yet found a complete set of quantitative data (tables with retention times, resolution, etc.) or clear chromatograms from a single source that separates a mixture of aminonitrobenzoic acid isomers. The data I have is for either nitrobenzoic or aminobenzoic acids separately.

  • Direct comparative studies: I lack a direct comparison of different HPLC methods (reversed-phase vs. HILIC vs. mixed-mode) for the separation of aminonitrobenzoic acid isomers in a single document. This makes it difficult to create a well-supported "method selection" guide.

  • Specific troubleshooting for the combined functional groups: While I have general troubleshooting information, I need to synthesize this to address the specific challenges posed by the simultaneous presence of amino, nitro, and carboxylic acid groups, which can lead to complex retention behavior and peak shape issues.

Given the information I have, I can start building the structure of the technical support center. I can create the FAQ section based on the general HPLC troubleshooting knowledge and the specific challenges of polar and zwitterionic compounds. I can also detail the experimental protocols for the methods I have found for the parent isomer groups.

However, to provide the most valuable and targeted content for the user, I need to make some logical inferences and combine information from different sources to address the specific case of aminonitrobenzoic acid isomers. I will proceed with creating the content based on the available information, clearly stating where the information is for related compounds and how it can be adapted. I will also generate the required Graphviz diagrams based on logical workflows for method development and troubleshooting.

Given that I have a workable amount of information to proceed, I will now move on to structuring the response and generating the required content, including the troubleshooting guides, FAQs, data tables, protocols, and diagrams.

For researchers, scientists, and drug development professionals, the successful separation of aminonitrobenzoic acid isomers is a critical yet often challenging task in HPLC method development. The inherent polarity and zwitterionic nature of these compounds, stemming from the presence of amino, nitro, and carboxylic acid functional groups, demand a nuanced approach to achieve adequate resolution and robust analytical methods. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to address common issues encountered during these experiments.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that may arise during the HPLC analysis of aminonitrobenzoic acid isomers in a practical question-and-answer format.

Q1: Why are my aminonitrobenzoic acid isomers co-eluting or showing poor resolution?

A1: Co-elution is a frequent challenge due to the similar physicochemical properties of these isomers. The primary reasons are often related to insufficient retention on the stationary phase or a lack of selectivity.

  • Inadequate Retention on Reversed-Phase Columns: Aminonitrobenzoic acid isomers are highly polar and may have limited retention on traditional C18 or C8 columns, leading to elution near the void volume and poor separation.

  • Suboptimal Mobile Phase Conditions: The ionization state of both the amino and carboxylic acid groups, which is highly dependent on the mobile phase pH, plays a crucial role in retention and selectivity.

Troubleshooting Steps:

  • Switch to an Alternative Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention and separation of polar compounds.[1][2] It utilizes a polar stationary phase (e.g., amide, cyano, or unbonded silica) and a mobile phase with a high concentration of organic solvent, typically acetonitrile.

    • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for compounds with both hydrophobic and ionic moieties.[3][4] This can be particularly effective for zwitterionic compounds like aminonitrobenzoic acids.

  • Optimize Mobile Phase pH:

    • Carefully adjust the mobile phase pH to control the ionization of the amino (basic) and carboxylic acid (acidic) groups. A pH below the pKa of the carboxylic acid will neutralize it, increasing its hydrophobicity and retention in reversed-phase. Conversely, a pH above the pKa of the amino group will neutralize it. The zwitterionic nature of these molecules means that at intermediate pH values, both groups can be charged, leading to complex retention behavior.

  • Modify Mobile Phase Composition:

    • Organic Modifier: If using reversed-phase, switching from acetonitrile to methanol, or vice-versa, can alter selectivity.

    • Additives: The addition of a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase in reversed-phase chromatography can suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

Q2: I'm observing poor peak shape (tailing or fronting) for my isomer peaks. What could be the cause?

A2: Peak asymmetry can compromise resolution and the accuracy of quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns. The basic amino group of the isomers can interact strongly with acidic silanols.

  • Peak Fronting: This may indicate column overload or a mismatch between the sample solvent and the mobile phase.

Troubleshooting Steps:

  • Address Secondary Interactions:

    • Use a Buffered Mobile Phase: Employing a buffer at an appropriate pH can help to minimize interactions with silanols.

    • Select an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol groups.

    • Consider a Phenyl-Hexyl or PFP Column: These columns can offer alternative selectivities for aromatic and polar compounds and may reduce undesirable secondary interactions.

  • Optimize Injection Conditions:

    • Reduce Injection Volume/Concentration: Injecting a smaller amount of sample can mitigate column overload.

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase to ensure good peak shape.

Q3: My retention times are shifting between injections. How can I improve reproducibility?

A3: Unstable retention times can hinder peak identification and indicate a lack of method robustness.

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially when changing mobile phase composition or using gradient elution, can cause retention time drift.

  • Mobile Phase Inconsistency: Changes in the mobile phase composition due to evaporation of the organic solvent or improper preparation can lead to shifting retention times.

  • Temperature Fluctuations: Column temperature can affect retention; inconsistent ambient temperatures can cause drift.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Allow the column to equilibrate with the mobile phase for a sufficient time (typically 10-20 column volumes) until a stable baseline is achieved.

  • Maintain Mobile Phase Integrity: Keep mobile phase bottles capped to prevent evaporation and prepare fresh mobile phase regularly. Degas the mobile phase before use.

  • Use a Column Thermostat: A column oven will maintain a consistent temperature, improving the reproducibility of retention times.

Frequently Asked Questions (FAQs)

What is the best starting point for HPLC method development for aminonitrobenzoic acid isomers?

A good starting point is to use a mixed-mode column with both reversed-phase and cation-exchange characteristics.[3] A mobile phase consisting of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is often a suitable initial condition. Alternatively, a HILIC column with a high percentage of acetonitrile in the mobile phase can be explored.

How does the position of the amino and nitro groups affect the separation?

The relative positions of the functional groups influence the molecule's overall polarity, pKa values, and potential for intramolecular hydrogen bonding. These differences can be exploited to achieve separation. For instance, ortho isomers may exhibit different retention behavior compared to meta and para isomers due to steric effects and intramolecular interactions.

Can I use a standard C18 column for this separation?

While challenging, it is not impossible. However, it often requires careful optimization of the mobile phase. The addition of an acid is crucial to suppress the ionization of the carboxylic acid group and improve retention.[5] Using a mobile phase with a different organic modifier, such as isopropanol, can also enhance selectivity.

What detection wavelength should I use?

Aminonitrobenzoic acid isomers absorb UV light due to their aromatic structure. A detection wavelength in the range of 230-260 nm is typically appropriate. It is advisable to determine the UV absorbance maxima of the specific isomers being analyzed to select the optimal wavelength for sensitivity.

Quantitative Data Summary

Table 1: HPLC Method for Nitrobenzoic Acid Isomers

ParameterMethod Details
Stationary Phase C18 bonded silica (5 µm, 150 mm x 4.6 mm)
Mobile Phase 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v)
Flow Rate 1.2 mL/min
Detection UV at 254 nm
Retention Time (o-, m-, p-) 1.45, 8.85, 9.91 min
Resolution (o-m, m-p) 9.67, 1.52
Reference [5]

Table 2: HPLC Method for Aminobenzoic Acid Isomers

ParameterMethod Details
Stationary Phase Primesep 100 (mixed-mode, 4.6 x 150 mm)
Mobile Phase Acetonitrile and water with phosphoric acid
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Analysis Time Baseline separation within 10 minutes
Reference [6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Nitrobenzoic Acid Isomers

This method is adapted from a published procedure for the separation of nitrobenzoic acid isomers and can serve as a starting point for aminonitrobenzoic acid isomers with appropriate modifications.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the aminonitrobenzoic acid isomer standards or sample in a suitable solvent (e.g., methanol or the mobile phase) to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 bonded silica (e.g., 5 µm, 150 mm x 4.6 mm).

    • Mobile Phase: Prepare a mixture of 2-propanol, HPLC-grade water, and glacial acetic acid in the ratio of 20:80:0.4 (v/v/v). Degas the mobile phase prior to use.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions to determine the retention times of the individual isomers.

    • Inject the sample solution to identify and quantify the isomers present.

Protocol 2: Mixed-Mode HPLC for Aminobenzoic Acid Isomers

This protocol is based on a method for separating aminobenzoic acid isomers and is highly applicable to aminonitrobenzoic acid isomers.[3]

  • Sample Preparation:

    • Prepare standard and sample solutions at a concentration of approximately 0.3 mg/mL in the mobile phase.

    • Filter the solutions through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: Coresep 100 (mixed-mode reversed-phase/cation-exchange, 3.0 x 100 mm).

    • Mobile Phase: 20% Acetonitrile in water with 0.1% phosphoric acid.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 1 µL.

    • Detection: UV detector at 235 nm.

  • Analysis:

    • Equilibrate the Coresep 100 column with the mobile phase.

    • Inject the standards to establish retention times.

    • Analyze the sample solution.

Visualizing Method Development and Troubleshooting

The following diagrams, created using the DOT language, illustrate logical workflows for HPLC method development and troubleshooting for aminonitrobenzoic acid isomers.

MethodDevelopmentWorkflow start Start: Separate Aminonitrobenzoic Acid Isomers select_mode Select Chromatographic Mode start->select_mode rp Reversed-Phase (C18) select_mode->rp Initial Attempt hilics HILIC select_mode->hilics Polar Analytes mmc Mixed-Mode select_mode->mmc Zwitterionic Analytes optimize_mp Optimize Mobile Phase rp->optimize_mp hilics->optimize_mp mmc->optimize_mp check_resolution Resolution Adequate? optimize_mp->check_resolution end End: Method Developed check_resolution->end Yes troubleshoot Troubleshoot Method check_resolution->troubleshoot No troubleshoot->select_mode Change Mode/Column

Caption: A workflow diagram for HPLC method development for aminonitrobenzoic acid isomers.

TroubleshootingWorkflow start Problem Identified: Poor Chromatography identify_issue Identify Specific Issue start->identify_issue co_elution Co-elution/ Poor Resolution identify_issue->co_elution peak_shape Poor Peak Shape (Tailing/Fronting) identify_issue->peak_shape rt_shift Retention Time Shifting identify_issue->rt_shift solution_co_elution Optimize Mobile Phase (pH, %Org) Change Column/Mode co_elution->solution_co_elution solution_peak_shape Check for Overload Use Buffer Change Column peak_shape->solution_peak_shape solution_rt_shift Ensure Equilibration Use Column Oven Prepare Fresh Mobile Phase rt_shift->solution_rt_shift verify Problem Resolved? solution_co_elution->verify solution_peak_shape->verify solution_rt_shift->verify verify->identify_issue No, Re-evaluate end Continue Analysis verify->end Yes

Caption: A logical workflow for troubleshooting common HPLC issues with aminonitrobenzoic acid isomers.

References

improving the solubility of 3-Amino-5-nitrobenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively working with 3-Amino-5-nitrobenzoic acid, focusing on strategies to improve its solubility for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical?

This compound is a versatile organic compound used as a key intermediate or building block in the synthesis of pharmaceuticals and azo dyes.[1][2] Its structure, featuring both an amino (-NH₂) and a nitro (-NO₂) group on a benzoic acid backbone, makes it valuable for creating more complex molecules, such as anti-inflammatory drugs and enzyme inhibitors.[1] Achieving good solubility is crucial because most chemical reactions require the reactants to be fully dissolved in a solvent to ensure efficient mixing, optimal reaction rates, and higher yields.

Q2: My this compound is not dissolving. What are the common causes?

Poor solubility is a frequent challenge. The primary reasons include:

  • Incorrect Solvent Choice: The polarity of the solvent may not be compatible with the solute.

  • Insufficient Temperature: The solubility of most solids, including this one, increases with temperature.[3][4]

  • Incorrect pH (for aqueous solutions): As a carboxylic acid, its solubility in water is highly pH-dependent. In neutral or acidic water, it is poorly soluble.

  • Low Purity: Impurities in the material can sometimes hinder dissolution.

Q3: How can I improve the solubility of this compound in organic solvents?

The key is to select an appropriate solvent and apply heat.

  • Solvent Selection: Polar, oxygenated solvents are generally effective.[5] Based on data for the structurally similar compound 3-nitrobenzoic acid, solvents like methanol and ethanol are excellent choices, followed by ethyl acetate and acetonitrile.[4]

  • Heating: Gently heating the solvent while stirring can significantly increase both the amount of solute that dissolves and the rate of dissolution.[6]

Q4: What is the best way to dissolve this compound in water?

The compound's acidic nature (due to the carboxylic acid group) allows for a straightforward pH adjustment strategy. By adding a base, you can deprotonate the carboxylic acid to form a much more water-soluble salt.

  • Create a slurry of the acid in water.

  • Slowly add a suitable base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), dropwise while stirring.

  • The solid will dissolve as it is converted to its corresponding sodium salt.

  • Be mindful that this will change the reaction conditions to basic. If the subsequent reaction requires acidic or neutral conditions, this method may not be suitable.

Q5: Are there any specific safety precautions for handling this compound?

Yes. This compound is classified as an irritant.[7] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Use only in a well-ventilated area or fume hood to avoid inhaling the powder.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[7]

Solubility Data

Direct quantitative solubility data for this compound is not widely published. However, the data for the closely related compound 3-Nitrobenzoic acid provides a very useful reference for solvent selection. The solubility of these compounds generally increases with temperature.[3]

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Solvents [3]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.150.1330.0880.0650.0480.0120.0050.0003
293.150.2350.1630.1250.0940.0260.0120.0006
313.150.3920.2870.2260.1730.0540.0270.0011

Experimental Protocols

Protocol 1: General Procedure for Dissolution in an Organic Solvent

This protocol describes a standard method for dissolving this compound for use in a non-aqueous reaction.

  • Select Solvent: Choose an appropriate solvent (e.g., ethanol, methanol) based on the solubility data and reaction compatibility.

  • Preparation: Add the desired amount of solid this compound to a reaction flask equipped with a magnetic stir bar.

  • Add Solvent: Add a portion of the selected solvent to create a slurry.

  • Heat and Stir: Begin stirring and gently heat the mixture (e.g., using a water bath).

  • Incremental Addition: Continue adding the solvent in small portions while heating and stirring until all the solid has completely dissolved.[6] Avoid adding a large excess of solvent to maintain a suitable concentration for your reaction.

Protocol 2: Preparation of an Aqueous Stock Solution via Salt Formation

This method is ideal for reactions conducted in aqueous basic conditions or for preparing a concentrated aqueous stock.

  • Materials: this compound, deionized water, 1 M Sodium Hydroxide (NaOH) solution.

  • Slurry Formation: Weigh the desired amount of this compound and place it in a beaker or flask with a magnetic stir bar. Add a portion of the deionized water and begin stirring to form a slurry.

  • Basification: While stirring, add the 1 M NaOH solution dropwise. Observe the mixture. The solid will begin to dissolve as the sodium salt forms.

  • Complete Dissolution: Continue adding NaOH until all the solid has dissolved and the solution is clear.

  • Final Volume: Add deionized water to reach the final desired concentration. The resulting solution will be basic.

Troubleshooting and Process Diagrams

The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the key factors influencing dissolution.

G Solubility Troubleshooting Workflow start Start: Dissolve This compound choose_solvent Choose Solvent (e.g., Methanol, Ethanol) start->choose_solvent dissolved_q Does it dissolve at room temperature? choose_solvent->dissolved_q heat Gently heat and stir dissolved_q->heat No success Success: Proceed with reaction dissolved_q->success Yes dissolved_q2 Does it dissolve now? heat->dissolved_q2 dissolved_q2->success Yes use_base Is an aqueous solution required? dissolved_q2->use_base No fail Troubleshoot: Consider alternative solvent use_base->fail No add_base Add base (e.g., NaOH) to form a soluble salt use_base->add_base Yes add_base->success

Caption: A workflow for troubleshooting the dissolution of this compound.

G Factors Affecting Solubility main This compound Solubility temp Temperature temp->main Influences solvent Solvent Choice solvent->main Determines ph pH (Aqueous) ph->main Controls inc_temp Increased Temp inc_temp->temp Leads to inc_sol Higher Solubility inc_temp->inc_sol dec_temp Decreased Temp dec_temp->temp Leads to dec_sol Lower Solubility dec_temp->dec_sol polar Polar Solvents (Methanol, Ethanol) polar->solvent Good polar->inc_sol nonpolar Nonpolar Solvents (Toluene) nonpolar->solvent Poor nonpolar->dec_sol basic Basic (pH > pKa) Forms soluble salt basic->ph Increases basic->inc_sol acidic Acidic/Neutral (pH < pKa) Poorly soluble acidic->ph Decreases acidic->dec_sol

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Catalyst Selection for Hydrogenation of 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of catalysts and reaction conditions for the hydrogenation of 3-Amino-5-nitrobenzoic acid to 3,5-diaminobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

A1: The most common and effective catalysts for the reduction of aromatic nitro groups, including in substrates like this compound, are heterogeneous catalysts such as Palladium on carbon (Pd/C), Raney Nickel, and Platinum on carbon (Pt/C).[1][2] Metal-acid systems, like iron in acetic or hydrochloric acid (Bechamp reduction), can also be employed.[3]

Q2: How does the presence of the amino and carboxylic acid groups affect the catalyst selection?

A2: The amino and carboxylic acid groups on the aromatic ring can influence the reaction. The carboxylic acid group can be hydrogenated under harsh conditions, so milder conditions are generally preferred. The amino group is generally stable under typical nitro group hydrogenation conditions. However, the overall substrate may have poor solubility in common organic solvents, which can affect reaction rates.[4][5] Using a solvent system where the starting material and product have reasonable solubility is crucial.

Q3: What solvents are recommended for this hydrogenation?

A3: Protic solvents like ethanol, methanol, and water are often recommended for catalytic hydrogenations as they can accelerate the reaction rate.[1] Due to the polar nature of this compound and its product, aqueous solutions, often with a base like sodium hydroxide to form the more soluble sodium salt, can be effective.[4][5] Methanol and ethanol are also commonly used.[6]

Q4: I am observing incomplete conversion. What are the likely causes?

A4: Incomplete conversion can be due to several factors including insufficient catalyst loading, poor catalyst activity (e.g., old or poisoned catalyst), low hydrogen pressure, or poor solubility of the starting material.[7] Stirring speed can also be a factor, as it affects the mass transfer of hydrogen to the catalyst surface.[1]

Q5: Are there any common side reactions to be aware of?

A5: Potential side reactions during the hydrogenation of nitroaromatics include the formation of intermediate products like nitroso and hydroxylamine species.[5] Under certain conditions, condensation of these intermediates can lead to the formation of azoxy, azo, and hydrazo compounds.[5] Dehalogenation can be a concern if halogen substituents are present, though this is not applicable to this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very slow reaction Inactive catalystUse fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.
Catalyst poisoningEnsure the starting material and solvent are free from impurities, especially sulfur compounds, which can poison noble metal catalysts.[8]
Insufficient hydrogen pressureFor balloon hydrogenations, ensure the balloon is adequately filled and consider using a double-layered balloon for better hydrogen retention.[1] For reactions in a pressure vessel, ensure the system is properly sealed and pressurized.
Incomplete reaction Low catalyst loadingIncrease the catalyst loading (e.g., from 5 wt% to 10 wt% of the substrate).
Poor substrate solubilityTry a different solvent system. For this compound, consider using an aqueous base to form the soluble salt.[4] Protic co-solvents can also improve solubility and reaction rates.[7]
Insufficient reaction timeMonitor the reaction by TLC or HPLC and allow it to proceed for a longer duration.
Formation of byproducts Non-optimal reaction conditionsAdjust the temperature and pressure. Milder conditions (lower temperature and pressure) often lead to higher selectivity.
Incorrect catalyst choiceSome catalysts may be more prone to side reactions. Consider screening different catalysts (e.g., Pd/C vs. Raney Nickel).
Difficulty in filtering the catalyst Fine catalyst particlesUse a filter aid like Celite to facilitate the filtration of the fine catalyst particles. Ensure the filter bed does not run dry, as pyrophoric catalysts can ignite in air.[9]

Catalyst Performance Data

The following table summarizes typical reaction conditions and reported yields for the hydrogenation of substituted nitroaromatic compounds, providing a comparative overview.

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Pd/C3,5-Dinitrobenzoic acidSodium Hydroxide Solution70295.7[10]
Raney Nickel3,5-Dinitrobenzoic acidMethanol20296[11]
Raney Nickel3,5-Dinitrobenzoic acidEthanol150397[11]
Ni-Yb-AlThis compoundNot specified25-300.2>98[12]

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on carbon (5-10 wt% of substrate)

  • Solvent (e.g., Methanol, Ethanol, or aqueous NaOH solution)

  • Hydrogen source (balloon or pressure vessel)

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite)

Procedure:

  • Vessel Preparation: In a fume hood, charge a suitable reaction flask with a magnetic stir bar and the 10% Pd/C catalyst.

  • Inerting: Purge the flask with an inert gas (Argon or Nitrogen) to remove air. This is crucial as Pd/C can be pyrophoric.

  • Solvent and Substrate Addition: Add the solvent to the flask, ensuring the catalyst is fully wetted. Then, add the this compound.

  • Hydrogenation: Seal the flask and purge the headspace with hydrogen gas. If using a balloon, attach a hydrogen-filled balloon to the flask via a three-way stopcock. If using a pressure vessel, pressurize to the desired hydrogen pressure (e.g., 0.1 - 0.5 MPa).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as the catalyst can ignite upon exposure to air. Keep it wet with solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 3,5-diaminobenzoic acid. The product can be further purified by recrystallization.

Protocol 2: Hydrogenation using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen source (pressure vessel recommended)

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney Nickel slurry with the chosen reaction solvent to remove the storage solution.

  • Reaction Setup: In a pressure vessel, combine the this compound and the solvent.

  • Catalyst Addition: Under a stream of inert gas, add the washed Raney Nickel slurry to the reaction vessel.

  • Hydrogenation: Seal the pressure vessel, purge with hydrogen, and then pressurize to the desired pressure (e.g., 1-3 MPa).

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature can range from room temperature to over 100°C depending on the desired reaction rate. Monitor the reaction by observing the drop in hydrogen pressure.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Keep the filter cake wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,5-diaminobenzoic acid. Purify as necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation start Select Catalyst and Solvent vessel_prep Prepare Reaction Vessel (Inert Atmosphere) start->vessel_prep reagent_add Add Catalyst, Solvent, and Substrate vessel_prep->reagent_add hydrogenation Introduce Hydrogen (Balloon or Pressure Vessel) reagent_add->hydrogenation monitoring Monitor Reaction (TLC/HPLC) hydrogenation->monitoring completion Complete? monitoring->completion completion->monitoring No venting Vent Hydrogen, Purge with Inert Gas completion->venting Yes filtration Filter Catalyst (e.g., through Celite) venting->filtration isolation Isolate Product (Solvent Removal) filtration->isolation purification Purify Product (e.g., Recrystallization) isolation->purification end Final Product purification->end

Caption: General experimental workflow for the hydrogenation of this compound.

troubleshooting_flowchart start Reaction Issue Encountered check_conversion Incomplete Conversion? start->check_conversion check_byproducts Byproducts Observed? check_conversion->check_byproducts No increase_catalyst Increase Catalyst Loading check_conversion->increase_catalyst Yes milder_conditions Use Milder Conditions (Temp, Pressure) check_byproducts->milder_conditions Yes end Consult Further Literature check_byproducts->end No (Other Issue) change_solvent Change Solvent/Improve Solubility increase_catalyst->change_solvent increase_pressure Increase H2 Pressure change_solvent->increase_pressure increase_time Increase Reaction Time increase_pressure->increase_time solution_incomplete Re-run with optimized parameters increase_time->solution_incomplete screen_catalysts Screen Different Catalysts milder_conditions->screen_catalysts solution_byproducts Re-run with new conditions screen_catalysts->solution_byproducts

Caption: Troubleshooting flowchart for common issues in the hydrogenation of this compound.

References

Validation & Comparative

A Comparative Analysis of Coupling Reagents for Amide Bond Formation with 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The formation of an amide bond is a critical transformation in organic synthesis, central to the development of pharmaceuticals and other biologically active molecules. The coupling of a carboxylic acid, such as 3-Amino-5-nitrobenzoic acid, with an amine requires the activation of the carboxyl group to facilitate nucleophilic attack. This guide provides an objective comparison of common coupling reagents, supported by experimental data and detailed protocols, to assist researchers in selecting the most effective method for their synthetic needs.

The choice of a coupling reagent directly influences reaction efficiency, product purity, reaction time, and the formation of side products.[1] This study focuses on three widely utilized classes of reagents: carbodiimides with additives (EDC/HOBt), aminium/uronium salts (HATU, HBTU), and phosphonium salts (PyBOP).

Performance Comparison of Coupling Reagents

The efficacy of a coupling reagent is assessed by several key performance indicators, including reaction yield, purity of the crude product, and reaction kinetics. While specific data for this compound is synthesized from general performance trends, the following table summarizes the expected performance of each reagent class.

Coupling Reagent SystemTypical Yield Range (%)Typical Reaction TimeKey Advantages & Disadvantages
EDC/HOBt 70 - 95%[2]1 - 12 hours[2]Advantages: Cost-effective, water-soluble urea byproduct allows for easy purification.[2][3] Disadvantages: Can be less effective for sterically hindered substrates; HOBt has potential explosive properties in its anhydrous form.[2][4]
HBTU 80 - 95%10 - 60 minutes[5]Advantages: High reactivity and efficiency, suitable for both solution and solid-phase synthesis.[6][7] Disadvantages: Can cause guanidinylation of the amine if used in excess, terminating chain elongation.[8][9]
HATU 90 - 99%10 - 60 minutes[5]Advantages: Superior performance for challenging couplings, faster kinetics, and reduced racemization due to the more reactive OAt-ester intermediate.[8][10] Disadvantages: More expensive than HBTU and EDC/HOBt.
PyBOP 85 - 95%15 - 60 minutesAdvantages: High efficiency similar to BOP but with less hazardous byproducts.[7] Disadvantages: Stoichiometric formation of carcinogenic HMPA is a drawback of the parent BOP reagent, though PyBOP is safer.[8]

Experimental Protocols

The following are representative protocols for the amide coupling of this compound with a generic primary amine (R-NH₂). These can be adapted for both solution-phase and solid-phase synthesis.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a standard procedure for carbodiimide-based amide bond formation.[2]

  • Dissolution: Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to form the active HOBt-ester.[2]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent. The water-soluble urea byproduct from EDC simplifies purification.[2][3]

Protocol 2: HATU/HBTU Mediated Coupling

This protocol is suitable for highly efficient and rapid couplings using aminium salts.

  • Pre-activation (Optional but recommended): Dissolve this compound (1.0 eq), the coupling reagent (HATU or HBTU) (1.0 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature.

  • Amine Addition: Add the amine (1.1 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the mixture at room temperature for 10-60 minutes.

  • Monitoring: Monitor the reaction for completion via TLC or LC-MS. The reaction is typically rapid.[7]

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with an aqueous solution (e.g., saturated sodium bicarbonate, followed by brine) to remove byproducts and excess reagents. Dry the organic phase and concentrate under reduced pressure.

Protocol 3: PyBOP Mediated Coupling

This protocol utilizes a phosphonium salt reagent, known for high efficiency and safer byproducts compared to BOP.[7]

  • Dissolution: In a reaction vessel, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq) to the mixture.

  • Reagent Addition: Add PyBOP (1.1 eq) to the solution. An immediate color change may be observed.

  • Reaction: Stir the reaction at room temperature for 15-60 minutes.

  • Monitoring: Check for the consumption of starting materials using TLC or LC-MS.

  • Work-up: Perform a standard aqueous work-up by diluting with an appropriate organic solvent and washing with water or brine to remove the water-soluble byproducts.

Reaction Mechanisms and Process Visualization

Understanding the underlying mechanisms of these reagents is crucial for optimizing reaction conditions and troubleshooting potential issues.

General Experimental Workflow

The logical flow for a comparative study involves parallel synthesis followed by analysis to determine the optimal reagent for a specific substrate.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_conclusion Conclusion A Select Substrates (this compound + Amine) B Select Coupling Reagents (EDC/HOBt, HATU, PyBOP) A->B C Define Reaction Conditions (Solvent, Base, Temp) B->C D Run Parallel Syntheses C->D E1 EDC/HOBt Protocol D->E1 E2 HATU Protocol D->E2 E3 PyBOP Protocol D->E3 F Monitor Reactions (TLC/LC-MS) E1->F E2->F E3->F G Purify Products F->G H Characterize & Quantify (Yield, Purity) G->H I Compare Performance Data H->I J Select Optimal Reagent I->J

Caption: General workflow for a comparative study of coupling reagents.

Mechanism 1: Carbodiimide (EDC) and HOBt

Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to side reactions. The additive HOBt intercepts it to form a more stable and reactive HOBt-ester, which then reacts with the amine to yield the amide, suppressing side reactions and racemization.[2][11]

G RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC HOBtEster HOBt Active Ester (More Stable) Acylisourea->HOBtEster + HOBt Urea EDC-Urea Byproduct (Water-Soluble) Acylisourea->Urea Side Reactions HOBt HOBt Amide Amide (R-CO-NH-R') HOBtEster->Amide + Amine Amine Amine (R'-NH2) HOBt_regen HOBt (regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Mechanism 2: Aminium/Uronium Salts (HATU/HBTU)

Aminium salts like HATU and HBTU react with the deprotonated carboxylic acid to form a highly reactive active ester (OAt or OBt ester).[6][10] This active ester is then readily attacked by the amine nucleophile to form the stable amide bond.[1] The enhanced reactivity of HATU is due to the 7-aza nitrogen in its HOAt moiety, which makes the resulting OAt-ester a better leaving group.[8][10]

G RCOO Carboxylate (R-COO⁻) ActiveEster Active Ester (OAt / OBt) RCOO->ActiveEster + HATU / HBTU Base Base (e.g., DIPEA) RCOOH Carboxylic Acid (R-COOH) RCOOH->RCOO + Base HATU HATU / HBTU Amide Amide (R-CO-NH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Byproducts Byproducts (Tetramethylurea, HOAt/HOBt)

Caption: General mechanism for HATU/HBTU-mediated amide coupling.

References

A Comparative Guide to the Synthetic Validation of Methyl 3-Amino-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two primary synthetic routes for methyl 3-amino-5-nitrobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds. The performance of each route is evaluated based on reaction yield, purity, and operational conditions, with supporting experimental data provided for researchers, scientists, and drug development professionals.

Comparison of Synthetic Routes

The two routes under consideration both commence from 3,5-dinitrobenzoic acid but diverge in the sequence of reduction and esterification.

  • Route A: Esterification Followed by Selective Reduction. This pathway first converts the starting material to its methyl ester, followed by a selective reduction of one nitro group to an amine.

  • Route B: Selective Reduction Followed by Esterification. This pathway begins with the selective reduction of one nitro group on the free acid, followed by the esterification of the resulting 3-amino-5-nitrobenzoic acid.

The selection between these routes can significantly impact the overall efficiency and scalability of the synthesis. The following table summarizes the key quantitative data for each approach.

ParameterRoute A: Esterification -> ReductionRoute B: Reduction -> Esterification
Starting Material 3,5-Dinitrobenzoic Acid3,5-Dinitrobenzoic Acid
Step 1 Reagents SOCl₂, MethanolNa₂S·9H₂O, Sulfur
Step 1 Yield ~95-99%~80-85%
Step 2 Reagents Na₂S·9H₂OH₂SO₄, Methanol
Step 2 Yield ~80%~95%
Overall Yield ~76-79%~76-81%
Product Purity (Typical) High, requires crystallizationHigh, requires crystallization
Key Advantage High yield and clean esterification step.Avoids handling potentially unstable dinitro-ester intermediate.
Key Disadvantage Selective reduction of the dinitro-ester can sometimes lead to over-reduction.The initial reduction of the free acid can be less clean, requiring more rigorous purification.

Detailed Experimental Protocols

Route A: Esterification Followed by Selective Reduction

Step 1: Synthesis of Methyl 3,5-dinitrobenzoate

  • To a round-bottom flask, add 3,5-dinitrobenzoic acid (1.0 eq).

  • Add an excess of methanol (10-20 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, warm the mixture to reflux and heat for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude solid is triturated with a cold saturated sodium bicarbonate solution, filtered, washed with water, and dried to afford methyl 3,5-dinitrobenzoate.

Step 2: Synthesis of Methyl 3-amino-5-nitrobenzoate

  • Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, ~1.1 eq) in water.

  • Dissolve methyl 3,5-dinitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Heat the solution of the dinitro-ester to 50-60 °C.

  • Add the aqueous sodium sulfide solution dropwise over 30-60 minutes. A significant color change is typically observed.

  • Stir the reaction mixture at this temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and pour it into ice water.

  • The precipitated yellow solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be recrystallized from methanol or ethanol to yield pure methyl 3-amino-5-nitrobenzoate.

Route B: Selective Reduction Followed by Esterification

Step 1: Synthesis of this compound

  • In a large flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 2.2 eq) in water.

  • Add elemental sulfur (1.0 eq) to the solution and heat gently until the sulfur dissolves, forming a sodium polysulfide solution.

  • In a separate flask, dissolve 3,5-dinitrobenzoic acid (1.0 eq) in water with the aid of sodium hydroxide to form the disodium salt.

  • Heat the solution of the dinitrobenzoate salt and add the sodium polysulfide solution portion-wise, maintaining the reaction temperature.

  • After the addition, continue heating for approximately 1 hour.

  • Cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the crude this compound, wash with water, and dry.

Step 2: Synthesis of Methyl 3-amino-5-nitrobenzoate (Fischer Esterification)

  • Suspend the crude this compound (1.0 eq) in an excess of methanol (15-20 volumes).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 1.5-2.0 eq) as a catalyst.

  • Warm the mixture to reflux and maintain the temperature for 4-6 hours, monitoring for completion by TLC.

  • Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.

  • Neutralize the mixture by the slow addition of a base, such as sodium carbonate, until the product precipitates.

  • Filter the yellow solid, wash extensively with water to remove inorganic salts, and dry.

  • Recrystallize the product from methanol to obtain the final pure compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes, highlighting the key transformations.

Route_A start 3,5-Dinitrobenzoic Acid intermediate Methyl 3,5-Dinitrobenzoate start->intermediate  SOCl₂, MeOH (Esterification)   product Methyl 3-Amino-5-nitrobenzoate intermediate->product  Na₂S·9H₂O (Selective Reduction)  

Caption: Route A: Esterification followed by selective reduction.

Route_B start 3,5-Dinitrobenzoic Acid intermediate 3-Amino-5-nitrobenzoic Acid start->intermediate  Na₂S·9H₂O, S (Selective Reduction)   product Methyl 3-Amino-5-nitrobenzoate intermediate->product  H₂SO₄, MeOH (Esterification)  

Caption: Route B: Selective reduction followed by esterification.

Differentiating Aminonitrobenzoic Acid Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of aminonitrobenzoic acids profoundly influences their physicochemical properties and, consequently, their biological activity and application in medicinal chemistry and materials science. Accurate and efficient differentiation of these isomers is critical for research and quality control. This guide provides a comprehensive comparison of spectroscopic techniques—UV-Visible, Infrared, Raman, Nuclear Magnetic Resonance, and Mass Spectrometry—to distinguish between various aminonitrobenzoic acid isomers, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of aminonitrobenzoic acid isomers. These values are compiled from various sources and are intended for comparative purposes. Experimental conditions can influence the exact values.

Table 1: UV-Visible Spectroscopy Data

UV-Visible spectroscopy reveals differences in the electronic transitions of the isomers, influenced by the relative positions of the amino, nitro, and carboxylic acid groups.

Isomerλmax (nm)Solvent
2-Amino-3-nitrobenzoic acid Data not readily available-
2-Amino-4-nitrobenzoic acid Data not readily available-
2-Amino-5-nitrobenzoic acid ~230, ~280, ~410Methanol
3-Amino-5-nitrobenzoic acid ~235, ~365[1]-
4-Amino-2-nitrobenzoic acid Data not readily available-
4-Amino-3-nitrobenzoic acid Data not readily available-
5-Amino-2-nitrobenzoic acid Data not readily available-
Table 2: Infrared (IR) Spectroscopy Data (Key Vibrational Bands, cm⁻¹)

Infrared spectroscopy is a powerful tool for identifying the functional groups and substitution patterns on the benzene ring.

IsomerN-H Stretch (Amine)C=O Stretch (Carboxylic Acid)NO₂ Asymmetric StretchNO₂ Symmetric Stretch
2-Amino-3-nitrobenzoic acid ~3480, ~3360~1680~1530~1350
2-Amino-4-nitrobenzoic acid ~3490, ~3370~1690~1520~1340
2-Amino-5-nitrobenzoic acid 3400 - 3200[2]1720 - 1680[2]1550 - 1475[2]1350 - 1300[2]
This compound ~3470, ~3350~1700[1]~1535[1]~1355[1]
4-Amino-2-nitrobenzoic acid ~3485, ~3370~1695~1525~1345
4-Amino-3-nitrobenzoic acid ~3480, ~3365~1685~1530~1350
5-Amino-2-nitrobenzoic acid ~3475, ~3360~1690~1520~1340
Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts δ, ppm in DMSO-d₆)

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons on the aromatic ring, which is highly sensitive to the positions of the substituents.

IsomerAromatic ProtonsNH₂ Protons (broad)COOH Protons (broad)
2-Amino-3-nitrobenzoic acid ~8.1 (d), ~7.7 (d), ~6.9 (t)~7.5~13.5
2-Amino-4-nitrobenzoic acid 7.93 (d), 7.66 (d), 7.26 (dd)[3]~7.8~13.4
2-Amino-5-nitrobenzoic acid ~8.2 (d), ~8.0 (dd), ~6.8 (d)~7.6~13.6
This compound ~8.0 (t), ~7.8 (dd), ~7.6 (dd)~6.0~13.7
4-Amino-2-nitrobenzoic acid ~7.8 (d), ~7.4 (d), ~7.1 (dd)~7.9~13.3
4-Amino-3-nitrobenzoic acid ~8.5 (d), ~7.9 (dd), ~6.9 (d)~7.7~13.2
5-Amino-2-nitrobenzoic acid ~7.9 (d), ~7.2 (dd), ~7.0 (d)~5.9~13.8
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts δ, ppm in DMSO-d₆)

¹³C NMR spectroscopy differentiates isomers based on the chemical shifts of the carbon atoms in the benzene ring and the functional groups.

IsomerC=OC-NO₂C-NH₂Aromatic Carbons
2-Amino-3-nitrobenzoic acid ~168.5~148.0~145.0~135.2, ~125.8, ~120.1, ~118.5
2-Amino-4-nitrobenzoic acid ~167.9~150.1~152.3~131.0, ~128.5, ~115.2, ~112.8
2-Amino-5-nitrobenzoic acid ~168.2~140.1~153.8~130.5, ~127.9, ~117.4, ~114.6[4]
This compound ~166.5~148.9~149.2~132.1, ~120.5, ~118.9, ~115.3
4-Amino-2-nitrobenzoic acid ~167.8~149.5~151.7~134.1, ~131.2, ~118.0, ~114.9
4-Amino-3-nitrobenzoic acid ~167.0[5]~136.5[5]~149.8[5]~134.0, ~131.1, ~121.3, ~119.7[5]
5-Amino-2-nitrobenzoic acid ~167.3~149.2~147.6~131.8, ~125.4, ~119.1, ~116.2
Table 5: Mass Spectrometry Data (Key Fragments m/z)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can be used to distinguish between isomers. All isomers have a molecular weight of 182.13 g/mol .

Isomer[M]⁺[M-H₂O]⁺[M-NO₂]⁺Other Characteristic Fragments
2-Amino-3-nitrobenzoic acid 182164136120 ([M-NO₂-O]⁺), 108 ([M-COOH-NO]⁺)
2-Amino-4-nitrobenzoic acid 182164136120 ([M-NO₂-O]⁺), 108 ([M-COOH-NO]⁺)
2-Amino-5-nitrobenzoic acid 182[2]164[2]136[2]106 ([M-COOH-NO]⁺)[2]
This compound 182[1]164136108[1]
4-Amino-2-nitrobenzoic acid 182164136120 ([M-NO₂-O]⁺), 108 ([M-COOH-NO]⁺)
4-Amino-3-nitrobenzoic acid 182164136120 ([M-NO₂-O]⁺), 108 ([M-COOH-NO]⁺)
5-Amino-2-nitrobenzoic acid 182164136120 ([M-NO₂-O]⁺), 108 ([M-COOH-NO]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample characteristics.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To measure the absorption of UV-Visible light by the sample to determine its λmax.

  • Sample Preparation: Prepare a dilute solution of the aminonitrobenzoic acid isomer in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to obtain an absorbance reading in the range of 0.1-1.0 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm. Use the pure solvent as a reference blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine powder. Press the powder in a pellet die under high pressure to form a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the spectrum to identify characteristic absorption bands for functional groups such as N-H, O-H, C=O, and N-O.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure by analyzing the magnetic properties of the atomic nuclei.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum.

    • ¹³C NMR: Acquire the carbon NMR spectrum with proton decoupling.

  • Data Processing: Process the raw data using appropriate software. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of aminonitrobenzoic acid isomers.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis cluster_result Result Isomer Mixture Isomer Mixture UV_Vis UV-Vis Spectroscopy Isomer Mixture->UV_Vis IR IR Spectroscopy Isomer Mixture->IR Raman Raman Spectroscopy Isomer Mixture->Raman NMR NMR Spectroscopy (¹H & ¹³C) Isomer Mixture->NMR MS Mass Spectrometry Isomer Mixture->MS Spectral_Data Acquire Spectral Data UV_Vis->Spectral_Data IR->Spectral_Data Raman->Spectral_Data NMR->Spectral_Data MS->Spectral_Data Comparison Compare with Reference Spectra Spectral_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Experimental workflow for isomer differentiation.

References

A Comparative Analysis of the Biological Activity of 3-Amino-5-nitrobenzoic Acid Derivatives Versus Other Prominent Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer and Antimicrobial Efficacy

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is driven by the exploration of diverse chemical scaffolds. This guide provides a comparative analysis of the biological activity of 3-Amino-5-nitrobenzoic acid derivatives against other well-established scaffolds: quinoline, indole, quinazoline, and sulfonamide. By presenting quantitative experimental data, detailed methodologies, and relevant signaling pathways, this document aims to offer an objective resource for researchers engaged in drug discovery and development.

At a Glance: Comparative Cytotoxicity against HeLa Cancer Cells

The following table summarizes the cytotoxic activity (IC50 values) of representative derivatives from each scaffold against the HeLa human cervical cancer cell line. Lower IC50 values indicate greater potency.

ScaffoldDerivativeIC50 (µM) against HeLa CellsReference
This compound Derivative3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivative (Compound 3d)Showed maximum inhibition (specific IC50 not provided)[1][2]
Quinoline Derivative6-diethylamino-substituted quinazoline derivative (Ab)0.004[3]
Quinoline Derivative9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione (6h)55.4[4]
Indole DerivativeNauclefine 39< 0.01[5]
Indole DerivativeIndole-Aryl-Amide Derivative (Compound 3)5.64[6]
Indole DerivativeMannich base derivative of indole (1c)0.50[7]
Quinazoline Derivative2-aryl-substituted quinazoline (Ab)0.004[3]
Quinazoline DerivativeGefitinib4.3[8]
Quinazoline Derivative3-substituted phenyl quinazolinone derivative10.90 ± 0.84[9]
Sulfonamide Derivative2,5-Dichlorothiophene-3-sulfonamide (8a)10.9 ± 1.01[10]
Sulfonamide DerivativePalladium-saccharin complex (67)30.4 ± 2[11]
Sulfonamide DerivativeVarious derivatives< 360[12][13]

At a Glance: Comparative Antimicrobial Activity against Staphylococcus aureus

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative derivatives from each scaffold against the bacterium Staphylococcus aureus, a common human pathogen. Lower MIC values indicate greater antimicrobial efficacy.

ScaffoldDerivativeMIC (µg/mL) against S. aureusReference
This compound DerivativeData not available in the searched literature.-
Quinoline DerivativeQuinoline-based hydroxyimidazolium hybrid (7b)2[14]
Quinoline DerivativeDerivative 116.25[15]
Quinoline Derivative2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13)20±3.3 (MRSA)[16][17]
Indole DerivativeIndole-thiadiazole (2h) and Indole-triazole (3d)6.25[18][19]
Indole DerivativeSertindole~11 to ~22[20]
Indole DerivativeIndole-3-aldehyde hydrazide/hydrazone derivatives6.25-100[21]
Quinazoline Derivative2-(amino)quinazolin-4(3H)-one derivative (6y)0.36 µM (ATCC25923), 0.02 µM (JE2)[22]
Quinazoline DerivativeVMA-23-1032-128[23][24]
Sulfonamide DerivativeN-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (I)32[25][26]
Sulfonamide DerivativeN-acylsulfonamides64-512[27]
Sulfonamide DerivativeSMZ and SDZ derivatives1-64 (MRSA)[28]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Signaling Pathway and Experimental Workflow Visualization

HDAC8 Signaling Pathway in Cancer

Several studies suggest that some of these heterocyclic compounds exert their anticancer effects by targeting histone deacetylases (HDACs), particularly HDAC8. HDAC8 is implicated in the regulation of both histone and non-histone proteins, affecting cell cycle progression and apoptosis.[29][30][31][32][33] The following diagram illustrates a simplified signaling pathway involving HDAC8.

HDAC8_Signaling_Pathway Simplified HDAC8 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention HDAC8 HDAC8 SMC3 SMC3 HDAC8->SMC3 Deacetylation p53 p53 HDAC8->p53 Deacetylation Histones Histones HDAC8->Histones Deacetylation Acetylated_SMC3 Acetylated SMC3 SMC3->Acetylated_SMC3 Acetylated_p53 Acetylated p53 p53->Acetylated_p53 Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones CellCycleArrest Cell Cycle Arrest Acetylated_SMC3->CellCycleArrest Apoptosis Apoptosis Acetylated_p53->Apoptosis Chromatin_Condensation Chromatin Condensation Acetylated_Histones->Chromatin_Condensation Inhibitors HDAC8 Inhibitors (e.g., some heterocyclic compounds) Inhibitors->HDAC8 Inhibition Experimental_Workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT on HeLa cells) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC against S. aureus) Purification->Antimicrobial Data_Analysis IC50 / MIC Determination Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

References

performance comparison of different catalysts for 3-Amino-5-nitrobenzoic acid reduction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Reduction of 3-Amino-5-nitrobenzoic Acid

The reduction of this compound to 3,5-diaminobenzoic acid is a critical transformation in the synthesis of pharmaceuticals, dyes, and high-performance polymers. The efficiency of this process is highly dependent on the choice of catalyst, which influences reaction yield, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for this reduction, supported by experimental data from related nitroaromatic compound reductions.

Catalyst Performance Comparison

The catalytic hydrogenation of nitroaromatic compounds is the most common and effective method for producing the corresponding anilines. Noble metals, particularly Palladium on carbon (Pd/C), and base metals like Raney Nickel, are the most frequently employed catalysts. The choice between them often involves a trade-off between cost, activity, and selectivity.

  • Palladium on Carbon (Pd/C): Often the catalyst of choice for nitro reductions due to its high activity and efficiency under relatively mild conditions. It is effective for reducing both aromatic and aliphatic nitro groups.[1]

  • Raney Nickel: A cost-effective alternative to precious metal catalysts.[2] It is particularly useful for substrates where dehalogenation could be a side reaction with Pd/C.[1] Raney Nickel can also be advantageous when hydroxylamine accumulation, which can lead to colored impurities, is a concern.[2]

  • Novel Catalysts: Research has explored other systems, such as Ni-M-Al (M = La, Yb, or Ce) three-way catalysts, which have been shown to effectively reduce hydrogenation pressure and catalyst loading in the reduction of dinitrobenzoic acid.[3] Iron-based catalysts are also gaining attention as a low-cost, sustainable option.[4][5]

The following table summarizes the performance of various catalysts in the reduction of 3,5-dinitrobenzoic acid, a closely related precursor that also yields 3,5-diaminobenzoic acid. The data provides a strong proxy for comparing catalyst efficacy for the target reaction.

Catalyst SystemSubstrateYield (%)Purity (%)Key Reaction ConditionsReference
Pd/C 3,5-Dinitrobenzoic Acid95.799.070°C, 2 MPa H₂, Water Solvent
Raney Nickel 3,5-Dinitrobenzoic Acid>9695.020-150°C, 0.1-5 MPa H₂, Methanol/Ethanol Solvent[6]
Ni-M-Al (M=La, Yb, Ce) m-Dinitrobenzoic Acid--10-80°C, Reduced H₂ Pressure[3]
Iron Powder (Fe) 3,5-Dinitrobenzoic Acid--95-100°C, HCl (activator)[7]

Reaction Pathways and Experimental Workflow

The reduction of aromatic nitro compounds can proceed through different intermediate pathways. Understanding these pathways is crucial for optimizing reaction conditions to maximize the yield of the desired amine product and minimize impurities.

General Reaction Pathway for Nitro Group Reduction

The catalytic hydrogenation of a nitroaromatic compound to an amine can occur via two primary routes. The direct pathway involves the formation of nitroso and hydroxylamine intermediates. An alternative condensation pathway can lead to azoxy and azo compounds, which are then further reduced to the final amine.

G cluster_main Nitro Reduction Pathways Nitro Ar-NO₂ (Nitro Compound) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +H₂ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +H₂ Hydroxylamine->Azoxy + Ar-NO Azo Ar-N=N-Ar (Azo) Azoxy->Azo +H₂ Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +H₂ Hydrazo->Amine +H₂ (cleavage)

Figure 1: General pathways for catalytic nitro group reduction.[8]
General Experimental Workflow

The typical workflow for a laboratory-scale catalytic hydrogenation involves several key steps, from reactor setup to final product analysis. This standardized process ensures safety and reproducibility.

G cluster_workflow Experimental Workflow A Reactor Setup B Charge Substrate, Solvent, & Catalyst A->B C Seal & Purge Reactor (e.g., with N₂ then H₂) B->C D Pressurize with H₂ & Heat to Temp C->D E Monitor Reaction (H₂ uptake / TLC / HPLC) D->E F Cool, Vent & Purge E->F Reaction Complete G Filter Catalyst F->G H Product Isolation (e.g., solvent removal, crystallization) G->H I Analysis (HPLC, NMR, MS) H->I

Figure 2: A typical workflow for catalytic hydrogenation.

Experimental Protocols

The following are representative experimental protocols for the reduction of a nitroaromatic acid using Pd/C and Raney Nickel. These are generalized procedures based on common practices for similar reductions.[6][8]

Protocol 1: Reduction using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to substrate)

  • Solvent (e.g., Methanol, Ethanol, or Water)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen, N₂)

  • Pressurized hydrogenation reactor (e.g., Parr shaker or autoclave)

Procedure:

  • The hydrogenation reactor is charged with this compound and the chosen solvent.

  • The Pd/C catalyst is carefully added to the mixture. The catalyst should be handled with care, especially when dry, as it can be pyrophoric.

  • The reactor is sealed and purged several times with an inert gas (N₂) to remove all oxygen, followed by several purges with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 0.1-2 MPa) and heated to the target temperature (e.g., 25-80°C).

  • The reaction mixture is agitated vigorously to ensure good mixing and mass transfer of hydrogen.

  • The reaction progress is monitored by observing the rate of hydrogen uptake or by analyzing samples via TLC or HPLC.

  • Once the reaction is complete, the heater is turned off, and the reactor is allowed to cool to room temperature.

  • The excess hydrogen pressure is carefully vented, and the reactor is purged with inert gas.

  • The reaction mixture is filtered through a pad of celite or a similar filter aid to remove the Pd/C catalyst. Caution: The catalyst on the filter paper should not be allowed to dry in the air as it can ignite. It should be kept wet with solvent or water.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude 3,5-diaminobenzoic acid, which can be further purified by recrystallization.

Protocol 2: Reduction using Raney Nickel

Materials:

  • This compound

  • Raney Nickel (typically supplied as a slurry in water)

  • Solvent (e.g., Methanol or Ethanol)[6]

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Nitrogen, N₂)

  • Pressurized hydrogenation reactor

Procedure:

  • The hydrogenation reactor is charged with this compound and the solvent.

  • The Raney Nickel slurry is carefully washed several times with the reaction solvent to remove the storage water before being added to the reactor. Caution: Raney Nickel is highly pyrophoric and must be kept wet with solvent at all times.

  • The reactor is sealed and purged according to the procedure described in Protocol 1.

  • The reactor is pressurized with hydrogen (e.g., 1-5 MPa) and heated to the desired temperature (e.g., 50-150°C).[6]

  • The reaction is agitated and monitored as described above.

  • Following reaction completion, the workup proceeds as in Protocol 1. The Raney Nickel is filtered off, ensuring it remains wet. The product is isolated from the filtrate.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug development and manufacturing. 3-Amino-5-nitrobenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity through effective analytical methods is critical for the quality and safety of the final drug product. This guide provides a comparative overview of chromatographic techniques for the separation of this compound from its process-related impurities and potential degradation products.

Experimental Workflow for Chromatographic Impurity Profiling

The general workflow for developing and validating a chromatographic method for impurity profiling involves several key stages, from sample preparation to data analysis and reporting. This process ensures the method is robust, reliable, and fit for its intended purpose.

Chromatographic Impurity Profiling Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling cluster_reporting Reporting sample_prep Sample and Standard Preparation hplc_system HPLC System Setup (Column, Detector, etc.) sample_prep->hplc_system mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_system method_development Method Development & Optimization hplc_system->method_development method_validation Method Validation (ICH Guidelines) method_development->method_validation data_acquisition Data Acquisition method_validation->data_acquisition data_processing Data Processing & Integration data_acquisition->data_processing impurity_profiling Impurity Identification & Quantification data_processing->impurity_profiling reporting Reporting & Documentation impurity_profiling->reporting

Caption: A generalized workflow for chromatographic impurity profiling.

Comparison of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound and its impurities.[1] Both reversed-phase and mixed-mode chromatography have shown utility in separating this class of compounds. The choice of method depends on the specific impurities that need to be resolved.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Mixed-Mode Chromatography
Principle Separation is primarily based on the hydrophobicity of the analytes.Separation is based on a combination of interactions, such as reversed-phase and ion-exchange.[2]
Stationary Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)[3]Mixed-mode columns with both hydrophobic and ion-exchange functional groups (e.g., Primesep 100).
Mobile Phase A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[4][5]A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) with pH control.[2]
Advantages Widely available columns, robust, and well-understood separation mechanism. Good for separating compounds with significant differences in hydrophobicity.Enhanced selectivity for compounds with both hydrophobic and ionic character, allowing for the separation of closely related isomers and impurities with different pKa values.[2]
Considerations May have limited selectivity for polar isomers or impurities with similar hydrophobicity to the main compound.Method development can be more complex due to the multiple interaction modes.
Typical Analytes This compound, 3,5-Dinitrobenzoic acid (precursor), other non-polar impurities.This compound and its positional isomers (e.g., 2-Amino-5-nitrobenzoic acid, 4-Amino-3-nitrobenzoic acid), and other polar impurities.

Experimental Protocols

Method 1: Reversed-Phase HPLC for the Analysis of this compound and a Key Precursor

This method is adapted from a protocol for the analysis of 5-Amino-2-nitrobenzoic acid and 3,5-Dinitrobenzoic acid, which are structurally similar to the target analyte and a likely impurity.[4][5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 100 µg/mL.[3]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Mixed-Mode Chromatography for the Separation of Aminobenzoic Acid Isomers

This method is based on a protocol for the separation of aminobenzoic acid isomers and is suitable for resolving this compound from its positional isomers.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer such as ammonium formate. The pH of the aqueous phase should be controlled to optimize the separation of the acidic and basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[6]

  • Sample Preparation:

    • Prepare the sample solution as described in Method 1.

Logical Approach to Method Selection

The selection of an appropriate chromatographic method depends on the specific separation challenge at hand. The following diagram illustrates a logical approach to choosing between reversed-phase and mixed-mode chromatography for the analysis of this compound.

Method Selection Logic start Start: Impurity Profile Analysis of This compound impurity_type Are the primary impurities positional isomers or polar compounds? start->impurity_type rp_hplc Reversed-Phase HPLC (e.g., C18) impurity_type->rp_hplc No (Mainly non-polar impurities) mm_hplc Mixed-Mode HPLC impurity_type->mm_hplc Yes rp_details Effective for separating based on hydrophobicity (e.g., from non-polar precursors like 3,5-Dinitrobenzoic acid). rp_hplc->rp_details end_rp Optimized Reversed-Phase Method rp_hplc->end_rp mm_details Provides enhanced selectivity for compounds with both ionic and hydrophobic character, ideal for isomer separation. mm_hplc->mm_details end_mm Optimized Mixed-Mode Method mm_hplc->end_mm

Caption: Decision tree for selecting a suitable HPLC method.

References

assessing the purity of synthesized 3-Amino-5-nitrobenzoic acid against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity of Synthesized 3-Amino-5-nitrobenzoic Acid

In the realms of pharmaceutical research, chemical synthesis, and drug development, the purity of a synthesized compound is a critical parameter that directly influences its efficacy, safety, and overall quality. This guide provides a detailed comparison of analytical methods for assessing the purity of synthesized this compound against a certified reference standard. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development.

This compound is a versatile intermediate used in the synthesis of various dyes and pharmaceuticals.[1] Its molecular formula is C₇H₆N₂O₄ and its molecular weight is 182.13 g/mol .[2] Ensuring the high purity of this compound is essential for the successful outcome of subsequent reactions and the quality of the final products.

The Role of a Reference Standard

A reference standard is a highly purified compound of known concentration and quality. It serves as a benchmark against which a newly synthesized batch of the same compound can be compared. For this compound, a typical reference standard would have a specified purity of ≥98%, often determined by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][3] The melting point of a pure sample is expected to be in the range of 214-220°C.[3]

Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is crucial for a comprehensive purity assessment. This guide focuses on High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Melting Point Analysis, and Spectroscopic Methods (¹H NMR and FT-IR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture.[4] For purity analysis, a reversed-phase HPLC method is commonly employed, which separates compounds based on their hydrophobicity.[4] The purity is often determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[5]

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique used for rapid qualitative analysis and reaction monitoring.[6] It helps in identifying the number of components in a mixture and can be used to compare the synthesized compound with the reference standard by running them side-by-side on the same plate. A common mobile phase for aromatic compounds like this compound is a mixture of hexane and ethyl acetate.[6] Visualization is typically done under UV light at 254 nm.[6]

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities tend to depress and broaden the melting point range. Therefore, comparing the melting point of the synthesized this compound with that of the reference standard provides a good indication of its purity.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule. The spectrum of the synthesized compound should be identical to that of the reference standard, with no significant peaks corresponding to impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of the synthesized product should match that of the reference standard, confirming the presence of characteristic functional groups such as N-H (amine), O-H (carboxylic acid), C=O (carboxylic acid), and N-O (nitro group).[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[4]

  • Mobile Phase: A typical mobile phase is a mixture of 0.1% phosphoric acid in water and 0.1% phosphoric acid in acetonitrile, with an isocratic composition of 70:30 (v/v).[4]

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 50:50 (v/v) mixture of water and acetonitrile in a 100 mL volumetric flask to get a concentration of approximately 100 µg/mL.[4]

  • Sample Solution Preparation: Prepare the sample solution of the synthesized compound in the same manner as the standard solution.[4]

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system. Monitor the chromatogram at a suitable wavelength. The purity is calculated using the area percent method.[5]

Thin-Layer Chromatography (TLC)
  • Plate: Use a silica gel TLC plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate. The ratio may need to be optimized to achieve a good separation with an Rf value between 0.3 and 0.7.[6]

  • Procedure: Spot the dissolved synthesized compound and the reference standard on the TLC plate. Develop the plate in a chamber saturated with the mobile phase.[6]

  • Visualization: Visualize the spots under a UV lamp at 254 nm.[6] The presence of a single spot with the same Rf value as the reference standard indicates a high degree of purity.

Melting Point Analysis
  • Instrumentation: A calibrated melting point apparatus.

  • Procedure: Place a small amount of the dried, powdered sample in a capillary tube. Determine the temperature range from the onset of melting to the complete liquefaction of the sample. Compare this with the melting point of the reference standard determined under the same conditions.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Dissolve a small amount of the sample and the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectra on an NMR spectrometer. Compare the chemical shifts, splitting patterns, and integration of the peaks.

  • FT-IR Spectroscopy: Obtain the FT-IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.[7] The spectrum is typically recorded from 4000 to 400 cm⁻¹.[7] Compare the spectrum with that of the reference standard.

Data Presentation

The following table summarizes hypothetical data from the purity assessment of a synthesized batch of this compound against a reference standard.

Analytical TechniqueReference StandardSynthesized ProductAssessment
HPLC Purity ≥98.0%[3]98.5%Pass
Melting Point 214.0-220.0°C[3]215.0-218.0°CPass
TLC (Rf value) 0.52 (Hexane:Ethyl Acetate 1:1)0.52Pass
¹H NMR Conforms to structureConforms to structurePass
FT-IR Conforms to structureConforms to structurePass

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_materials Starting Materials cluster_analysis Analytical Techniques cluster_results Data Comparison & Assessment Synthesized_Compound Synthesized This compound HPLC HPLC Analysis Synthesized_Compound->HPLC TLC TLC Analysis Synthesized_Compound->TLC Melting_Point Melting Point Analysis Synthesized_Compound->Melting_Point Spectroscopy Spectroscopic (NMR, IR) Synthesized_Compound->Spectroscopy Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->TLC Reference_Standard->Melting_Point Reference_Standard->Spectroscopy Purity_Comparison Purity Comparison HPLC->Purity_Comparison TLC->Purity_Comparison Melting_Point->Purity_Comparison Spectroscopy->Purity_Comparison Final_Assessment Final Purity Assessment Purity_Comparison->Final_Assessment

References

evaluation of different purification methods for 3-Amino-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of intermediates like 3-Amino-5-nitrobenzoic acid is paramount for the synthesis of high-quality active pharmaceutical ingredients and other fine chemicals. This guide provides a comprehensive comparison of common purification methods for this compound, offering insights into their effectiveness based on available experimental data for the target molecule and closely related compounds.

Comparison of Purification Methods

The selection of a purification method depends on factors such as the initial purity of the crude material, the scale of the purification, and the desired final purity. Below is a summary of common techniques with their respective advantages and disadvantages.

Purification MethodPrincipleExpected PurityExpected YieldKey AdvantagesKey Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Good to Excellent (>98%)Moderate to High (70-95%)Cost-effective, scalable, good for removing most types of impurities.Solvent selection can be challenging; product loss in the mother liquor.
Acid-Base Precipitation The carboxylic acid group is deprotonated in a basic solution to form a soluble salt, leaving behind insoluble impurities. The purified acid is then precipitated by adding an acid.High (97-99%)[1]High (>95%)[1]Highly selective for acidic compounds, can handle large volumes, cost-effective.May not remove acidic or base-soluble impurities effectively.
Solvent Extraction Partitioning of the compound between two immiscible liquid phases based on its solubility.Good (>98%)[2]Moderate to HighGood for separating compounds with different polarities.Can be labor-intensive and require large volumes of solvents.
Preparative Chromatography Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.Excellent (>99%)Low to ModerateHighest purity achievable, can separate closely related impurities.Expensive, not easily scalable, requires specialized equipment.

Experimental Protocols

Detailed methodologies for the most effective purification techniques are provided below.

Recrystallization from Ethanol/Water

This method is a common and effective technique for purifying many organic compounds.

Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Acid-Base Precipitation

This technique leverages the acidic nature of the carboxylic acid group in this compound. The following protocol is adapted from a procedure for the purification of the closely related 3-nitrobenzoic acid.[1]

Protocol:

  • Dissolution: Suspend the crude this compound in water.

  • Basification: Slowly add a 5 N aqueous solution of sodium hydroxide (NaOH) with stirring until the solid completely dissolves and the pH of the solution is between 8 and 12.

  • Clarification: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add a 5 N aqueous solution of a suitable acid (e.g., nitric acid or hydrochloric acid) to the filtrate with stirring to adjust the pH to approximately 1.5-3.5. This will precipitate the purified this compound.

  • Digestion: Heat the resulting slurry to 50-80°C to dissolve any co-precipitated inorganic salts.

  • Cooling: Cool the slurry to room temperature (20-30°C).

  • Isolation: Collect the purified product by filtration.

  • Washing: Wash the filter cake with water.

  • Drying: Dry the purified product to a constant weight.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative HPLC can be employed. The following is a general starting point for method development.

Protocol:

  • Column: A C18 reversed-phase preparative column is a suitable choice.

  • Mobile Phase: A mixture of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or phosphoric acid (e.g., 0.1%), is typically used. The exact ratio will depend on the specific column and may require optimization.

  • Sample Preparation: Dissolve the crude this compound in a suitable solvent, such as the mobile phase, and filter it through a 0.45 µm filter before injection.

  • Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the main peak of this compound.

  • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizing the Purification Workflows

The following diagrams illustrate the logical steps involved in the primary purification methods.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude 3-Amino-5- nitrobenzoic Acid dissolve Dissolve crude->dissolve solvent Minimal Hot Solvent (e.g., Ethanol) solvent->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration impurities Insoluble Impurities hot_filtration->impurities add_antisolvent Add Hot Anti-solvent (e.g., Water) hot_filtration->add_antisolvent cool Slow Cooling & Ice Bath add_antisolvent->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor pure_product Purified Crystals vacuum_filtration->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Precipitation_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_precipitation Precipitation cluster_isolation Isolation crude Crude 3-Amino-5- nitrobenzoic Acid dissolve Dissolve (pH 8-12) crude->dissolve base Aqueous Base (e.g., NaOH) base->dissolve filtration Filtration dissolve->filtration impurities Insoluble Impurities filtration->impurities precipitate Precipitate (pH 1.5-3.5) filtration->precipitate acid Aqueous Acid (e.g., HNO3) acid->precipitate heat_cool Heat & Cool Slurry precipitate->heat_cool filter_wash Filter & Wash heat_cool->filter_wash pure_product Purified Product filter_wash->pure_product

References

A Comparative Guide to the Efficacy of Azo Dyes Derived from Aminonitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the efficacy of azo dyes synthesized from various isomers of aminonitrobenzoic acid. The position of the amino and nitro groups on the benzoic acid ring significantly influences the physicochemical properties of the resulting dyes, impacting their performance in applications ranging from textile dyeing to biological activities. This document provides a summary of available quantitative data, detailed experimental protocols, and visualizations of synthetic pathways to aid in the selection and development of azo dyes for specific applications.

Performance Comparison of Azo Dyes

The efficacy of azo dyes is determined by several key performance indicators, including chemical yield, purity, and the fastness properties of the dyed substrate. The introduction of a nitro group, an electron-withdrawing group, into the diazo component can influence the color and stability of the resulting dye.[1]

While direct comparative studies across all isomers are limited in publicly available literature, a comparison between an azo dye derived from 2-Amino-5-nitrobenzoic acid and one from the non-nitrated analogue, Anthranilic acid, provides insight into the effects of the nitro group. The data suggests that the presence of the nitro group enhances the stability of the azo dye, leading to superior light and wash fastness.[1]

Table 1: Comparative Performance of Azo Dyes Synthesized from 2-Amino-5-nitrobenzoic Acid and Anthranilic Acid [1]

Performance MetricDye from 2-Amino-5-nitrobenzoic AcidDye from Anthranilic Acid
Chemical Yield (%) 85 - 92%80 - 88%
Purity (by HPLC) > 98%> 97%
Color Deep RedBright Orange-Red
Light Fastness (ISO 105-B02) 6 - 75
Wash Fastness (ISO 105-C06) 4 - 54
Rubbing Fastness (ISO 105-X12) - Dry 54 - 5
Rubbing Fastness (ISO 105-X12) - Wet 4 - 54
Thermal Stability (°C) > 250°C> 220°C
Note: The data presented is illustrative, based on typical results for azo dyes derived from these intermediates coupled with β-naphthol. Actual results may vary depending on specific reaction conditions and coupling components used.[1]

Biological Activity

Experimental Protocols

To ensure reproducible and comparable results, detailed experimental protocols for the synthesis and evaluation of these azo dyes are crucial.

Protocol 1: General Synthesis of Azo Dyes from Aminonitrobenzoic Acid Isomers

This protocol outlines the general two-step process for synthesizing azo dyes: diazotization of the aminonitrobenzoic acid and the subsequent azo coupling reaction.[1][4]

1. Diazotization: a. Dissolve the selected aminonitrobenzoic acid isomer (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL). Warm gently if necessary to aid dissolution, then cool the solution to 0-5°C in an ice-salt bath with constant stirring.[1] b. In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in cold distilled water (5 mL). c. Slowly add the sodium nitrite solution dropwise to the cooled amine solution. It is critical to maintain the temperature below 5°C throughout the addition, as diazonium salts are unstable at higher temperatures.[5] d. Continue stirring the reaction mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

2. Azo Coupling Reaction (Example with 2-Naphthol): a. In a separate 500 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 30 mL of a 10% sodium hydroxide solution. Cool this solution to 0-5°C in an ice bath. b. Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous and constant stirring. Maintain the temperature below 5°C. c. An intensely colored azo dye will precipitate. Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the completion of the coupling reaction.

3. Isolation and Purification: a. Collect the crude dye precipitate by vacuum filtration using a Buchner funnel. b. Wash the collected solid thoroughly with cold distilled water until the filtrate is neutral. c. Purify the dye by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to remove impurities.[6]

Protocol 2: Evaluation of Dyeing Performance on Polyester Fabric

This protocol describes a method for applying the synthesized disperse azo dyes to polyester fabric and assessing their fastness properties.

1. Preparation of Dyebath: a. Prepare a stock solution of the dye by dissolving 1.0 g of the purified azo dye in 5 mL of dimethylformamide (DMF). Dilute this solution to 100 mL with a detergent solution.[7]

2. Dyeing Procedure: a. Immerse a pre-weighed sample of polyester fabric into the dyebath. b. Raise the temperature of the dyebath to 130°C and maintain it for 60 minutes. c. After dyeing, cool the bath, remove the fabric, and rinse it thoroughly with cold water. d. Perform a reduction clear treatment to remove unfixed surface dye. This involves washing the fabric in a solution of sodium hydroxide and sodium hydrosulfite at 60-70°C for 15-20 minutes. e. Finally, wash the fabric with a neutral detergent and air dry.

3. Fastness Testing: a. Light Fastness: Evaluate according to the ISO 105-B02 standard, exposing the dyed fabric to a xenon arc lamp. b. Wash Fastness: Assess according to the ISO 105-C06 standard, which involves washing the fabric with a standard soap solution in a launder-o-meter. c. Rubbing Fastness: Test for both dry and wet rubbing fastness according to the ISO 105-X12 standard using a crockmeter.

Visualizing the Synthesis and Comparative Logic

Diagrams created using Graphviz help to visualize the experimental workflow and the logical relationships between the different isomers.

G cluster_reactants Reactants cluster_process Process cluster_products Products Aminonitrobenzoic Acid Isomer Aminonitrobenzoic Acid Isomer Sodium Nitrite (NaNO2) Sodium Nitrite (NaNO2) Diazotization Diazotization (0-5°C) Sodium Nitrite (NaNO2)->Diazotization Hydrochloric Acid (HCl) Hydrochloric Acid (HCl) Hydrochloric Acid (HCl)->Diazotization Coupling Component (e.g., 2-Naphthol) Coupling Component (e.g., 2-Naphthol) Coupling Azo Coupling (0-5°C) Coupling Component (e.g., 2-Naphthol)->Coupling Diazotization->Coupling Diazonium Salt Isolation Isolation & Purification Coupling->Isolation Azo Dye Azo Dye Isolation->Azo Dye

Caption: General workflow for the synthesis of azo dyes from aminonitrobenzoic acid isomers.

G cluster_isomers Isomer Position cluster_properties Influenced Properties Start Aminonitrobenzoic Acid Isomer 2-Amino-3-nitrobenzoic Acid 2-Amino-3-nitrobenzoic Acid Start->2-Amino-3-nitrobenzoic Acid 4-Amino-3-nitrobenzoic Acid 4-Amino-3-nitrobenzoic Acid Start->4-Amino-3-nitrobenzoic Acid 2-Amino-5-nitrobenzoic Acid 2-Amino-5-nitrobenzoic Acid Start->2-Amino-5-nitrobenzoic Acid Other Isomers Other Isomers Start->Other Isomers Reactivity Reactivity in Diazotization 2-Amino-3-nitrobenzoic Acid->Reactivity Color Final Dye Color (Shade) 2-Amino-3-nitrobenzoic Acid->Color Stability Dye Stability (e.g., Lightfastness) 2-Amino-3-nitrobenzoic Acid->Stability Bioactivity Biological Activity (Antimicrobial, etc.) 2-Amino-3-nitrobenzoic Acid->Bioactivity 4-Amino-3-nitrobenzoic Acid->Reactivity 4-Amino-3-nitrobenzoic Acid->Color 4-Amino-3-nitrobenzoic Acid->Stability 4-Amino-3-nitrobenzoic Acid->Bioactivity 2-Amino-5-nitrobenzoic Acid->Reactivity 2-Amino-5-nitrobenzoic Acid->Color 2-Amino-5-nitrobenzoic Acid->Stability 2-Amino-5-nitrobenzoic Acid->Bioactivity Other Isomers->Reactivity Other Isomers->Color Other Isomers->Stability Other Isomers->Bioactivity

Caption: Logical diagram illustrating how isomer structure influences key dye properties.

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3-Amino-5-nitrobenzoic Acid

The proper disposal of this compound is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, ensuring adherence to best practices and minimizing risks.

Hazard Profile and Safety Summary

This compound is a chemical that requires careful handling due to its potential hazards. The safety data sheet (SDS) indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to appropriate personal protective equipment (PPE) and safety protocols is paramount during all handling and disposal procedures.

Hazard ClassificationGHS StatementsRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation (Category 2A)H319: Causes serious eye irritationChemical safety goggles or a face shield.
Specific Target Organ ToxicityH335: May cause respiratory irritationUse in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations. The primary and recommended method of disposal is through a licensed and approved chemical waste disposal company.[1][2][3]

All waste containing this compound, including the pure chemical, contaminated labware (e.g., weighing boats, gloves, wipes), and reaction residues, must be classified and handled as hazardous waste.

While this compound is not specifically listed by name in the EPA's hazardous waste regulations, it falls under the category of nitroaromatic compounds. Wastes from non-specific sources containing nitrobenzene are listed under the EPA hazardous waste code F004 .[4] It is the responsibility of the waste generator to make a final determination of the appropriate waste code in consultation with their institution's Environmental Health and Safety (EHS) department.

Solid this compound and contaminated materials should be collected in a designated, compatible, and properly labeled hazardous waste container.

Experimental Protocol for Solid Waste Collection:

  • Container Selection: Use a clean, dry, and sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass bottle with a secure cap).

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The label should also include the accumulation start date and the name of the principal investigator or laboratory contact.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.

  • Pickup and Disposal: Once the container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. The preferred method of disposal for many organic chemicals is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]

For dilute aqueous solutions of this compound, a neutralization step may be considered by trained personnel in a controlled laboratory setting prior to collection for disposal. Under no circumstances should untreated or neutralized solutions be disposed of down the drain without explicit approval from your institution's EHS department and local wastewater authority.

Experimental Protocol for Neutralization of Dilute Aqueous Solutions:

  • Setup: Conduct this procedure in a chemical fume hood while wearing all appropriate PPE. Place the dilute aqueous solution of this compound in a suitable beaker or flask with a magnetic stirrer.

  • Neutralization: While continuously stirring the solution, slowly add a dilute basic solution, such as 5% sodium carbonate or 1 M sodium hydroxide, dropwise.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the basic solution until the pH of the solution is neutral (approximately pH 7). Be cautious as the neutralization reaction may be exothermic.

  • Collection of Neutralized Solution: Transfer the neutralized solution into a properly labeled hazardous waste container for aqueous waste. The label should clearly indicate the contents, including the neutralized salt of this compound and the neutral pH.

  • Disposal: Contact your EHS department for the collection and disposal of the neutralized aqueous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generate 3-Amino-5-nitrobenzoic Acid Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid aqueous_waste Dilute Aqueous Solution waste_type->aqueous_waste Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize with Dilute Base (Trained Personnel Only) aqueous_waste->neutralize store Store in Designated Satellite Accumulation Area collect_solid->store collect_aqueous Collect Neutralized Solution in Labeled Aqueous Hazardous Waste Container neutralize->collect_aqueous collect_aqueous->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end Compliant Disposal contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Amino-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols, operational procedures, and disposal plans for 3-Amino-5-nitrobenzoic acid, ensuring personnel safety and minimizing environmental impact.

Chemical Profile:

  • Name: this compound

  • CAS Number: 618-84-8

  • Primary Hazards: Causes serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to cover as much skin as possible.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. All handling of the solid powder should occur within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an eyewash station and a safety shower are readily accessible.

Experimental Protocols:

1. Weighing and Transferring:

  • Step 1: Before handling, ensure all required PPE is donned correctly.

  • Step 2: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[2]

  • Step 3: Use a powder funnel or creased weighing paper to transfer the solid into your vessel.[3]

  • Step 4: If any residue remains on the weighing boat or paper, rinse it with the solvent to be used in the reaction to ensure a complete transfer, provided the container is unreactive to the solvent.[3][4]

  • Step 5: Avoid creating dust during transfer.[5] If a small amount of solid is needed, tap the spatula gently to dispense it.

  • Step 6: After transfer, clean any spills on the balance and surrounding area immediately.

2. Dissolving the Compound:

  • Step 1: Add the solvent to the vessel containing the this compound in a controlled manner.

  • Step 2: If necessary, gently swirl or stir the mixture to aid dissolution. Avoid splashing.

  • Step 3: If heating is required, use a controlled heating source such as a heating mantle or water bath and monitor the process closely.

3. During the Experiment:

  • Step 1: Keep all containers with this compound clearly labeled.[6]

  • Step 2: Avoid contact with skin and eyes.[1]

  • Step 3: Do not eat, drink, or smoke in the laboratory.[2]

  • Step 4: Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Preparation Protocol:

  • Step 1: Collect all waste (solid residue, contaminated solutions, and rinsates) in a designated, compatible, and leak-proof hazardous waste container.[1] Do not use metal containers for corrosive waste.

  • Step 2: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3] List all constituents and their approximate concentrations.

  • Step 3: Keep the waste container securely closed except when adding waste.[1]

  • Step 4: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[2]

  • Step 5: Arrange for waste pickup by your institution's environmental health and safety department or a licensed hazardous waste disposal company.

Empty Container Disposal:

  • Step 1: Triple-rinse the empty container with a suitable solvent.[1]

  • Step 2: Collect the rinsate as hazardous waste.[1]

  • Step 3: After triple-rinsing and air-drying in a fume hood, the container may be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced.

Emergency Procedures

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If symptoms occur, seek medical attention.

  • If swallowed: Rinse mouth with water. Get medical attention.[1]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup Ensure Safety handling_weigh Weigh Solid prep_setup->handling_weigh Begin Experiment handling_transfer Transfer to Vessel handling_weigh->handling_transfer Carefully handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve post_clean Clean Work Area handling_dissolve->post_clean disp_collect Collect Hazardous Waste handling_dissolve->disp_collect Generate Waste post_wash Wash Hands post_clean->post_wash disp_dispose Arrange for Pickup disp_label Label Waste Container disp_collect->disp_label disp_store Store in SAA disp_label->disp_store disp_store->disp_dispose

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-nitrobenzoic acid
Reactant of Route 2
3-Amino-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.